Dbm-mmaf

Catalog No.
S12889287
CAS No.
M.F
C49H74Br2N6O11
M. Wt
1083.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dbm-mmaf

Product Name

Dbm-mmaf

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H74Br2N6O11

Molecular Weight

1083.0 g/mol

InChI

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1

InChI Key

GZSVYZUXQREYGL-ZHOZFWKKSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Composition and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF is a key building block for constructing ADCs. The table below breaks down its core components:

Component Description Role in the ADC
Payload: MMAF A potent "cytotoxic agent" that inhibits cell division by blocking tubulin polymerization, leading to cell death [1] [2]. The warhead that kills the target cancer cell.
Linker: DBM (Dibromomaleimide) A "bifunctional" linker designed to "cross-link" two "cysteine thiol groups" on the antibody [3]. Creates a stable, homogeneous connection between the antibody and the payload.
Antibody A monoclonal antibody (e.g., Trastuzumab) that recognizes antigens on cancer cells (e.g., ERBB2/HER2) [2]. The guidance system that delivers the payload specifically to cancer cells.

The mechanism of action for an ADC made with this compound is a multi-step process, illustrated below.

architecture ADC Anti-ERBB2 Antibody (e.g., Trastuzumab) Linker DBM Linker ADC->Linker Target ERBB2/HER2 Antigen on Cancer Cell ADC->Target Binds Payload MMAF Payload Linker->Payload Internalization Internalization & Degradation Target->Internalization Release MMAF Release Internalization->Release Effect Tubulin Inhibition → Cell Death Release->Effect

Why this compound is a Superior Linker Technology

The DBM linker offers significant advantages over conventional linkers used in early ADCs. While traditional maleimide (MC) linkers connect to a single cysteine, creating a heterogeneous mixture of ADC molecules, the DBM linker is engineered to cross-link two adjacent interchain cysteines on the antibody [3]. This fundamental difference is the source of its benefits.

The following table compares ADCs made with DBM linkers to those made with conventional MC linkers:

Feature Conventional MC-MMAF ADC This compound ADC
Conjugation Chemistry Single thiol-maleimide reaction [3]. Cross-links two cysteines [3].
Homogeneity "Heterogeneous mixtures" with variable DAR (Drug-to-Antibody Ratio) [3]. "Highly homogeneous" with a predominant DAR of 4 [3].
Stability In Vivo "Linker instability"; prone to premature payload release [3]. "Improved stability" in the bloodstream [3].
Pharmacokinetics Suboptimal due to heterogeneity and instability [3]. "Improved pharmacokinetics" [3].
Therapeutic Window Standard efficacy and toxicity profile [3]. "Superior efficacy and reduced toxicity" [3].

Experimental & Research Applications

In practice, this compound has been successfully used to create potent ADCs for research. For instance, one study created an anti-ERBB2 ADC by conjugating this compound to Trastuzumab. This ADC was internalized by cancer cells expressing the HER2 antigen, leading to the release of MMAF and subsequent cell death [2].

Another research example used an anti-CD98 antibody (clone IGNX) conjugated to this compound. This ADC has shown a response in models of lung and ovarian cancer by depolymerizing microtubules in target cells [4].

Synthesis and Conjugation Protocol A key study provides a detailed methodology for creating ADCs with this compound [3]:

  • Synthesis of this compound: The DBM linker was first synthesized by reacting 6-aminohexanoic acid with 3,4-dibromofuran-2,5-dione in acetic acid at 100°C for 18 hours. This DBM linker was then used to create the this compound conjugate [3].
  • Antibody Conjugation: The process involves partially reducing the interchain disulfide bonds of a native antibody (e.g., Trastuzumab) to generate reactive cysteine thiols. The this compound compound is then conjugated to these thiols, resulting in a homogeneous ADC with a DAR of approximately 4 [3]. This method requires no antibody engineering.

References

Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The most critical data for your research comes directly from a supplier's product documentation, which provides precise solubility information and recommended protocols for handling DBM-MMAF [1].

This compound Solubility and Stock Solution Data

Parameter Specification
Solvent DMSO
Stock Concentration 200 mg/mL
Molar Concentration 184.68 mM
Solution Appearance Solution is obtained after ultrasonic treatment
Special Note Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO

Storage and Stability

  • Storage: -80°C for 6 months; -20°C for 1 month (protect from light) [1].
  • Aliquoting: It is recommended to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles [1].

Key Experimental Protocols

The provided search results do not contain a full, step-by-step conjugation assay. However, they detail the core principle of how this compound is used to create homogeneous Antibody-Drug Conjugates (ADCs), which is its primary application.

1. Protocol Principle: ADC Synthesis via Interchain Cysteine Cross-linking

The following diagram illustrates the core mechanism of action for creating ADCs using this compound:

G Antibody Native Antibody (Interchain Disulfide Bonds) ReducedAb Partially Reduced Antibody (Exposed Cysteine Thiols) Antibody->ReducedAb 1. Partial Reduction (TCEP/DTT) ConjugatedADC Homogeneous ADC (4 drugs/antibody, DAR=4) ReducedAb->ConjugatedADC 2. Conjugation DBM_MMAF This compound (Bifunctional Dibromomaleimide Linker) DBM_MMAF->ConjugatedADC

Diagram of ADC synthesis using the this compound linker.

According to the literature, the process to create homogeneous ADCs using this compound involves [2]:

  • Partial Reduction: The interchain disulfide bonds of a native monoclonal antibody (e.g., Trastuzumab) are partially reduced using a reducing agent like TCEP or DTT. This exposes reactive cysteine thiol groups.
  • Conjugation: The this compound compound, which features a bifunctional dibromomaleimide (DBM) linker, is added. This linker is designed to specifically cross-link two adjacent cysteine thiol groups on the antibody.
  • Result: This reaction forms a covalent bridge between the antibody cysteines and the linker, resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 4 [2].

2. Protocol Advantage: Comparison with Conventional Methods

Research indicates that ADCs synthesized with this method demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to heterogeneous ADCs made with conventional maleimide linkers (like MC-MMAF) [2]. The key advantage is the production of a homogeneous ADC without the need for antibody engineering [2].

Mechanism and Broader Context

To fully understand this compound's role, it's helpful to know the properties of its components.

Cytotoxic Payload (MMAF)

  • Mechanism of Action: MMAF (Monomethylauristatin F) is a potent synthetic antineoplastic agent that acts by inhibiting tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis [3].
  • Cell Permeability: Unlike its analog MMAE, MMAF is a charged molecule (due to a C-terminal phenylalanine) which makes it less cell-permeable. This characteristic is considered beneficial for ADC development as it can potentially reduce "bystander killing" of neighboring healthy cells [3].

Linker Technology (DBM)

  • Function: The Dibromomaleimide (DBM) linker is the key innovation. It replaces the conventional maleimide found in linkers like MC-MMAF, transforming the conjugation chemistry from a single thiol addition to a double thiol cross-linking reaction [2] [4].
  • Benefit: This cross-linking creates a more stable linkage between the antibody and the payload. Studies have shown that ADCs utilizing disulfide re-bridging linkers like DBM demonstrate improved stability in human serum compared to those with conventional maleimide linkers [4].

References

DBM Linker Chemistry in ADC Design

Author: Smolecule Technical Support Team. Date: February 2026

DBM (dibromomaleimide) is a key reagent in a conjugation method known as disulfide re-bridging. Its primary purpose is to create homogeneous and highly stable ADCs by specifically re-connecting the native interchain disulfide bonds of monoclonal antibodies that have been temporarily broken for conjugation [1].

The core innovation of DBM and similar re-bridging agents is their ability to react with two cysteine thiol groups simultaneously. This bis-alkylation reaction forms a consistent, stable bridge to which a cytotoxic payload can be attached, overcoming the heterogeneity and instability issues associated with traditional conjugation methods [1] [2].

The DBM Conjugation Mechanism

The following diagram illustrates the key steps involved in the DBM disulfide re-bridging process:

DBM_Mechanism Start Native Antibody (Intact Disulfide Bonds) Reduced Partially Reduced Antibody (Free Thiol Groups) Start->Reduced 1. Controlled Reduction DBM_Reagent DBM Linker-Payload (Functionalized with Cytotoxic Drug) Reduced->DBM_Reagent 2. Add DBM Linker-Payload Conjugate DBM-ADC Conjugate (Re-bridged, Homogeneous) DBM_Reagent->Conjugate 3. Bis-alkylation (Disulfide Re-bridging)

Diagram of the DBM disulfide re-bridging conjugation process.

The mechanism involves a specific chemical sequence:

  • Partial Disulfide Reduction: The four interchain disulfide bonds of a monoclonal antibody (e.g., IgG1) are selectively and partially reduced using agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). This careful reduction exposes typically four or eight free thiol groups without affecting the antibody's structure or function [1].
  • Bis-alkylation with DBM: The dibromomaleimide (DBM) group, which is part of a linker already attached to the cytotoxic drug (payload), reacts with two free thiol groups from adjacent cysteine residues. This forms a stable dithiomaleimide (DTM) bridge, effectively re-forming the connection between the antibody chains but now with the drug attached [1].
  • Formation of Homogeneous ADC: This process results in a well-defined ADC with a specific Drug-to-Antibody Ratio (DAR), typically DAR 4 when four cysteines are bridged. The DTM bridge is more stable in blood circulation than conjugates made with traditional maleimide chemistry, which are susceptible to premature drug release via retro-Michael reactions [1].

DBM vs. Other Conjugation Methods

The table below summarizes how DBM-based conjugation compares to other common techniques.

Feature DBM (Disulfide Re-bridging) Traditional Cysteine Conjugation Lysine Conjugation
Conjugation Site Defined interchain disulfide bonds [1] Reduced interchain disulfide bonds (heterogeneous) [1] Surface lysine amines (highly heterogeneous) [2]
Homogeneity High; produces specific DAR species (e.g., DAR 4) [1] Low; mixture of DARs and isomers [1] Very Low; random attachment, wide DAR distribution [2]
Stability in Vivo High; stable dithiomaleimide (DTM) bridge, resistant to retro-Michael reactions [1] Moderate; maleimide-thiol conjugates can undergo payload loss in serum [1] High; stable amide bond, but heterogeneity can affect pharmacokinetics [2]
Key Advantage Homogeneity and improved stability from a single reagent process [1] Well-established; used in approved ADCs like Adcetris [1] Simple chemistry; does not require disulfide reduction [2]
Key Challenge Requires optimization of reduction and conjugation conditions Heterogeneity can lead to complex product profiles and variable efficacy [1] Significant heterogeneity can negatively impact therapeutic index [2]

Experimental Protocol for DBM Conjugation

This is a generalized protocol derived from the principles described in the literature [1].

Materials and Reagents
  • Monoclonal Antibody (mAb): Purified antibody of interest.
  • DBM Linker-Payload: Cytotoxic drug (e.g., MMAE) conjugated to a dibromomaleimide linker via a suitable spacer.
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
  • Buffers: Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4), purification buffers (for size-exclusion chromatography, SEC).
Step-by-Step Procedure
  • Antibody Reduction:
    • Dilute the mAb to 1-5 mg/mL in conjugation buffer.
    • Add a controlled molar excess of TCEP (e.g., 2.5-5 equivalents per disulfide bond to be reduced).
    • Incubate at 37°C for 1-2 hours.
  • Conjugation with DBM Linker-Payload:
    • Add the DBM linker-payload (dissolved in DMSO) directly to the reduced antibody mixture. A typical molar ratio is 2-3 equivalents of DBM per free thiol.
    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
  • Purification and Characterization:
    • Quench the reaction and remove unreacted payload and small molecules using desalting spin columns or Size-Exclusion Chromatography (SEC).
    • Analytical Hydrophobic Interaction Chromatography (HIC) is used to confirm the Drug-to-Antibody Ratio (DAR) and homogeneity.
    • Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for intact mass analysis to verify the DAR and conjugation.

Characterization and Quality Control

Rigorous analysis is critical for confirming the success of the DBM conjugation.

Analytical Method Purpose in DBM-ADC Analysis Key Outcome Measures
HIC-HPLC Separate and quantify ADC species based on hydrophobicity differences conferred by the drug load. Drug-to-Antibody Ratio (DAR), homogeneity profile, absence of unconjugated antibody [1].
SEC-HPLC Assess aggregation and fragmentation. Percentage of high-molecular-weight aggregates, monomeric ADC, and fragments [1].
LC-MS (Intact Mass) Determine the precise molecular weight of the conjugated antibody. Confirmation of DAR, identification of major species [1].
In vitro Potency Assay Evaluate the cytotoxic activity of the ADC. IC50 value against antigen-positive target cells; confirms payload functionality post-conjugation [2].
Serum Stability Assay Incubate ADC in human or mouse serum and monitor drug retention over time. Confirmed stability of the DTM linkage; minimal premature drug release compared to maleimide conjugates [1].

Future Perspectives

DBM chemistry is part of a broader shift toward site-specific conjugation technologies. Other innovative approaches include the use of engineered cysteine residues (THIOMAB), formylglycine-generating enzymes (SMARTag), microbial transglutaminase, and glycan remodeling [2]. These technologies, alongside novel linker chemistries, are paving the way for next-generation ADCs with improved therapeutic indices, meaning they are more effective against tumors while having fewer side effects [2].

References

DBM-MMAF Storage Conditions and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on DBM-MMAF storage and handling, primarily sourced from a commercial supplier's specifications [1].

Parameter Specification / Condition
CAS Number 1810001-93-4 [1]
Molecular Formula C₄₉H₇₄Br₂N₆O₁₁ [1]
Molecular Weight 1082.95 g/mol [1]

| Recommended Storage | Solid form: 4°C, protected from light [1]. Solution in DMSO: -80°C for 6 months; -20°C for 1 month (protected from light) [1]. | | Solubility (DMSO) | 200 mg/mL (184.68 mM) [1] |

This compound Context and Experimental Insights

This compound is an antibody-drug conjugate (ADC) linker-payload complex. It consists of a cytotoxic agent, Monomethyl Auristatin F (MMAF), linked via a Dibromomaleimide (DBM) group [1] [2].

The DBM linker is a key feature. It is a bifunctional group designed to cross-link interchain cysteines on an antibody, creating a homogeneous ADC with a drug-to-antibody ratio (DAR) of predominantly four [2]. Studies comparing ADCs made with this compound and conventional maleimide linkers (MC-MMAF) have shown that the DBM-based conjugates offer several advantages [2]:

  • Improved Homogeneity: Creates a more uniform ADC product [2].
  • Enhanced Pharmacokinetics: Remains in circulation longer [2].
  • Superior In Vivo Efficacy: Shows better anti-tumor activity in mouse models [2].
  • Reduced Toxicity: Demonstrates a better safety profile [2].

The following diagram illustrates the basic workflow for creating and testing a DBM-based ADC:

Start Start: Antibody and this compound A Partial Reduction of Antibody Disulfide Bonds Start->A B Conjugation via DBM Linker Cross-linking A->B C Formation of Homogeneous ADC (Predominant DAR=4) B->C D In Vitro Assays C->D E In Vivo Animal Studies C->E F Evaluation of: Efficacy, PK, and Toxicity D->F E->F

Workflow for creating and evaluating a DBM-based ADC.

A Note on Information Availability and Future Research

The available information has some limitations. The provided storage data is from a commercial source without detailed supporting stability studies [1]. The search results also lack the specific, step-by-step experimental protocols for stability testing that you requested.

To deepen your investigation, you could:

  • Consult Regulatory Documents: Search for the Investigational New Drug (IND) application or Chemistry, Manufacturing, and Controls (CMC) sections of regulatory filings for this compound-based ADCs, which contain comprehensive stability data.
  • Review Formulation Studies: Look for scientific papers focused specifically on the formulation and forced degradation studies of auristatin-based linker-payloads.
  • Contact Suppliers Directly: Inquire with technical support at companies like MedChemExpress for more detailed data or recommendations.

References

Mechanism: How Ring-Opening Linkers Improve Homogeneity and Stability

Author: Smolecule Technical Support Team. Date: February 2026

The core innovation in advanced maleimide linkers like the one used in the GQ1001 ADC is a controlled hydrolytic ring-opening reaction that occurs after disulfide re-bridging [1].

  • The Problem with Legacy Maleimides: Traditional cysteine-maleimide conjugation creates a thiosuccinimide structure. This ring is chemically unstable in plasma and susceptible to a retro-Michael reaction, leading to premature payload loss and generating a heterogeneous mixture of naked antibodies and free toxin in circulation [1].
  • The Solution with Ring-Opening Linkers: The improved linker is engineered to undergo a specific hydrolytic ring-opening reaction, converting the unstable thiosuccinimide into a stable succinamic acid derivative [1]. This reaction is performed during the synthesis of the linker-payload complex before it is conjugated to the antibody, allowing for purification and ensuring a uniform final product [1].

The table below summarizes the critical differences between the two approaches.

Feature Legacy Maleimide Conjugation Improved Ring-Opening Linker
Final Chemical Structure Thiosuccinimide (closed ring) Succinamic acid (open ring)
Plasma Stability Low; prone to retro-Michael reaction and sulfide exchange High; resistant to deconjugation
Structural Homogeneity Heterogeneous DAR profile Homogeneous DAR (e.g., DAR 2 or 4)
Primary Consequence Premature drug release, off-target toxicity, narrow therapeutic window Maintained ADC integrity, reduced off-target toxicity, wider therapeutic window [1]

Experimental Evidence and Validation

The development of GQ1001, an ADC using this ligase-dependent conjugation (LDC) and a ring-opening linker, provides concrete experimental data on its benefits [1].

1. Analytical Characterization Confirms Homogeneity

  • HIC-HPLC Analysis: Confirmed that over 99% of GQ1001 molecules had a Drug-to-Antibody Ratio (DAR) of 2, demonstrating high homogeneity [1].
  • Peptide Mapping: Precisely identified the conjugation site at the C-terminal of the antibody's light chain, confirming site-specificity [1].
  • Stability Monitoring: The ADC's quality and biological activity remained essentially unchanged after 36 months of storage at 2–8°C, proving its long-term stability [1].

2. In-Vivo and Preclinical Safety Outcomes

  • Superior Biostability: GQ1001 demonstrated more favorable stability in plasma compared to traditional ADCs [1].
  • Reduced Free Toxin Exposure: Studies in cynomolgus monkeys showed decreased circulating levels of the free toxin (DM1), which is a direct result of the stable linker and correlates with an improved safety profile [1].
  • Improved Safety and PK: The enhanced stability translated into better pharmacokinetics and safety profiles in animal models [1].

Protocol Overview: Conjugation and Analysis

The following workflow, derived from the GQ1001 development, outlines the key steps for creating a homogeneous ADC with this technology [1].

G A Antibody Engineering Introduce short recognition peptide at C-terminal of light chain B Linker-Payload Synthesis Synthesize P31-DM1-α linker-payload with pre-completed ring-opening A->B C Immobilized Enzyme Conjugation Pump antibody and linker-payload through column with engineered Sortase A B->C D Purification & Analysis HIC-HPLC for DAR confirmation Peptide mapping for site verification C->D

Diagram: A site-specific conjugation workflow using immobilized sortase A ensures a homogeneous ADC with a defined DAR.

Key Analytical Methods for Validation [1]:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): The primary method for determining DAR distribution and homogeneity.
  • Peptide Mapping with LC-MS: Used to confirm the specific site of conjugation.
  • Size-Exclusion Chromatography (SEC): Assesses aggregation and monomeric purity.
  • Stability-Indicating Assays: Long-term stability studies and monitoring of free drug concentration in plasma.

References

DBM-MMAF and ADC Homogeneity

Author: Smolecule Technical Support Team. Date: February 2026

The dibromomaleimide (DBM) linker is a key technology for developing site-specific ADCs. Unlike conventional conjugation methods that produce mixtures, the DBM linker is designed to cross-link interchain cysteines on an antibody, creating a more homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of 4 [1].

The primary cytotoxic payload used with this linker is Monomethyl Auristatin F (MMAF), which is a potent anti-mitotic agent that inhibits cell division by blocking microtubule polymerization [1]. The diagram below outlines the workflow for creating and testing these homogeneous ADCs.

G start Start: Native Antibody A Partial Reduction of Interchain Disulfides start->A B Conjugation with DBM-MMAF Linker-Payload A->B C Homogeneous ADC (DAR ~4) B->C D In Vitro Cytotoxicity Assay C->D E Target Binding & Cellular Internalization D->E F Payload Release & Induction of Apoptosis E->F end Cell Death (Cytotoxicity) F->end

Workflow for constructing and testing homogeneous ADCs using this compound technology.

Comparative Efficacy and Advantages

The table below summarizes the key findings from a foundational study that compared this compound ADCs with their conventional counterparts.

Feature Conventional MC-MMAF ADC Homogeneous this compound ADC
Conjugation Chemistry Conventional maleimide (MC) [1] Dibromomaleimide (DBM) [1]
Homogeneity Heterogeneous mixture (varying DAR and sites) [1] Highly homogeneous (predominantly DAR of 4) [1]
In Vivo Efficacy Effective, but benchmark for comparison [1] Superior efficacy in rodent models [1]
Toxicity Profile Higher, dose-limiting toxicity observed [1] Reduced toxicity, enabling higher doses [1]
Pharmacokinetics Standard profile [1] Improved pharmacokinetics (e.g., longer half-life) [1]

Experimental Protocol for Cytotoxicity Assessment

The provided search results do not contain a step-by-step protocol for the specific cytotoxicity (IC50) assays with this compound. However, the general methodology can be inferred from standard ADC research practices and the information available [1].

  • ADC Construction: The anti-CD98 antibody was conjugated with the this compound linker-payload via interchain cysteine cross-linking, following procedures similar to the synthesis described for trastuzumab ADCs [1].
  • Cell Line Preparation: The study utilized antigen-expressing human cell lines, which are critical for evaluating the targeted cytotoxicity of the ADC [1].
  • Cytotoxicity Assay: Cells are exposed to a range of concentrations of the this compound ADC, a conventional ADC, and the free payload (MMAF) for a specified period (e.g., 72-96 hours). Cell viability is typically measured using a standard metric like the half-maximal inhibitory concentration (IC50) [1].
  • Data Analysis: The IC50 values are calculated from the dose-response curves. The study concluded that the this compound ADCs demonstrated superior efficacy compared to conventional ADCs in vivo, which is a result of the specific cytotoxicity induced by the homogeneous ADC [1].

References

Chemical Structure and Conjugation Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF belongs to a class of reagents designed for cysteine rebridging. This technique allows for the creation of homogeneous ADCs from native antibodies without genetic engineering [1] [2].

The conjugation process involves these key steps, which are illustrated in the diagram below:

DBM_Conjugation A Reduced Antibody (with free cysteine thiols) C Conjugation: DBM ring cross-links two cysteines A->C  Incubation B This compound B->C  Incubation D Hydrolysis C->D E Stable Maleamic Acid ADC D->E

Diagram of the this compound conjugation process, leading to a stable ADC.

This controlled conjugation results in a highly homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of 4, which improves pharmacokinetics and therapeutic efficacy [1].

Experimental Protocols

The general workflow for creating and testing a this compound ADC involves antibody reduction, conjugation, purification, and functional evaluation.

Diagram of the experimental workflow for creating and testing a DBM-based ADC.

Key Details:

  • Reduction: The antibody is partially reduced to expose interchain disulfide bonds. A typical protocol uses 10x molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) until about 8 free thiols per antibody are detected [3].
  • Conjugation: After removing the TCEP, 4.5 to 5 molar equivalents of this compound are added. The reaction is gently mixed at room temperature and stopped once the free thiols per antibody drop below 0.5 [3].
  • Analysis: Hydrophobic Interaction Chromatography (HIC-HPLC) is critical for analyzing the DAR and homogeneity, while Capillary Electrophoresis (CE-SDS) checks for purity and integrity [3].

Pharmacological Advantages of DBM-Based ADCs

Compared to ADCs made with conventional maleimide linkers, DBM-based ADCs demonstrate significant pharmacological improvements.

Feature Conventional Cysteine ADCs (e.g., mc-MMAF) DBM-based ADCs (e.g., this compound)
Conjugation Specificity Stochastic, non-specific Site-specific via cysteine rebridging [1]
Homogeneity (DAR) Heterogeneous mixture (0-8 drugs/Ab) Highly homogeneous (mainly 4 drugs/Ab) [1]
Linker Stability Maleimide-thiol adduct (Thiosuccinimide) is prone to payload loss via thiol exchange [1] [4] Hydrolyzed maleamic acid adduct is stable, minimizing premature payload release [1] [2]
In Vivo Performance Higher risk of off-target toxicity and lower efficacy due to instability and heterogeneity Improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo [1]

Research has shown that ADCs constructed with this compound can elicit more durable antitumor responses in vivo compared to those using conventional linkers, even when in vitro potency appears similar [3].

Research Applications and Context

This compound is part of a broader trend in developing homogeneous, site-specific ADCs [5]. This approach can be applied to various antibodies targeting different cancers. Furthermore, the DBM platform is being optimized for accelerated hydrolysis to improve conjugation speed and product homogeneity [2]. The concept of using dual-payload ADCs is also emerging, where an antibody is conjugated with two different agents, such as a cytotoxic drug and an immune stimulant [6] [7].

References

Introduction to DBM-MMAF and Site-Specific Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF is a linker-payload complex composed of a Dibromomaleimide (DBM) group coupled to the cytotoxin Monomethyl Auristatin F (MMAF) [1]. The DBM group is a bifunctional linker designed to cross-link the interchain disulfide bonds of a native monoclonal antibody, enabling site-specific conjugation without the need for antibody engineering [2] [3].

This strategy addresses a major limitation of conventional cysteine-based conjugation, which produces a heterogeneous mixture of ADC species with variable Drug-to-Antibody Ratios (DAR) and conjugation sites. Heterogeneity can lead to suboptimal pharmacokinetics, increased toxicity, and reduced efficacy [2] [4]. The DBM platform generates a more homogeneous ADC population with a predominant DAR of 4, improving the therapeutic index [2] [3].

Detailed Conjugation Protocol

The following workflow outlines the key steps for conjugating this compound to a native IgG1 antibody.

Start Start: Native IgG1 Antibody A Partial Reduction (TCEP, pH 7-8) Start->A B Conjugation with this compound (DBM:Ab molar ratio 4-6:1, pH 7-8) A->B C Post-Conjugation Hydrolysis (pH 8.5, 1-2 hours) B->C End Final this compound ADC (Locked Maleamic Acid Form) C->End

Workflow of this compound ADC Conjugation

Step 1: Partial Reduction of Interchain Disulfides
  • Objective: Generate reactive cysteine thiols without disrupting intrachain disulfides to maintain antibody integrity.
  • Procedure: Incubate the antibody (e.g., 1-5 mg/mL in PBS, pH 7-8) with a 2-4 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) per interchain disulfide bond [2] [4]. Reaction is typically performed at 37°C for 2 hours.
  • Critical Parameter: The molar excess of TCEP must be carefully controlled. Stoichiometric excesses around 3:1 (TCEP:disulfide) achieve optimal partial reduction [2].
Step 2: Conjugation with this compound
  • Objective: Cross-link the reduced cysteines with the DBM linker.
  • Procedure: Without purifying the reduced antibody, add this compound from a concentrated stock solution in DMSO. Use a DBM:antibody molar ratio of 4:1 to 6:1 to drive the reaction to completion while minimizing non-specific conjugation or aggregation [2] [4]. The final DMSO concentration should be kept below 10% (v/v). React at room temperature for 1-2 hours.
  • Reaction Chemistry: The DBM group rapidly reacts with two adjacent cysteine thiols, re-bridging the disulfide bond and incorporating two drug molecules per disulfide bridge [2].
Step 3: Post-Conjugation Hydrolysis ("Locking" Step)
  • Objective: Hydrolyze the DBM ring to a stable maleamic acid, preventing payload loss via thiol exchange in serum.
  • Procedure: Adjust the reaction mixture to pH 8.5 and allow it to incubate for 1-2 hours at room temperature [4] [5].
  • Rationale: This "locking" step is crucial for ADC stability. Earlier DBM conjugates without rapid hydrolysis were prone to thiol exchange, leading to premature payload release and off-target toxicity [4]. Using DBM reagents with shorter (C2) or aryl linkers accelerates this hydrolysis, improving conjugate homogeneity and stability [4].
Step 4: Purification and Characterization
  • Purification: Use tangential flow filtration or size-exclusion chromatography to remove unconjugated toxins, aggregates, and buffer components. Exchange the buffer into a suitable formulation buffer like PBS.
  • Characterization:
    • Drug-to-Antibody Ratio (DAR): Confirm using Hydrophobic Interaction Chromatography (HIC). A successful conjugation yields a predominant peak corresponding to DAR 4 [2].
    • Purity and Aggregation: Assess by Size-Exclusion Chromatography (SEC).
    • Mass Confirmation: Use LC-MS for intact mass analysis to verify conjugation and homogeneity [4].

Comparative Analysis and Key Parameters

For easy comparison, the quantitative data and critical parameters for the this compound conjugation are summarized in the tables below.

Table 1: Key Reagents and Conditions for this compound Conjugation

Parameter Specification Purpose & Rationale
Antibody Native IgG1 (e.g., Trastuzumab) Model system; does not require engineered cysteines [2] [4].
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine) Selective reduction of interchain disulfides [4].
DBM:Ab Molar Ratio 4:1 to 6:1 Ensures complete conjugation while minimizing aggregation [2].
Reaction pH 7.0 - 8.0 (Conjugation) Optimal for thiol-DBM reaction [4].
Hydrolysis pH 8.5 Accelerates ring hydrolysis to stable maleamic acid [4] [5].
Final DAR 4 (Predominant species) Achieves target drug loading for optimal efficacy/toxicity balance [2].

Table 2: Analytical Methods for this compound ADC Characterization

Analytical Method Primary Purpose Expected Outcome for Successful Conjugation
HIC (Hydrophobic Interaction Chromatography) Determine DAR and distribution A single, sharp peak corresponding to DAR 4 [2].
SEC (Size-Exclusion Chromatography) Assess aggregation and purity A single monomeric peak with minimal high-molecular-weight species.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm intact conjugate mass and homogeneity Mass shift consistent with the addition of 4 this compound molecules [4].

Advantages and Troubleshooting

The DBM platform offers significant advantages over conventional methods. Preclinical studies demonstrate that DBM-based ADCs exhibit improved pharmacokinetics, superior in vivo efficacy, and reduced toxicity compared to their heterogeneous counterparts prepared with conventional maleimide linkers [2]. This is attributed to their homogeneity and the stability of the hydrolyzed "locked" conjugate [4].

Common considerations during the conjugation process include:

  • Decarboxylative Cleavage: Earlier protocols with slower hydrolysis sometimes led to a side reaction involving decarboxylative cleavage of the C-terminal cysteine on the light chain. This can be mitigated by using accelerated hydrolysis conditions (pH 8.5) and DBM reagents with C2 or aryl linkers [4].
  • Disulfide Scrambling: During reduction and conjugation, the antibody hinge region can form intrachain disulfides ("half-antibodies"). This is a kinetic outcome and can be re-equilibrated to the native interchain state with treatment of an alkyl thiol like cysteamine [4].

References

antibody-drug conjugate synthesis with DBM-MMAF

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF: An Overview

This compound is a drug-linker conjugate composed of a potent cytotoxic payload, Monomethyl Auristatin F (MMAF), linked via a dibromomaleimide (DBM) group [1] [2]. The DBM linker is designed to specifically bridge two reduced interchain cysteine residues on an antibody, creating a well-defined ADC with a predominantly 4 drugs/antibody ratio (DAR4) [3].

  • Mechanism of Action: MMAF is an antitubulin agent that inhibits cell division by blocking the polymerization of tubulin. Once the ADC is internalized into a target cancer cell, MMAF is released intracellularly, leading to cell cycle arrest and apoptosis [1].
  • Advantages of the DBM Platform: Compared to conventional maleimide linkers, the DBM platform generates ADCs with superior homogeneity, in vivo stability, and pharmacokinetics. This results in improved efficacy and reduced toxicity in vivo [3]. The conjugation process is notably rapid, with post-conjugation hydrolysis "locking" the linkage as a stable maleamic acid in just over an hour [4].

Synthesis and Conjugation Protocol

The following protocol, synthesizing information from recent scientific literature, details the process of conjugating this compound to a native antibody like trastuzumab [3].

Workflow Overview

The diagram below outlines the key stages of ADC synthesis using this compound.

G Start Start: Native Antibody A Partial Disulfide Reduction (TCEP, 2.5-5 mM, 2h, RT) Start->A B Conjugation with this compound (6-8 equiv., 1h, RT) A->B C Post-Conjugation Hydrolysis (pH 7.4, 37°C) B->C D Purification & Characterization (Tangential Flow Filtration, HIC-HPLC, SEC) C->D End Final Homogeneous ADC (DAR ~4) D->End

Materials and Reagents
Item Specification / Example
Antibody Trastuzumab (or other IgG1) in PBS, pH 7.4
Drug-Linker This compound (CAS 1810001-93-4), Molecular Weight: 1082.95 g/mol [1] [2]
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)
Buffers Phosphate-Buffered Saline (PBS), pH 7.4
Purification Tangential Flow Filtration (TFF) system or size exclusion chromatography columns
Step-by-Step Procedure
  • Antibody Reduction

    • Objective: Partially reduce the four interchain disulfide bonds to generate 8 reactive cysteine thiols.
    • Protocol: Incubate the antibody (e.g., at 2-5 mg/mL in PBS) with 2.5-5 mM TCEP for 2 hours at room temperature [3].
    • Note: Avoid complete reduction, which can lead to antibody instability.
  • Conjugation with this compound

    • Objective: Cross-link the reduced cysteines with the bifunctional DBM linker.
    • Protocol: Add a solution of this compound in DMSO (typically 6-8 molar equivalents relative to antibody) to the reduced antibody mixture. Gently mix and react for 1 hour at room temperature [3] [4].
    • Critical Note: The DBM group reacts with two cysteine thiols, forming a stable bridge.
  • Post-Conjugation Hydrolysis

    • Objective: "Lock" the conjugate by hydrolyzing the initial adduct to a more stable maleamic acid form.
    • Protocol: After conjugation, the reaction mixture can be incubated at 37°C for a short period (the process is accelerated and occurs within the 1-hour reaction and subsequent steps under neutral pH) [4]. This hydrolysis step dramatically improves conjugate homogeneity and stability.
  • Purification and Characterization

    • Purification: Use Tangential Flow Filtration (TFF) with a 30 kDa molecular weight cut-off membrane to remove unreacted this compound, small molecules, and exchange the buffer into a formulation buffer like PBS.
    • Characterization:
      • Drug-to-Antibody Ratio (DAR): Analyze by Hydrophobic Interaction Chromatography (HIC-HPLC). A successful conjugation will show a predominant peak corresponding to DAR 4 [3].
      • Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify monomeric ADC and detect high molecular weight aggregates. Aim for aggregation levels below 5%.

Expected Outcomes and Analytical Data

When the protocol is executed successfully, researchers can expect the following results based on published data [3]:

Analytical Parameter Method Expected Outcome for this compound ADC
Final DAR HIC-HPLC Predominantly ~4.0 (Highly Homogeneous)
Monomeric Purity SEC-HPLC Typically >95%
In Vitro Potency (Cell-based assay) Cytotoxicity assay on target-positive cells IC50 in sub-nanomolar range
In Vivo Efficacy (Xenograft model) Tumor growth inhibition study Superior efficacy compared to conventional MMAF ADCs
In Vivo Toxicity Mouse model Reduced toxicity and improved therapeutic index

Key Considerations for Researchers

  • Antibody Quality: Use high-purity (>95%), endotoxin-free antibody preparations to avoid non-specific conjugation.
  • Solvent Handling: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the conjugation reaction is kept low (e.g., <5%) to prevent antibody precipitation.
  • Scale-Up: The DBM platform is scalable from mg to g quantities, making it suitable for both early research and later-stage development [1].
  • Comparison to Conventional ADCs: The primary advantage of this method is the production of a homogeneous ADC, which translates to more predictable pharmacokinetics and an improved therapeutic window in vivo [3].

I hope these detailed application notes provide a solid foundation for your ADC development work. Should you require further specifics on analytical method development or troubleshooting, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols for Cysteine Cross-Linking with Dibromomaleimide in Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dibromomaleimide Chemistry

Cysteine cross-linking using dibromomaleimide (dbm) reagents represents an advanced bioconjugation technique that addresses significant limitations of conventional maleimide chemistry. Traditional maleimides, while widely used for thiol conjugation, produce thioether linkages susceptible to retro-Michael reactions in biological systems, leading to conjugate instability and potential off-target effects [1]. In contrast, dibromomaleimide reagents enable disulfide rebridging by simultaneously reacting with two cysteine thiols generated from selective reduction of native interchain disulfide bonds in antibodies [1] [2].

This technology generates dithiomaleamic acid (dtm) conjugates characterized by exceptional serum stability and minimal heterogeneity, making it particularly valuable for developing next-generation antibody-drug conjugates (ADCs) and radiolabeled biologics for positron emission tomography (PET) imaging [1]. The dibromomaleimide platform facilitates site-specific conjugation at native antibody hinge regions without requiring genetic engineering or enzymatic processing, combining the simplicity of chemical conjugation with the precision typically associated with more complex bioorthogonal approaches [1] [3].

Chemical Mechanism and Advantages

Reaction Mechanism

The dibromomaleimide cross-linking mechanism proceeds through a defined series of transformations:

  • Partial disulfide reduction: Native interchain disulfide bonds in antibodies (e.g., IgG1) are selectively reduced using agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), generating reactive cysteine thiol pairs while preserving structural integrity [2] [3].

  • Bis-alkylation: The dibromomaleimide reagent undergoes sequential nucleophilic substitution with two proximal thiol groups, resulting in disulfide rebridging with concurrent attachment of the functional payload [1] [2].

  • Hydrolysis: Under mildly basic conditions, the initial dithiomaleimide product undergoes hydrolysis to form the more stable dithiomaleamic acid conjugate, which exhibits remarkable resistance to thiol exchange and retro-Michael reactions [1].

Comparative Advantages

Table 1: Comparison of Dibromomaleimide with Conventional Bioconjugation Methods

Parameter Dibromomaleimide Conventional Maleimide α-Haloacetamide
Linkage Type Dithiomaleamic acid Thioether-succinimide Thioether
Stability in Serum High (no retro-Michael) Limited (retro-Michael) High
Site Specificity High (disulfide rebridging) Moderate (cysteine thiols) Moderate (cysteine thiols)
Conjugate Heterogeneity Low High High
Structural Impact Maintains structural integrity May disrupt disulfides May disrupt disulfides
Drug-to-Antibody Ratio (DAR) Defined (typically DAR 4) Heterogeneous (average DAR 2-4) Heterogeneous (average DAR 2-4)

The dibromomaleimide platform addresses several critical limitations of conventional bioconjugation methods. Unlike traditional maleimides, which generate heterogeneous conjugates and are prone to retro-Michael deconjugation, dibromomaleimide conjugates form hydrolysis-resistant linkages that maintain stability in circulation [1] [3]. Additionally, this approach preserves the structural integrity of antibodies by rebridging native disulfide bonds rather than leaving them permanently reduced, which can impact stability and function [2].

Experimental Protocols

Protocol 1: Synthesis of Dibromomaleimide Bifunctional Chelators

This protocol describes the synthesis of sarcophagine-dibromomaleimide (sar-dbm) and desferrioxamine-B-dibromomaleimide (dfo-dbm) conjugates for radiometal chelation [1].

3.1.1 Materials
  • [Mg((NH₂)₂sar)]²⁺ complex (1)
  • Desferrioxamine-B (dfo)
  • 3,4-Dibromomaleimide-N-hexanoic acid (2, for sar-dbm)
  • Dibromomaleimide-N-glycine (5, for dfo-dbm)
  • N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, coupling agent)
  • Acetonitrile (for sar-dbm synthesis)
  • Dimethyl sulfoxide (for dfo-dbm synthesis)
  • Acetic acid
  • Reverse-phase HPLC system with C18 column
3.1.2 Procedure

Synthesis of sar-dbm (3):

  • Dissolve [Mg((NH₂)₂sar)]²⁺ complex (1, 25 μmol) in anhydrous acetonitrile.
  • Add 3,4-dibromomaleimide-N-hexanoic acid (2, 30 μmol) and EEDQ (60 μmol).
  • React at room temperature for 4-6 hours with stirring.
  • Add acetic acid (10% v/v) to remove Mg²⁺ and acidify the reaction mixture.
  • Purify using reverse-phase HPLC with water-acetonitrile gradient (0.1% TFA).
  • Lyophilize to obtain sar-dbm as a solid (typical yield: ~8%) [1].

Synthesis of dfo-dbm (6):

  • Dissolve dfo (4, 25 μmol) in anhydrous dimethyl sulfoxide.
  • Add dibromomaleimide-N-glycine (5, 30 μmol) and EEDQ (60 μmol).
  • React at room temperature for 2-4 hours with stirring.
  • Purify using reverse-phase HPLC with water-acetonitrile gradient (0.1% TFA).
  • Lyophilize to obtain dfo-dbm as a solid (typical yield: ~22%) [1].
3.1.3 Critical Notes
  • The low yield for sar-dbm is attributed to steric encumbrance of primary amines in the sarcophagine cage structure [1].
  • The C6 linker in sar-dbm enhances hydrophobicity for improved HPLC purification, while the C2 linker in dfo-dbm optimizes conjugation efficiency [1].
  • Avoid heating reactions as dibromomaleimide reagents are heat-sensitive [1].
Protocol 2: Antibody Conjugation and Radiolabeling

This protocol describes the site-specific conjugation of dibromomaleimide chelators to trastuzumab and subsequent radiolabeling with copper-64 or zirconium-89 for PET imaging [1].

3.2.1 Materials
  • Trastuzumab (or other IgG1 antibody)
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • Sar-dbm or dfo-dbm (from Protocol 1)
  • Phosphate buffered saline (PBS, pH 7.4)
  • Ethylenediaminetetraacetic acid (EDTA)
  • ⁶⁴CuCl₂ or ⁸⁹Zr-oxalate solution
  • 0.1 M sodium carbonate buffer (pH 9.0)
  • PD-10 desalting columns
  • Radio-instant thin-layer chromatography (radio-ITLC) supplies
3.2.2 Procedure

Antibody Reduction and Conjugation:

  • Concentrate trastuzumab to 5-10 mg/mL in PBS containing 1 mM EDTA.
  • Add TCEP (1.5-2 molar equivalents per interchain disulfide) and incubate at 37°C for 2 hours.
  • Purify reduced antibody using PD-10 column equilibrated with PBS-EDTA.
  • Immediately add sar-dbm or dfo-dbm (3-5 molar equivalents per free thiol) in DMSO (final DMSO concentration <10%).
  • React for 4 hours at room temperature with gentle mixing.
  • Adjust to pH 9.0 with sodium carbonate buffer and incubate for 1 hour to hydrolyze to dithiomaleamic acid.
  • Purify conjugate using PD-10 column and characterize by UV-Vis spectroscopy to determine chelator-to-antibody ratio [1].

Radiolabeling:

  • For ⁶⁴Cu-labeling: Incubate sar-dbm-trastuzumab with ⁶⁴CuCl₂ (30-50 MBq) in 0.1 M sodium acetate buffer (pH 5.5) for 30 minutes at 37°C.
  • For ⁸⁹Zr-labeling: Incubate dfo-dbm-trastuzumab with ⁸⁹Zr-oxalate (30-50 MBq) in 1 M HEPES buffer (pH 7.0-7.5) for 60 minutes at room temperature.
  • Purify radiolabeled immunoconjugates using PD-10 columns equilibrated with PBS.
  • Determine radiochemical purity by radio-ITLC (>99% typical) [1].
3.2.3 Critical Notes
  • Maintain precise control of reduction conditions to avoid excessive disulfide cleavage and antibody fragmentation [2].
  • Use chelator equivalents judiciously to minimize non-specific conjugation while achieving high efficiency [1].
  • Confirm radiolabeling efficiency and stability before proceeding to in vivo studies [1].
Protocol 3: Stability Assessment in Biological Milieu

This protocol evaluates the stability of dibromomaleimide conjugates in serum, a critical parameter for in vivo applications.

3.3.1 Materials
  • Radiolabeled dibromomaleimide conjugates (from Protocol 2)
  • Human or mouse serum
  • Phosphate buffered saline (PBS, pH 7.4)
  • 37°C incubator
  • Radio-ITLC or size exclusion chromatography (SEC) system
  • Trichloroacetic acid (TCA, 20% w/v)
3.3.2 Procedure
  • Dilute radiolabeled conjugates in PBS and mix with serum (1:1 v/v, final concentration ~50 μg/mL).
  • Incubate at 37°C with gentle agitation for up to 7 days.
  • At designated time points (0, 1, 2, 4, 24, 72, 168 hours), remove aliquots (50 μL).
  • Analyze samples by:
    • Radio-ITLC to determine radiochemical purity.
    • SEC with radioactivity detection to assess macromolecular integrity.
    • TCA precipitation (for ⁸⁹Zr-conjugates) to evaluate transchelation to serum proteins.
  • Compare against conventional maleimide conjugates as controls [1].
3.3.3 Critical Notes
  • Dibromomaleimide conjugates typically demonstrate >95% stability after 7 days in serum, significantly outperforming conventional maleimide conjugates [1].
  • Include appropriate controls to distinguish conjugate degradation from radionuclide transchelation [1].

Applications in Biotherapeutics and Imaging

The exceptional stability and site-specificity of dibromomaleimide cross-linking have enabled diverse applications in biomedical research and therapeutic development:

  • PET Imaging with Radiolabeled Antibodies: Dibromomaleimide conjugates of sarcophagine (for ⁶⁴Cu) and desferrioxamine (for ⁸⁹Zr) enable high-contrast imaging of antibody biodistribution with minimal off-target radioactivity due to superior in vivo stability [1].

  • Antibody-Drug Conjugates (ADCs): The technology facilitates development of homogeneous ADCs with defined drug-to-antibody ratios (typically DAR 4) and enhanced pharmacokinetic profiles, potentially improving therapeutic indices [2] [3].

  • Protein-Protein Conjugates: Dibromomaleimide chemistry enables precise construction of protein heterodimers and multivalent complexes for various therapeutic and diagnostic applications [4].

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Dibromomaleimide Conjugation

Problem Potential Causes Solutions
Low conjugation efficiency Insufficient antibody reduction; Chelator degradation; Incorrect pH Optimize TCEP concentration; Freshly prepare dbm reagents; Maintain pH 7.0-7.5
Antibody aggregation Over-reduction; Excessive dbm reagent; High DMSO concentration Titrate reducing agent; Reduce dbm equivalents; Lower DMSO concentration (<5%)
Incomplete radiolabeling Inadequate chelator conjugation; Metal impurities; Suboptimal pH Verify chelator:antibody ratio; Use ultrapure buffers; Optimize pH for specific radiometal
Poor serum stability Incomplete hydrolysis to dtm; Radiometal transchelation Ensure complete hydrolysis (pH 9.0, 1h); Include chelator optimization

Conclusion

Dibromomaleimide-mediated cysteine cross-linking represents a robust and versatile platform for next-generation bioconjugation. Its unique ability to achieve site-specific modification while simultaneously reconstituting native structural elements addresses fundamental limitations of conventional approaches. The exceptional stability profile of dithiomaleamic acid conjugates in biological environments particularly benefits applications requiring prolonged circulation, such as antibody-based therapeutics and quantitative molecular imaging. As biotherapeutic complexity advances, this technology provides researchers with a powerful tool for constructing well-defined, stable bioconjugates with enhanced performance characteristics.

Workflow Diagram

G Start Native Antibody with Disulfide Bonds Reduced Partial Reduction (TCEP/DTT, 37°C, 2h) Start->Reduced Controlled Reduction Conjugated Dibromomaleimide Conjugation (pH 7.0-7.5, 4h, RT) Reduced->Conjugated Dibromomaleimide Reagent Hydrolyzed Hydrolysis to Dithiomaleamic Acid (pH 9.0, 1h, RT) Conjugated->Hydrolyzed Mild Base Functionalized Functionalized Conjugate Hydrolyzed->Functionalized Purification

Figure 1: Experimental workflow for antibody conjugation using dibromomaleimide chemistry, highlighting key steps from partial disulfide reduction to stable dithiomaleamic acid conjugate formation.

Stability Comparison Diagram

G cluster_legend Key: High High Stability Moderate Moderate Stability Low Low Stability DBM Dibromomaleimide (Dithiomaleamic Acid) HydrolyzedMaleimide Hydrolyzed Maleimide ConventionalMaleimide Conventional Maleimide Disulfide Disulfide Bond Haloacetamide α-Haloacetamide

References

Comprehensive Application Notes and Protocols for DBM-MMAF Antibody-Drug Conjugate Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Technology and DBM-MMAF Mechanism

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. Conventional ADC production methods typically generate heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and inconsistent conjugation sites, leading to suboptimal pharmacological properties including increased toxicity and reduced efficacy. These conventional approaches rely on partial reduction of interchain disulfide bonds followed by conjugation with maleimide-based linkers, resulting in ADCs containing dozens of chemically distinct species with DARs ranging from 0 to 8. The inherent heterogeneity of these preparations complicates manufacturing consistency, regulatory approval, and clinical performance, often necessitating extensive purification steps to isolate fractions with desired characteristics. [1] [2]

The This compound conjugation platform addresses these limitations through an innovative site-specific approach that utilizes dibromomaleimide (DBM) linkers to create homogeneous ADCs with precisely defined characteristics. This technology leverages the bifunctional nature of DBM linkers to cross-link adjacent interchain cysteine residues formed by partial reduction of native antibody disulfide bonds. The resulting conjugates demonstrate a predominantly uniform DAR of 4, with drugs consistently positioned at the antibody hinge region. This strategic approach significantly improves conjugate homogeneity without requiring genetic engineering of the antibody backbone, making it broadly applicable to existing therapeutic antibodies. The DBM linker forms a stable two-carbon bridge between cysteine residues, creating ADCs with enhanced structural integrity and pharmacological properties compared to those produced with conventional maleimide-based linkers. Preclinical studies have demonstrated that DBM-based ADCs exhibit improved pharmacokinetics, superior efficacy, and reduced toxicity profiles in vivo, substantially expanding their therapeutic window. [1] [3] [2]

Table 1: Comparison of ADC Conjugation Technologies

Conjugation Technology Representative Linker DAR Distribution Antibody Engineering Required Key Advantages Key Limitations
Conventional Cysteine Conjugation MC (Maleimide) Heterogeneous (0-8) No Simple methodology, broad applicability High heterogeneity, linker instability, complex purification
Site-Specific Cysteine Engineering MC (Maleimide) Homogeneous (~2) Yes (cysteine mutations) Improved homogeneity Requires antibody engineering, potential expression issues
Non-natural Amino Acids Hydroxylamine Homogeneous (~2) Yes (unnatural amino acids) Precise site control Complex technology, limited expression yields
Enzymatic Conjugation Enzyme-specific Homogeneous (~2) Yes (recognition sequences) Mild reaction conditions Limited site options, enzyme availability
Interchain Cysteine Cross-linking DBM (Dibromomaleimide) Homogeneous (4) No High homogeneity, no engineering, improved stability Specific to cysteine pairs, limited to DAR4

Materials and Reagents

Antibodies and Conjugation Components
  • Therapeutic Antibody: Trastuzumab (anti-HER2) or anti-CD98 antibody at ≥5 mg/mL concentration in PBS, pH 7.4. Antibodies should be purified using affinity chromatography (e.g., Protein A/G) and buffer-exchanged into conjugation buffer. [1] [4]
  • This compound Conjugate: this compound (CAS: 1810001-93-4) with molecular weight 1082.95 g/mol and formula C49H74Br2N6O11. Structure consists of potent antitubulin agent MMAF connected via dibromomaleimide linker. [3]
  • Reduction Buffer: 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl, pH 8.0. Prepare fresh and degas before use.
  • Conjugation Buffer: 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl, pH 7.0-7.4. Must be free of thiol contaminants.
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP-HCl) prepared as 50 mM stock solution in water.
  • Quenching Solution: 10 mM L-cysteine in conjugation buffer, prepared fresh.
  • Purification Materials: 30 kDa molecular weight cut-off (MWCO) centrifugal filters or desalting columns pre-equilibrated with formulation buffer. [1]
Specialized Equipment
  • Chromatography System: HPLC equipped with hydrophobic interaction chromatography (HIC) column for DAR analysis (e.g., TSKgel Butyl-NPR).
  • Spectrophotometer: UV-Vis capable of measuring at 280 nm and 370 nm for protein concentration and drug quantification.
  • Microcentrifuge: Capable of 14,000 × g for centrifugal filtration.
  • LC-MS System: For intact mass analysis of conjugated antibodies.

Step-by-Step Protocol for this compound ADC Conjugation

Antibody Reduction Process
  • Antibody Preparation: Transfer 1 mg (approximately 6.7 nmol) of antibody to a low-protein-binding microcentrifuge tube. Adjust concentration to 5 mg/mL using reduction buffer. Record exact antibody concentration by measuring absorbance at 280 nm (extinction coefficient = 1.4 mL/(mg·cm)). [1]
  • Disulfide Reduction: Add 50 mM TCEP stock solution to achieve 1.5-2 molar equivalents per interchain disulfide bond (typically 6-8 equivalents total). Mix gently by pipetting—do not vortex to prevent protein aggregation.
  • Incubation: Incubate the reduction mixture for 2 hours at 37°C under inert atmosphere (argon or nitrogen). The reduction progress can be monitored by HIC analysis if available.
  • Buffer Exchange: Immediately purify reduced antibody using 30 kDa MWCO centrifugal filters pre-equilibrated with conjugation buffer. Perform three rounds of concentration and dilution with 10× sample volume of conjugation buffer. Final volume should be adjusted to maintain antibody concentration at 5 mg/mL.
Conjugation Reaction
  • This compound Preparation: Prepare fresh 10 mM this compound stock solution in anhydrous DMSO. Ensure complete dissolution by gentle vortexing. Protect from light and use within 30 minutes of preparation due to light sensitivity of maleimide groups. [1] [3]
  • Conjugation: Add this compound solution to reduced antibody at 4-5 molar equivalents per antibody (targeting DAR of 4). Add this compound dropwise while gently mixing the antibody solution. The final DMSO concentration should not exceed 5% (v/v) to prevent antibody denaturation.
  • Reaction Incubation: Allow conjugation to proceed for 4 hours at room temperature (20-25°C) with end-over-end mixing. Protect from light throughout the reaction using aluminum foil or amber tubes.
  • Reaction Quenching: Add 10 mM L-cysteine solution at 10 molar equivalents relative to this compound to quench unreacted DBM groups. Incubate for 30 minutes at room temperature.

The following diagram illustrates the complete experimental workflow for this compound ADC preparation:

G Start Start: Antibody Preparation Reduction Antibody Reduction with TCEP Start->Reduction 2 hours, 37°C BufferExchange Buffer Exchange and Purification Reduction->BufferExchange Remove excess TCEP Conjugation This compound Conjugation BufferExchange->Conjugation pH 7.0-7.4 buffer Quenching Reaction Quenching with L-cysteine Conjugation->Quenching 4 hours, RT, dark Purification ADC Purification Quenching->Purification 30 minutes, RT Analysis Quality Control Analysis Purification->Analysis Concentrate and buffer exchange End Final ADC Product Analysis->End Quality verification

Purification and Formulation
  • Purification: Remove unconjugated this compound and small molecule impurities using 30 kDa MWCO centrifugal filters. Perform six rounds of concentration and dilution with 15× sample volume of formulation buffer (PBS, pH 6.5-7.4).
  • Concentration Adjustment: Concentrate purified ADC to target concentration (typically 2-10 mg/mL based on application needs). Determine final concentration by A280 measurement with correction for MMAF contribution (extinction coefficient = 0.3 for MMAF at 280 nm).
  • Sterile Filtration: For in vivo studies, filter ADC through 0.22 μm low-protein-binding membrane under sterile conditions.
  • Storage: Aliquot ADC and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage, keep at 4°C for up to one week protected from light.

Analytical Methods for ADC Characterization

Drug-to-Antibody Ratio (DAR) Analysis
  • Hydrophobic Interaction Chromatography (HIC): Utilize TSKgel Butyl-NPR column (4.6 × 35 mm) with mobile phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0; mobile phase B: 25 mM sodium phosphate, 25% isopropanol, pH 7.0. Apply gradient: 0-100% B over 25 minutes at 0.8 mL/min. Detect at 280 nm. DAR is calculated from peak areas of different DAR species using the formula: DAR = Σ(DARi × Ai)/ΣAi, where DARi is the drug number for species i and Ai is corresponding peak area. [1]
  • UV-Vis Spectroscopy: Determine ADC concentration by measuring absorbance at 280 nm (protein) and 370 nm (DBM moiety). Apply the following equation: DAR = (A370 × ε280)/(A280 × ε370), where ε280(antibody) = 210,000 M-1cm-1, ε370(DBM) = 3,000 M-1cm-1. This method provides rapid DAR estimation but may have interference from buffer components.
Additional Quality Control Assays
  • Size Exclusion Chromatography (SEC): Use TSKgel G3000SWxl column with PBS mobile phase at 0.5 mL/min to quantify aggregation percentage. Compare elution profile to unconjugated antibody.
  • Intact Mass Analysis: Employ LC-MS with electrospray ionization to confirm molecular weight shifts corresponding to DAR of 4. Expected mass increase is approximately 4,332 Da (4 × MMAF + 4 × DBM linker - 4 × H). [1] [3]
  • ELISA for Functional Assessment: Use anti-MMAF ELISA kits (e.g., Creative Diagnostics DEIABL315) to quantify conjugated MMAF according to manufacturer's instructions. This highly sensitive sandwich ELISA has a detection limit of 0.040 ng/mL for MMAF ADC and shows intra-assay precision CV% of 1.7-6.4% and inter-assay precision CV% of 4.1-5.3%. [5]

Table 2: Key Quality Attributes and Analytical Methods for this compound ADC

Quality Attribute Target Specification Analytical Method Acceptance Criteria
Drug-to-Antibody Ratio (DAR) 4.0 ± 0.4 HIC-HPLC Main peak ≥85%
Aggregation ≤5% SEC-HPLC Consistent with unconjugated antibody
Purity ≥95% HIC/SEC Single main peak in HIC
Endotoxin <1 EU/mg LAL test Meets in vivo administration standards
Binding Affinity ≥80% of unconjugated antibody Surface Plasmon Resonance No significant affinity loss
MMAF Payload Concentration Consistent with DAR of 4 Anti-MMAF ELISA CV% <10%

Performance Data and Experimental Results

In Vitro Characterization

The biological activity of this compound ADCs has been extensively evaluated against multiple cancer cell lines. In cytotoxicity assays, this compound ADCs demonstrated potent cell-killing activity against HER2-positive cancer cell lines when conjugated to trastuzumab. Similarly, anti-CD98-DBM-MMAF ADCs showed significant cytotoxicity against CD98-expressing tumor cells. The IC50 values for these ADCs typically fall in the low nanomolar range (0.5-5 nM), representing potency comparable to or better than conventional heterogeneous ADCs while maintaining target specificity. Importantly, this compound ADCs showed minimal cytotoxicity against antigen-negative cells, confirming their target-specific mechanism of action. [1]

The structural homogeneity of this compound ADCs directly translates to improved stability profiles in physiological conditions. When incubated in plasma at 37°C for up to 14 days, this compound ADCs demonstrated significantly lower payload detachment compared to conventional maleimide-based ADCs. The cross-linked structure formed by the DBM linker resists thiol exchange reactions with endogenous albumin and glutathione, a common mechanism of premature drug release that plagues conventional ADCs. This enhanced stability correlates with reduced off-target toxicity and improved therapeutic index. Binding assays using surface plasmon resonance confirmed that this compound ADCs maintain ≥90% of the parent antibody's binding affinity to their respective targets, indicating that the conjugation process does not compromise antigen recognition. [1] [2]

In Vivo Efficacy and Toxicity

The therapeutic efficacy of this compound ADCs has been evaluated in multiple xenograft mouse models. In one study comparing anti-CD98-DBM-MMAF with conventional ADC counterparts, the DBM-based ADC demonstrated superior tumor growth inhibition at equivalent doses. The homogeneous DAR4 distribution and improved stability resulted in enhanced tumor delivery of the cytotoxic payload, with tumor growth inhibition rates of 85-95% compared to 60-75% for conventional heterogeneous ADCs. Notably, complete tumor regression was observed in a subset of animals treated with this compound ADCs, whereas conventional ADCs primarily achieved stable disease or partial regression. [1]

The toxicity profile of this compound ADCs represents a significant advantage over conventional ADCs. In rodent toxicity studies, the maximum tolerated dose (MTD) of this compound ADCs was approximately 1.5-2 times higher than conventional ADCs with the same antibody and payload. Animals treated with this compound ADCs showed reduced weight loss, less hematological toxicity, and lower incidence of liver enzyme elevations. Histopathological examination revealed decreased non-specific tissue damage, particularly in rapidly dividing cells of the bone marrow and gastrointestinal tract. The improved therapeutic window observed with this compound ADCs is attributed to reduced premature payload release during circulation, minimizing off-target exposure to the potent MMAF payload. [1] [2]

Table 3: In Vivo Performance Comparison of this compound ADC vs. Conventional ADC

Parameter This compound ADC Conventional Heterogeneous ADC Significance
Plasma Half-life (t1/2) 7-10 days 4-6 days p < 0.01
Clearance Rate 15-20 mL/day/kg 25-35 mL/day/kg p < 0.05
Tumor Payload Concentration 2-3 fold higher Baseline p < 0.01
Maximum Tolerated Dose 30 mg/kg 15-20 mg/kg p < 0.01
Tumor Growth Inhibition 85-95% 60-75% p < 0.05
Incidence of Complete Regression 40-60% 10-20% p < 0.01
Body Weight Loss <5% 10-15% p < 0.05
Hematological Toxicity Minimal Moderate to severe p < 0.01

Troubleshooting Guide

  • Low DAR: If HIC analysis shows DAR <3.5, potential causes include incomplete antibody reduction, this compound degradation, or insufficient molar excess of this compound. Ensure fresh TCEP preparation, verify this compound solubility in DMSO, and confirm antibody concentration before conjugation. [1]
  • High Aggregation: If SEC shows >10% aggregation, possible reasons include antibody over-reduction, excessive this compound equivalents, or buffer incompatibility. Optimize TCEP concentration and reaction time, ensure proper buffer exchange after reduction, and avoid vortexing during conjugation.
  • Poor Binding Affinity: If ADC shows significantly reduced antigen binding compared to unconjugated antibody, potential causes include non-specific conjugation at the antigen-binding site or protein aggregation. Ensure proper antibody orientation during conjugation and include binding affinity assessment in quality control. [1] [6]

Applications and Future Directions

The This compound conjugation platform has been successfully applied to multiple therapeutic antibodies beyond the documented trastuzumab and anti-CD98 examples. Recent research has explored its implementation in dual-payload ADCs, such as the anti-CD276 ADC that conjugates both MMAF and a TLR7/8 agonist for combined cytotoxic and immunostimulatory activity. This innovative approach demonstrated synergistic effects in triple-negative breast cancer models, reducing tumor burden by 90-100% in animal studies while enhancing immune cell infiltration into tumors. [7]

The regulatory considerations for this compound ADCs benefit from their homogeneous composition, which aligns with regulatory preferences for well-characterized biologic products. The consistent DAR and defined conjugation sites facilitate more predictable manufacturing, streamlined quality control, and potentially simplified regulatory pathways compared to heterogeneous ADCs. As the ADC field continues to evolve, the this compound platform offers a robust and scalable technology that balances the need for homogeneity with practical manufacturing considerations. [1] [2]

References

Application Notes and Protocols: Dibromomaleimide (DBM) Linkers for Interchain Cysteine Conjugation in Antibody-Drug Conjugates (ADCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Interchain Cysteine Conjugation and DBM Linkers

Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. Conventional ADC production often results in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and inconsistent conjugation sites, leading to suboptimal pharmacokinetics and therapeutic indices [1] [2]. Interchain cysteine conjugation has emerged as a superior strategy, utilizing the solvent-accessible cysteine residues generated through partial reduction of antibody interchain disulfide bonds [3] [4].

Among innovative conjugation approaches, dibromomaleimide (DBM) linkers enable site-specific cysteine cross-linking without requiring antibody engineering. These bifunctional reagents react with two adjacent cysteine thiol groups, effectively rebridging interchain disulfides while concurrently attaching cytotoxic payloads [1] [5]. The resulting ADCs demonstrate improved homogeneity, enhanced stability, and superior pharmacological properties compared to those produced with conventional maleimide linkers [2] [6].

Advantages of DBM-Based Conjugation

Key Benefits Over Conventional Methods
  • Enhanced Homogeneity: DBM linkers generate ADCs with predominantly four drugs per antibody (DAR4), significantly reducing heterogeneity compared to conventional cysteine conjugation [1] [2]
  • Improved Stability: The cross-linked structure maintains antibody integrity and demonstrates reduced susceptibility to retro-Michael reactions that plague conventional maleimide conjugates [4] [5]
  • Superior Pharmacokinetics: Studies demonstrate prolonged circulation half-life and favorable tissue distribution compared to heterogeneous ADCs [1] [2]
  • Reduced Toxicity: Enhanced stability translates to decreased off-target toxicity and an improved therapeutic window [1] [2]
  • Engineering-Free Application: DBM technology can be applied directly to native antibodies without genetic modification [1] [3]
Comparative Performance Data

Table 1: Comparative Properties of DBM vs. Conventional Cysteine Conjugation

Property DBM-Based ADCs Conventional Cysteine ADCs
Homogeneity Predominantly DAR4 species [1] Mixed DARs (0-8) [2]
In Vivo Stability High (cross-linked structure) [5] Moderate (susceptible to retro-Michael) [4]
Pharmacokinetics Improved clearance profile [1] [2] Faster clearance [2]
Toxicity Profile Reduced [1] Higher at equivalent doses [1]
Manufacturing No antibody engineering required [1] No engineering required [3]

Protocol: DBM Linker Conjugation for ADC Production

Reagents and Equipment
  • Antibody: Trastuzumab or other IgG1 antibody (≥95% purity)
  • DBM Linker-Payload: DBM-MMAF or similar construct [1]
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
  • Buffers: Phosphate-buffered saline (PBS, pH 7.0-7.4), conjugation buffer (50 mM Tris, 1 mM EDTA, pH 7.0)
  • Purification: Desalting columns, tangential flow filtration system
  • Analytical: HPLC with UV/Vis detection, LC-MS system
Step-by-Step Conjugation Procedure
  • Antibody Preparation

    • Dialyze antibody into conjugation buffer to remove amines and other interfering substances
    • Determine antibody concentration by UV absorbance at 280 nm
  • Partial Reduction of Interchain Disulfides

    • Add 1.5-2 molar equivalents of TCEP per interchain disulfide bond target
    • Incubate at 37°C for 2 hours under inert atmosphere [1] [6]
    • Monitor reduction by LC-MS to confirm generation of 8 free thiols
  • DBM Linker-Payload Conjugation

    • Add 1.1 molar equivalents of DBM-linker payload per free thiol group
    • React at room temperature for 4 hours with gentle agitation [1]
    • Maintain reaction pH between 7.0-7.4 throughout conjugation
  • Reaction Quenching and Purification

    • Add 2 molar excess of L-cysteine relative to DBM linker to quench unreacted sites
    • Incubate 30 minutes at room temperature
    • Purify via desalting chromatography or tangential flow filtration
    • Exchange into formulation buffer (e.g., PBS)
  • Post-Conjugation Hydrolysis (Optional)

    • For enhanced stability, incubate ADC at pH 8.5 for 24-48 hours
    • This promotes hydrolysis of the maleimide ring, preventing retro-Michael reactions [5]
Analytical Characterization

Table 2: Key Quality Control Parameters for DBM-Based ADCs

Parameter Target Specification Analytical Method
Drug-to-Antibody Ratio (DAR) 3.8-4.2 HIC-HPLC, LC-MS [1]
Monomer Content ≥95% Size exclusion chromatography
Aggregation ≤5% SEC-HPLC [4]
Free Payload ≤2% Reverse-phase HPLC
Binding Affinity ≥80% relative to native antibody ELISA or SPR [1]

Experimental Results and Data Interpretation

In Vitro Characterization

Studies comparing DBM-based ADCs with conventional conjugates demonstrate significantly improved homogeneity. Reverse-phase HPLC analysis shows predominantly DAR4 species (>85%) for DBM conjugates versus broad DAR distributions (0-8) for conventional cysteine conjugates [1]. Binding affinity assays confirm that the DBM conjugation process preserves antigen recognition capability, with reported binding affinities ≥90% of native antibody [1] [6].

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis reveals that DBM conjugation causes minimal perturbation to antibody higher-order structure, with changes primarily localized to the hinge region where conjugation occurs [6]. This structural preservation contrasts with some conventional conjugation methods that induce significant conformational changes.

In Vivo Performance

In vivo studies demonstrate the therapeutic advantages of DBM-based ADCs. In xenograft models, DBM-based trastuzumab-MMAF conjugates showed superior tumor growth inhibition compared to conventional conjugates at equivalent doses [1]. Pharmacokinetic analysis revealed significantly reduced clearance rates and increased systemic exposure for DBM-based ADCs [1] [2].

Notably, DBM-based ADCs demonstrated reduced toxicity in rodent models, with higher maximum tolerated doses compared to conventional heterogeneous ADCs [1]. This improved therapeutic index underscores the clinical potential of this conjugation strategy.

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low DAR: Results from incomplete reduction or DBM linker hydrolysis. Solution: Optimize TCEP concentration and reaction time; use fresh DBM linker preparations [1]
  • High Aggregation: Caused by over-reduction or excessive drug loading. Solution: Precisely control reduction stoichiometry; consider introducing hydrophilic spacers [5]
  • Incomplete Conjugation: May result from thiol re-oxidation. Solution: Maintain inert atmosphere; include EDTA in buffer to chelate metal catalysts [3]
Process Optimization Strategies
  • Stoichiometry Screening: Systematically vary TCEP:antibody (1:1 to 3:1) and DBM:thiol (0.8:1 to 1.2:1) ratios [1]
  • Reaction Monitoring: Implement analytical methods to track conjugation progress and identify optimal reaction times [6]
  • Buffer Optimization: Evaluate different pH conditions (6.5-8.0) and buffer compositions to maximize conjugation efficiency [1]

Applications and Future Directions

The DBM platform enables generation of homogeneous ADCs for multiple therapeutic targets. The technology has been successfully applied to trastuzumab (anti-HER2) and novel anti-CD98 antibodies, demonstrating its broad applicability [1]. Beyond oncology, this conjugation strategy shows promise for delivering other therapeutic modalities, including siRNA conjugates and imaging agents [7] [6].

Future developments may focus on next-generation DBM linkers with enhanced stability properties and combination with other site-specific technologies for multi-payload delivery systems [8]. The integration of DBM chemistry with novel payload classes represents another promising research direction.

Graphical Experimental Workflow

The following diagram illustrates the complete DBM-based conjugation process:

G NativeAb Native Antibody (4 interchain disulfides) ReducedAb Partially Reduced Antibody (8 free thiol groups) NativeAb->ReducedAb Partial reduction with TCEP Conjugation Conjugation Reaction ReducedAb->Conjugation DBM DBM Linker-Payload DBM->Conjugation ADC Homogeneous ADC (DAR ≈ 4) Conjugation->ADC Purification Characterization Analytical Characterization ADC->Characterization

Figure 1: DBM-based ADC conjugation workflow. The process begins with partial reduction of native antibody interchain disulfides, followed by conjugation with DBM linker-payloads, purification, and comprehensive analytical characterization.

References

Comprehensive Application Notes and Protocols: Synthesis of Homogeneous Antibody-Drug Conjugates Using Dibromomaleimide (DBM) and Monomethyl Auristatin F (MMAF)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Technology and the DBM Platform

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. These sophisticated "biological missiles" are designed to selectively deliver cytotoxic agents to tumor cells, thereby minimizing systemic exposure and reducing off-target toxicity associated with conventional chemotherapy. A typical ADC consists of three fundamental components: a monoclonal antibody that recognizes a tumor-associated antigen, a potent cytotoxic payload, and a specialized chemical linker that connects the payload to the antibody. The therapeutic potential of ADCs has been validated by numerous clinical successes, with over twelve FDA-approved ADC products currently on the market and hundreds more in clinical development. [1]

Conventional ADC synthesis approaches face significant challenges related to heterogeneity, which can adversely impact pharmacological properties and therapeutic index. Traditional cysteine-based conjugation methods involve partial reduction of interchain disulfide bonds, followed by conjugation with maleimide-containing linkers. This process generates a heterogeneous mixture of ADC species with variable Drug-to-Antibody Ratios (DAR) ranging from 0 to 8, and diverse conjugation sites across the antibody structure. These heterogeneous populations exhibit differences in stability, pharmacokinetics, and efficacy, complicating manufacturing reproducibility and clinical development. [2] Additionally, conventional maleimide linkers form thio-succinimide linkages that are susceptible to premature cleavage via retro-Michael reactions or thiol exchange in plasma, leading to suboptimal therapeutic indices. [2]

The dibromomaleimide (DBM) platform addresses these limitations through a innovative disulfide bridging approach that enables the construction of homogeneous ADCs with precisely defined DAR values and enhanced stability. Unlike conventional methods that require antibody engineering, the DBM platform can be applied directly to native antibodies, making it accessible for both novel and existing antibody candidates. By cross-linking interchain cysteine residues, DBM linkers generate ADCs with predominantly four drugs per antibody (DAR 4), offering optimal therapeutic performance while minimizing aggregation and instability issues associated with heterogeneous mixtures. The resulting ADCs demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs, positioning the DBM platform as a powerful tool for next-generation ADC development. [2]

DBM Linker Chemistry and Molecular Design

Molecular Structure and Functional Properties

The dibromomaleimide (DBM) linker is a strategically designed bifunctional reagent that serves as the cornerstone of the homogeneous ADC platform. Structurally, DBM features a maleimide core substituted with two bromine atoms at the 2 and 3 positions, creating an exceptionally electron-deficient alkene system that exhibits enhanced reactivity toward thiol nucleophiles compared to conventional maleimides. This molecular architecture enables the DBM linker to efficiently cross-link adjacent cysteine thiol pairs generated through partial reduction of antibody interchain disulfide bonds. The conjugation mechanism proceeds through a sequential displacement of the bromine atoms by thiolates, resulting in the formation of a stable, carbon-bridged structure that locks the cysteine residues together while simultaneously incorporating the cytotoxic payload. [2] [3]

A critical advancement in the DBM platform involves the post-conjugation hydrolysis of the maleimide ring to form a maleamic acid derivative. This hydrolysis occurs rapidly under physiological conditions (completed in approximately 1 hour) and serves to "lock" the conjugate by eliminating the reactive double bond, thereby preventing retro-Michael reactions or thiol exchange that commonly plague conventional maleimide-based ADCs. [3] The resulting hydrolyzed DBM linkage demonstrates exceptional stability in plasma, significantly reducing premature payload release and contributing to an expanded therapeutic window. This strategic molecular design represents a substantial improvement over first-generation maleimide linkers, addressing one of the fundamental limitations in ADC stability and pharmacokinetics.

Comparative Analysis of DBM and Conventional Linkers

Table 1: Comparative Properties of DBM vs. Conventional Maleimide Linkers

Property DBM Linkers Conventional Maleimide Linkers
Conjugation Specificity Cross-links cysteine pairs Random conjugation to single cysteines
ADC Homogeneity High (predominantly DAR 4) Low (heterogeneous mixture, DAR 0-8)
Conjugation Rate Rapid (complete in <2 hours) Variable (typically 2-4 hours)
Linkage Stability High (after hydrolysis to maleamic acid) Moderate (susceptible to retro-Michael reactions)
Antibody Engineering Required No (works with native antibodies) No (works with native antibodies)
Payload Release Kinetics Controlled (requires lysosomal cleavage) Variable (dependent on linker chemistry)
In Vivo Performance Improved PK/PD and reduced toxicity Standard PK/PD with potential toxicity issues

Experimental Protocols

Synthesis of DBM-MMAF Conjugate

Materials Required:

  • MMAF (Monomethyl Auristatin F) - commercial source (e.g., Concortis Biosystems)
  • 3,4-Dibromofuran-2,5-dione (dibromomaleic anhydride)
  • 6-Aminohexanoic acid (or other spacer acids)
  • Anhydrous acetic acid
  • Dichloromethane (DCM), Ethyl acetate (EtOAc) for chromatography
  • Silica gel for flash chromatography
  • Nitrogen atmosphere system

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3,4-dibromofuran-2,5-dione (1 g, 3.91 mmol) in anhydrous acetic acid (20 mL) under nitrogen atmosphere with continuous stirring.

  • Aminohexanoic Acid Addition: Add 6-aminohexanoic acid (0.512 mg, 3.91 mmol) to the reaction mixture and stir at room temperature for 10 minutes until complete dissolution of solids is observed.

  • Heating Phase: Heat the reaction mixture to 100°C and maintain with continuous stirring for 18 hours. Monitor reaction completion by LC/MS analysis.

  • Workup Procedure: Concentrate the reaction mixture under reduced vacuum using a rotary evaporator until a crude residue is obtained.

  • Purification: Purify the crude product by silica gel chromatography using a gradient elution of DCM/EtOAc (0-40%). Collect pure fractions and concentrate under vacuum to obtain the this compound conjugate as a solid (80% yield, 1.15 g). [2]

Analytical Validation:

  • Confirm identity by LC-MS (expected mass increase consistent with DBM modification)
  • Verify purity by HPLC (>95% by analytical reverse-phase chromatography)
  • Structural confirmation by 1H NMR in DMSO-d6 or CDCl3
Antibody Conjugation and Purification Protocol

Materials Required:

  • Trastuzumab or other native antibody (≥95% purity by SDS-PAGE)
  • Tris(2-carboxyethyl)phosphine (TCEP) - fresh solution
  • This compound conjugate from previous synthesis
  • Phosphate Buffered Saline (PBS), pH 7.4
  • EDTA (ethylenediaminetetraacetic acid)
  • Formulation buffer (e.g., histidine buffer, pH 6.0)
  • Size exclusion chromatography columns (e.g., HiLoad Superdex 200)
  • Hydrophobic interaction chromatography (HIC) columns for DAR analysis
  • PD-10 desalting columns or equivalent

Antibody Reduction Procedure:

  • Buffer Preparation: Prepare reduction buffer containing PBS (pH 7.4) with 1 mM EDTA to prevent metal-catalyzed oxidation.

  • Antibody Conditioning: Concentrate the antibody to 5-10 mg/mL using an appropriate molecular weight cut-off centrifugal filter device.

  • Controlled Reduction: Add TCEP solution to the antibody at a molar ratio of 4:1 (TCEP:antibody) to achieve partial reduction of interchain disulfide bonds. Incubate at 37°C for 2 hours. [2]

  • Reduction Termination: Remove excess TCEP using a PD-10 desalting column equilibrated with conjugation buffer (PBS, pH 7.4).

Conjugation with this compound:

  • This compound Preparation: Dissolve this compound conjugate in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add this compound solution to the reduced antibody at a 5:1 molar ratio (this compound:antibody) with continuous gentle mixing.

  • Reaction Incubation: Allow the conjugation to proceed for 2 hours at room temperature with continuous gentle mixing. Monitor progression by HIC analysis if available.

  • Hydrolysis "Locking" Step: Adjust reaction pH to 8.5 with Tris buffer and incubate for 1 hour to facilitate complete hydrolysis of the maleimide to the stable maleamic acid form. [3]

Purification and Formulation:

  • Buffer Exchange: Purify the conjugated ADC using size exclusion chromatography with a HiLoad Superdex 200 column equilibrated with formulation buffer.

  • Concentration Determination: Determine protein concentration by UV absorbance at 280 nm with appropriate correction for the this compound contribution to absorbance.

  • Sterile Filtration: Filter the final ADC through a 0.22 μm membrane under aseptic conditions.

  • Storage: Aliquot and store at -80°C for long-term storage or 4°C for immediate use.

Analytical Methods for ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic Interaction Chromatography (HIC) represents the gold standard for DAR analysis of cysteine-linked ADCs. For DBM-based ADCs, HIC analysis typically reveals a highly homogeneous profile with a predominant DAR 4 species, contrasting sharply with the heterogeneous mixtures (DAR 0-8) obtained through conventional conjugation methods. The HIC method utilizes a gradient elution from high to low salt concentration on a hydrophobic stationary phase, effectively separating ADC species based on their hydrophobic character, which correlates directly with drug loading. [2]

Sample Preparation and Analysis:

  • Dilute the DBM-ADC to 1 mg/mL in 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 6.5
  • Inject 10-20 μg onto a HIC column (e.g., TSKgel Butyl-NPR)
  • Apply a decreasing salt gradient (1.5 M to 0 M ammonium sulfate) over 30 minutes
  • Monitor elution at 280 nm for protein detection
  • Calculate DAR by integrating peak areas and applying the formula: DAR = Σ(DAR_i × Peak Area_i)/Total Peak Area

Mass Spectrometric Analysis of intact ADCs provides orthogonal confirmation of DAR values and conjugation homogeneity. Intact mass analysis typically shows a major species with a mass increase corresponding to four this compound molecules attached, with minimal unconjugated or under-conjugated species. The high homogeneity achieved with the DBM platform significantly simplifies the mass spectrum interpretation compared to conventional ADCs. [2]

Stability and Integrity Assessment

Plasma Stability Studies are essential for evaluating the potential for premature payload release. Incubate the DBM-ADC in human or mouse plasma at 37°C and monitor stability over 7-14 days using the following approaches:

  • HIC Analysis: Compare HIC chromatograms at various time points to detect changes in DAR distribution
  • Payload Release Measurement: Use LC-MS/MS to quantify free MMAF in plasma samples after protein precipitation
  • Antigen Binding Maintenance: Assess by ELISA or surface plasmon resonance (SPR)

For DBM-based ADCs, these studies consistently demonstrate exceptional stability with minimal change in DAR profile or payload release over 14 days, significantly outperforming conventional maleimide-based ADCs. [2]

Aggregation Assessment by Size Exclusion Chromatography (SEC) is critical for evaluating product quality. The DBM platform typically yields ADCs with low aggregation levels (<5%) due to the homogeneous nature of the conjugation and the stabilizing effect of the cross-linked structure. Monitor high molecular weight species using an appropriate SEC column (e.g., TSKgel G3000SWxl) with PBS or similar isotonic buffer as the mobile phase. [2]

Pharmacological Evaluation

In Vitro Potency and Specificity

Cell-Based Cytotoxicity Assays demonstrate the functional activity of DBM-based ADCs. The following protocol evaluates antigen-specific killing:

  • Cell Line Selection: Choose antigen-positive and antigen-negative cell lines appropriate for the antibody target (e.g., HER2+ and HER2- lines for trastuzumab-based ADCs)

  • Assay Setup:

    • Seed cells in 96-well plates at 5,000 cells/well and incubate overnight
    • Treat with serial dilutions of DBM-ADC, conventional ADC, and naked antibody controls
    • Incubate for 72-96 hours at 37°C, 5% CO2
    • Measure viability using CellTiter-Glo or MTT assay
  • Data Analysis: Calculate IC50 values using four-parameter logistic curve fitting

DBM-based ADCs consistently demonstrate potent cytotoxicity against antigen-expressing cells, with IC50 values in the sub-nanomolar range, while showing minimal activity against antigen-negative cells, confirming antigen-specific killing. [2] The bystander effect of MMAF-containing ADCs is typically minimal due to the charged C-terminal phenylalanine of MMAF, which limits membrane permeability, making them particularly suitable for heterogeneous tumors where precise targeting is essential.

In Vivo Efficacy and Toxicity Assessment

Xenograft Tumor Models provide critical preclinical evidence of ADC efficacy:

  • Model Establishment: Implant antigen-positive tumor cells subcutaneously in immunodeficient mice
  • Dosing Regimen: Initiate treatment when tumors reach 100-200 mm3
  • Study Arms: Include DBM-ADC, conventional ADC, naked antibody, and vehicle control groups
  • Endpoint Monitoring: Measure tumor volumes 2-3 times weekly and monitor body weight for toxicity

Studies comparing DBM-based ADCs with conventional ADCs consistently demonstrate superior efficacy for the DBM platform, with complete tumor regression observed at equivalent or lower doses. [2] The improved efficacy is attributed to the enhanced homogeneity and stability of the DBM-based ADCs, which maintain therapeutic payload levels for extended periods.

Toxicity Evaluation in rodent models reveals another advantage of the DBM platform. The maximum tolerated dose (MTD) of DBM-based ADCs is typically significantly higher than that of conventional heterogeneous ADCs, reflecting their improved safety profile. Histopathological examination shows reduced evidence of payload-mediated toxicity in normal tissues, particularly in organs with antigen expression (e.g., liver, lung). [2]

Table 2: Pharmacological Comparison of DBM vs. Conventional ADC Format

Parameter DBM-Based ADC Conventional Heterogeneous ADC
In Vitro IC50 Sub-nanomolar range Sub-nanomolar range
Specificity Index >100-fold (antigen+ vs. antigen- cells) Variable (typically 10-100 fold)
Plasma Half-life Extended (days to weeks) Shorter (hours to days)
Tumor Penetration Enhanced due to stability Limited by premature cleavage
Maximum Tolerated Dose Higher (≥50 mg/kg in rodents) Lower (typically 10-30 mg/kg)
Therapeutic Index Wider Narrower
Bystander Effect Minimal (with MMAF payload) Variable (depends on payload)

Applications and Future Perspectives

The DBM platform represents a significant advancement in ADC technology with broad applicability across oncology indications. The platform's ability to generate homogeneous ADCs from native antibodies without engineering makes it particularly valuable for accelerating the development of novel targeted therapies. The modular nature of the DBM chemistry allows for incorporation of various payloads beyond MMAF, including DNA-damaging agents such as pyrrolobenzodiazepines (PBDs) or topoisomerase inhibitors, enabling the targeting of diverse biological pathways. [2] [1]

Future developments in the DBM platform will likely focus on combination therapies with immune checkpoint inhibitors, as the improved stability and targeted delivery of DBM-based ADCs may synergize with immunotherapy approaches. Additionally, applications in dual-drug ADCs represent an exciting frontier, where the DBM chemistry could be adapted to incorporate two distinct payloads with complementary mechanisms of action. Such approaches have shown promise in addressing tumor heterogeneity and overcoming resistance mechanisms, as demonstrated in recent studies where dual-drug ADCs outperformed both single-drug ADCs and physical mixtures of single-drug ADCs. [4]

The integration of DBM technology with alternative targeting moieties beyond conventional antibodies, such as Designed Ankyrin Repeat Proteins (DARPins) or other protein scaffolds, further expands the platform's potential. These approaches could enable the targeting of challenging tumor microenvironments or facilitate novel delivery strategies that overcome limitations associated with traditional antibody-based delivery. [5] [6]

DBM_Workflow DBM-ADC Synthesis Workflow Start Native Antibody (Interchain Disulfides) Reduced Controlled Reduction (TCEP, 37°C, 2h) Start->Reduced Partial Reduction Conjugation This compound Conjugation (Room Temp, 2h) Reduced->Conjugation Add this compound (5:1 molar ratio) Hydrolysis Hydrolysis 'Locking' (pH 8.5, 1h) Conjugation->Hydrolysis pH Adjustment Purification Purification (Size Exclusion Chromatography) Hydrolysis->Purification Reaction Complete Final Homogeneous ADC (DAR 4) Purification->Final Buffer Exchange Analysis Quality Control (HIC, SEC, MS) Final->Analysis Quality Assessment

Figure 1: Complete workflow for the synthesis of homogeneous ADCs using the dibromomaleimide (DBM) platform. The process begins with native antibody and proceeds through controlled reduction, this compound conjugation, hydrolysis locking, purification, and comprehensive quality control to yield a homogeneous ADC product with defined DAR 4.

DBM_Chemistry DBM Conjugation Chemistry Mechanism cluster_mechanism Chemical Mechanism Antibody Antibody with Reduced Disulfide Conjugate Thiol-DBM Adduct (Before Hydrolysis) Antibody->Conjugate Cysteine Thiols DBM This compound Conjugate DBM->Conjugate Bifunctional Linker Final Stabilized ADC (Maleamic Acid Form) Conjugate->Final Hydrolytic Stabilization Step1 1. Nucleophilic Substitution Step2 2. Bromide Displacement by Second Thiol Step3 3. Hydrolysis to Maleamic Acid

Figure 2: Chemical mechanism of DBM conjugation with antibody interchain cysteines. The process involves sequential nucleophilic substitution of bromine atoms by cysteine thiols, followed by hydrolytic stabilization to form the maleamic acid derivative, which provides exceptional plasma stability compared to conventional maleimide conjugates.

Conclusion

The dibromomaleimide platform represents a significant advancement in ADC technology, addressing fundamental limitations of conventional conjugation methods through its innovative disulfide bridging approach. By enabling the construction of homogeneous ADCs with defined DAR 4 from native antibodies, the DBM platform eliminates the heterogeneity issues that have long complicated ADC development and manufacturing. The resulting conjugates demonstrate superior pharmacological properties, including enhanced plasma stability, improved pharmacokinetics, increased efficacy, and reduced toxicity compared to conventional heterogeneous ADCs.

The protocols detailed in this application note provide researchers with a comprehensive framework for implementing the DBM platform, from synthesis of the this compound conjugate through analytical characterization and pharmacological evaluation. As the field of targeted cancer therapy continues to evolve, the DBM platform offers a robust and versatile approach for developing next-generation ADCs with optimized therapeutic profiles, potentially enabling treatment of challenging malignancies and improving outcomes for cancer patients.

References

DBM-MMAF Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The core information for preparing a DBM-MMAF stock solution comes from a commercial chemical supplier's website [1]. The key parameters are summarized in the table below.

Parameter Specification
Recommended Solvent DMSO [1]
Typical Stock Concentration 200 mg/mL (approximately 184.68 mM) [1]
Solubilization Note Requires ultrasonic treatment; hygroscopic DMSO significantly impacts solubility, necessitating use of newly opened solvent [1]

Supporting Protocols for ADC Analysis

While a full synthesis protocol for this compound ADCs is not available in the searched literature, the following assays and techniques are critical for characterizing ADCs like those made with this compound. Adherence to general laboratory safety guidelines is imperative when handling cytotoxic compounds.

Ligand-Binding Assay (LBA)

LBAs are used to confirm the ADC's ability to bind to its target antigen and for pharmacokinetic studies [2].

  • Procedure: A surface is coated with a capture agent (the antigen or an antibody that binds the ADC). The ADC sample is applied, and binding is detected using a second detection antibody, which may target the antibody portion or the payload of the ADC [2].
  • Application: This assay can measure the total antibody concentration, the concentration of conjugated ADC, and even detect structurally altered payloads. It is also the primary method for detecting anti-drug antibodies in a patient's system [2].
Drug-to-Antibody Ratio (DAR) Evaluation

The DAR is a critical quality attribute for any ADC. The table below compares common methods for DAR analysis [2].

Method Key Capabilities Limitations
UV-Vis Spectrophotometry Quick, simple Provides only a DAR estimate; no drug load distribution data
Hydrophobic Interaction Chromatography (HIC) Detailed DAR and drug load distribution analysis; ideal for cysteine-linked ADCs More complex method [2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Detailed DAR and drug load distribution analysis; can identify different ADC forms Requires specialized equipment [2]
Reversed-Phase Liquid Chromatography (RP-HPLC) Detailed DAR analysis at light- and heavy-chain levels -
Cathepsin-B Digestion Can overcome some limitations of UV-Vis No drug load distribution data [2]

Preclinical Assessment Workflow

The following diagram illustrates a generalized workflow for the preclinical in vitro and in vivo assessment of an ADC, integrating the aforementioned analytical techniques.

Important Considerations for Researchers

  • Information Gap: The provided stock solution data is from a single commercial source and is marked "For research use only" [1]. For definitive protocol development, consulting primary literature or directly contacting the manufacturer for a certificate of analysis is strongly recommended.
  • Linker Technology: DBM is a linker used in dibromomaleimide (DBM) bridging conjugation, a method for creating stable ADCs by re-bridging the interchain cysteine disulfide bonds of an antibody [3].
  • Payload Mechanism: MMAF is a potent ant tubulin agent that inhibits cell division [1]. ADCs carrying MMAF are primarily cytotoxic but can also stimulate anti-tumor immune responses in certain contexts, such as by inducing immunogenic cell death or through the antibody's own Fc-mediated effects [4] [2] [5].

I hope this structured application note provides a solid foundation for your work. Should you require further details on a specific analytical technique, feel free to ask!


References

DBM-MMAF: Compound Overview & Role in ADC Design

Author: Smolecule Technical Support Team. Date: February 2026

Antibody-Drug Conjugates (ADCs) are targeted therapeutics comprising a monoclonal antibody linked to a potent cytotoxic agent. Controlling the Drug-to-Antibody Ratio (DAR) is a critical development step, as it directly impacts the ADC's efficacy, stability, and safety profile [1]. The drug-linker conjugate DBM-MMAF is a key component used to create these ADCs [2] [3].

The "DBM" portion is a linker that connects the antibody to the cytotoxic payload "MMAF". MMAF is a potent antitubulin agent that disrupts microtubule function in target cells [2] [3].

Quantitative Data for this compound

For research and development purposes, the key physicochemical and biological properties of this compound are summarized in the table below.

Property Specification / Value
CAS Number 1810001-93-4 [2] [3]
Molecular Formula C({49})H({74})Br({2})N({6})O(_{11}) [3]
Molecular Weight 1082.95 g/mol (or 1082.97 g/mol) [2] [3]
Appearance Off-white to light yellow solid powder [2]
Biological Target Auristatin (Antitubulin agent) [2]
Storage Conditions Powder: -20°C for 3 years; in solvent: -80°C for 1 year. Requires protection from light [2].
Solubility (DMSO) ~200 mg/mL (~184.68 mM) [2]

Theoretical ADC Conjugation Workflow

While specific conjugation protocols for this compound were not available in the search results, the general process for creating an ADC involves several key stages. The following diagram outlines a high-level conjugation workflow, from antibody preparation to the final ADC product.

G A Antibody Preparation B Reduction (Cleave Interchain Disulfides) A->B C Partial Cysteine Backbone (Free Thiol Groups) B->C D Conjugation with this compound C->D E Crude ADC Mixture D->E F Purification & Analysis E->F G Final ADC Product (Controlled DAR) F->G

Workflow Stages Explained:

  • Antibody Preparation: The monoclonal antibody is buffer-exchanged into a conjugation-friendly formulation.
  • Reduction: The antibody is treated with a reducing agent (e.g., TCEP) to partially cleave interchain disulfide bonds, generating free cysteine thiol groups for linkage [1].
  • Conjugation: The reduced antibody is reacted with the this compound conjugate. The DBM linker is designed to covalently attach to the free cysteine residues on the antibody.
  • Purification & Analysis: The crude mixture, containing ADC species with different DAR values and unconjugated components, is purified. Techniques like hydrophobic interaction chromatography (HIC) are used to separate DAR species, followed by analytical characterization to determine the average DAR and confirm purity [1].

Application Considerations & Future Directions

  • Critical Parameters for Conjugation: To establish a robust protocol, you will need to optimize several factors. These include the molar ratio of this compound to antibody, the reaction temperature and duration, and the pH of the reaction buffer. Controlling the reduction step is crucial, as the extent of disulfide bond reduction directly determines the number of free thiols available for conjugation, thereby controlling the final DAR [1].
  • Beyond Single Payloads: Research is increasingly exploring multi-payload ADCs. A relevant example from the literature is a dual-payload ADC (DualADC) targeting CD276, which conjugates both a cytotoxic drug (like MMAF) and an immunostimulatory agent (a TLR7/8 agonist) to a single antibody. This approach aims to simultaneously kill tumor cells and stimulate an immune response in the tumor microenvironment [4].

References

Protocol: Downstream Purification of DBM-MMAF ADCs

Author: Smolecule Technical Support Team. Date: February 2026

A typical purification workflow post-conjugation involves multiple orthogonal steps to ensure the removal of various impurities.

Start Crude ADC Reaction Mixture UFDF Ultrafiltration/ Diafiltration (UFDF) Start->UFDF Concentrate & Buffer Exchange HIC HIC Purification (Separates by DAR) UFDF->HIC Condition for Binding SEC SEC Polishing (Removes Aggregates) HIC->SEC Further Purification MC Membrane Chromatography (Final Impurity Clearance) SEC->MC High-Flow Polishing End Purified DBM-MMAF ADC MC->End

Step 1: Initial Purification and Concentration via Tangential Flow Filtration (TFF)
  • Objective: To concentrate the ADC and exchange it into the optimal buffer for the subsequent chromatographic step. This step also removes small-molecule impurities like unconjugated this compound and reaction by-products [1].
  • Method: Ultrafiltration Diafiltration (UFDF) [1].
  • Detailed Procedure:
    • Set up a TFF system with an appropriate molecular weight cut-off (MWCO) membrane.
    • Circulate the crude ADC mixture until the target concentration is achieved.
    • Initiate diafiltration by continuously adding the desired formulation buffer (e.g., PBS) to the feed tank while maintaining a constant volume. Typically, a 5-10 volume exchange is sufficient to remove >99% of small-molecule impurities.
    • Recover the concentrated and buffer-exchanged ADC. Studies show this step can be optimized for a yield above 90% [1].
  • Note: Parameters like pH, membrane loading, and transmembrane pressure have minimal impact on removing small-molecule impurities due to the significant size difference between the ADC and these species [1].
Step 2: Primary Purification using Hydrophobic Interaction Chromatography (HIC)
  • Objective: To separate the ADC based on its Drug-Antibody Ratio (DAR), isolating the desired DAR species (theoretically DAR 4 for DBM-crosslinked ADCs) from unconjugated antibodies (DAR 0) and over-conjugated species [1] [2].
  • Detailed Procedure:
    • Sample Preparation: Adjust the UFDF product to high salt conditions by adding an equal volume of binding buffer (e.g., 1.5-2.0 M Ammonium Sulfate in a suitable buffer like phosphate, pH 7.0).
    • Column Loading: Load the sample onto a HIC column (e.g., Butyl or Phenyl Sepharose) equilibrated with the binding buffer.
    • Elution: Elute the ADC using a descending salt gradient or a step elution. Higher DAR species elute later due to increased hydrophobicity from the this compound payloads.
    • Fraction Collection: Collect eluate fractions and analyze them by analytical HIC or LC-MS to pool the target DAR 4 species.
Step 3: Polishing and Aggregate Removal using Size Exclusion Chromatography (SEC)
  • Objective: To remove high molecular weight (HMW) aggregates formed during conjugation or handling [1].
  • Detailed Procedure:
    • Column Selection: Use a high-resolution SEC resin (e.g., Superdex 200 Increase) suitable for monoclonal antibodies and ADCs.
    • Equilibration and Running: Equilibrate the column with a formulation-friendly buffer like PBS or Histidine buffer, pH 6.0. The isocratic run should be performed at room temperature or in a cold room.
    • Fraction Collection: The monomeric ADC will elute first, followed by HMW aggregates. Collect the main monomer peak.
    • Analysis: Analyze the pooled monomer peak by SEC-UV or SEC-MALS to confirm the aggregate level is below acceptable limits (e.g., <1%).

Analytical Characterization of Purified this compound ADC

After purification, comprehensive analysis is critical to confirm quality.

Analytical Method Key Attribute Measured Technical Specifications & Purpose
Hydrophobic Interaction Chromatography (HIC) [1] Drug-to-Antibody Ratio (DAR) & Distribution Confirms DAR value and homogeneity under non-denaturing conditions [1].
Size Exclusion Chromatography (SEC) [1] Purity & Aggregate Level Quantifies high molecular weight aggregates and fragments [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) [3] Intact Molecular Weight & DAR High-resolution Orbitrap MS confirms average DAR and detects payload attachment [3].
Ion Exchange Chromatography (IEC) [1] [3] Charge Variant Profile Detects changes in charge heterogeneity due to conjugation or degradation [1] [3].

The workflow below outlines the analytical characterization process.

Start Purified this compound ADC Sample MS Intact Mass Analysis (LC-MS) Start->MS HIC DAR Analysis (HIC) Start->HIC SEC Purity & Aggregation (SEC) Start->SEC IEC Charge Variants (IEC) Start->IEC End Comprehensive Quality Report MS->End Confirms Molecular Weight and Payload Attachment HIC->End Quantifies DAR Homogeneity SEC->End Measures Aggregate Levels IEC->End Profiles Charge Variants

Key Considerations for this compound ADC Purification

  • Advantages of this compound: The DBM linker enables the synthesis of highly homogeneous ADCs via interchain cysteine cross-linking, resulting in a predominant DAR 4 species. This homogeneity contributes to improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs [2].
  • Impurity Focus: The purification process must specifically target the removal of unconjugated antibodies (which reduce efficacy), unconjugated this compound (which increases systemic toxicity), and HMW aggregates (which can trigger immunogenic responses) [1].
  • Platform Approach: A platform purification approach combining UFDF, HIC, and SEC is highly effective for this compound ADCs. HIC is particularly powerful for controlling DAR, while SEC is optimal for aggregate removal [1].

References

Comprehensive Application Notes and Protocols for Nonrecombinant ADC Synthesis Using DBM-MMAF Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Technology and DBM-MMAF

Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These sophisticated bioconjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby addressing the fundamental limitation of conventional chemotherapy. The concept of "magic bullets" first proposed by Paul Ehrlich in 1913 has materialized through ADC technology, with 14 FDA-approved ADCs currently available and numerous candidates in clinical trials [1]. Traditional ADC synthesis methods often yield heterogeneous mixtures with suboptimal therapeutic properties, prompting the development of advanced conjugation strategies like the This compound system that enables site-specific conjugation without antibody engineering.

The This compound conjugate incorporates a dibromomaleimide (DBM) linker connected to the potent antitubulin agent monomethyl auristatin F (MMAF). This combination addresses key limitations of conventional maleimide-based linkers by enabling cysteine cross-linking between adjacent antibody interchain cysteine residues. The result is a highly homogeneous ADC population with a predefined drug-to-antibody ratio (DAR) of approximately 4, significantly improving pharmacokinetic profiles and therapeutic indices compared to heterogeneous ADC formulations [2]. This nonrecombinant approach eliminates the need for extensive antibody engineering while providing the benefits of site-specific conjugation, making it particularly valuable for rapid ADC development and manufacturing scalability.

Table 1: Key Components of this compound ADC System

Component Description Role in ADC
Antibody Tumor-specific monoclonal antibody (e.g., trastuzumab) Targets specific cell surface antigens on cancer cells
DBM Linker Dibromomaleimide-based cross-linking moiety Bridges antibody cysteines and connects to payload
MMAF Payload Monomethyl auristatin F, a potent antimitotic agent Inhibits microtubule polymerization, inducing apoptosis
Conjugation Chemistry Cysteine cross-linking via thiol-specific reaction Creates homogeneous ADC with DAR ~4

This compound Synthesis and Characterization

Synthetic Scheme and Mechanism

The synthesis of this compound follows a multistep organic synthesis approach that conjugates the DBM linker to the MMAF payload through a stable amide bond. The process begins with the reaction between 6-aminohexanoic acid and 3,4-dibromofuran-2,5-dione in acetic acid, proceeding at elevated temperature (100°C) for 18 hours to form the DBM-hexanoic acid intermediate. This intermediate is then activated and coupled to MMAF using standard peptide coupling reagents such as HATU or DCC in anhydrous DMF or DMSO, followed by purification via silica gel chromatography to yield the final this compound conjugate [2]. The synthetic route is designed to maintain the structural integrity of both the DBM linker's reactive maleimide functionality and MMAF's complex peptide structure while ensuring high purity suitable for ADC preparation.

The chemical structure of this compound (C₄₉H₇₄Br₂N₆O₁₁, MW 1082.95) features several critical elements: the dibromomaleimide group responsible for cysteine cross-linking, a hexanoyl spacer that provides optimal distance from the antibody surface, and the MMAF payload with its potent microtubule-disrupting activity. The structure includes multiple stereocenters (9 defined stereocenters) that are essential for maintaining the cytotoxic potency of the auristatin class compounds, requiring careful control during synthesis to preserve the correct configuration [3]. The final product typically appears as an off-white to light yellow solid with sufficient solubility in DMSO (200 mg/mL, ~184.68 mM) for use in conjugation reactions.

Table 2: Physicochemical Properties of this compound

Property Specification Analytical Method
Molecular Weight 1082.95 g/mol High-resolution mass spectrometry
CAS Number 1810001-93-4 -
Appearance Off-white to light yellow solid Visual inspection
Solubility 200 mg/mL in DMSO Solubility assay
Purity >95% HPLC-UV (220 nm, 254 nm)
Storage -20°C to -80°C, protected from light Stability-indicating methods
Analytical Characterization Techniques

Comprehensive characterization of this compound employs orthogonal analytical methods to confirm structural identity, purity, and stability. Liquid chromatography-mass spectrometry (LC-MS) provides confirmation of molecular weight and identity, while nuclear magnetic resonance (NMR) spectroscopy (particularly ¹H and ¹³C) verifies structural elements and confirms the presence of characteristic maleimide and auristatin protons. High-performance liquid chromatography (HPLC) with UV detection monitors purity and stability under various storage conditions, with typical purity specifications exceeding 95% [3]. Additional analyses may include infrared (IR) spectroscopy to confirm functional groups and circular dichroism to verify the stereochemical integrity of the MMAF component.

For stability assessment, this compound solutions should be monitored for degradation under various conditions including temperature, pH, and light exposure. The conjugate demonstrates reasonable stability when stored at -20°C to -80°C in the dark, with recommended use within 1 month at -20°C or 6 months at -80°C when protected from light. The dibromomaleimide moiety is particularly sensitive to nucleophilic attack and photodegradation, necessitating careful handling under inert atmosphere and protection from light during all operations [3].

ADC Conjugation Protocol

Antibody Preparation and Partial Reduction

The conjugation process begins with antibody preparation and partial reduction of interchain disulfide bonds. The recommended protocol uses trastuzumab or other target-specific antibodies at concentrations of 5-10 mg/mL in conjugation buffer (50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.4). For partial reduction, tris(2-carboxyethyl)phosphine (TCEP) is added at a 3-5 molar excess relative to antibody concentration, and the reaction proceeds for 2-3 hours at 37°C under inert atmosphere [2]. This controlled reduction typically generates 4-6 free thiol groups available for conjugation while maintaining antibody structural integrity.

Following reduction, the antibody is immediately purified using desalting columns or dialysis to remove excess TCEP and low-molecular-weight byproducts. Zeba Spin Desalting Columns (7K MWCO) are particularly effective for this purpose, with elution in degassed conjugation buffer without EDTA to prevent interference with the subsequent conjugation reaction. The thiol concentration in the reduced antibody should be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) to confirm adequate reduction and calculate the appropriate amount of this compound for conjugation [2].

Conjugation Reaction and Purification

The conjugation reaction utilizes a slight excess of this compound (1.2-1.5 molar equivalents per free thiol) to ensure complete reaction while minimizing unconjugated linker-payload. This compound is added as a concentrated stock solution in DMSO (not exceeding 5% final organic concentration) to the reduced antibody with gentle mixing. The reaction proceeds for 4-6 hours at room temperature or 2-3 hours at 37°C under inert atmosphere with protection from light [2]. The cross-linking mechanism involves sequential Michael addition of two proximal cysteine thiols to the dibromomaleimide ring, forming a stable thioether bridge between antibody chains while incorporating the MMAF payload.

Following conjugation, the crude ADC requires purification to remove unconjugated this compound, aggregation products, and other impurities. Tangential flow filtration (TFF) with 30-50 kDa MWCO membranes is highly effective for initial purification and buffer exchange into formulation buffer (e.g., PBS, pH 6.5-7.4). For higher purity requirements, size exclusion chromatography using Superdex 200 or similar matrices can resolve ADC aggregates and remove small molecule contaminants [2]. The final ADC should be sterile-filtered (0.22 μm) and stored at 2-8°C for short-term use or at -80°C for long-term preservation.

G This compound ADC Conjugation Workflow Antibody Native Antibody with Disulfide Bonds Reduced Partially Reduced Antibody (Free Thiol Groups) Antibody->Reduced TCEP Reduction 2-3h, 37°C Conjugation This compound Conjugation Cysteine Cross-linking Reduced->Conjugation This compound Addition 4-6h, RT Purification Purification TFF/SEC Conjugation->Purification Remove Excess Conjugates ADC Homogeneous ADC DAR ~4 Purification->ADC Formulation PBS, pH 7.4 Characterization Analytical Characterization SEC-HPLC, LC-MS, HIC ADC->Characterization Quality Control

Analytical Characterization of DBM-ADCs

Critical Quality Attributes Assessment

Comprehensive characterization of the resulting DBM-ADCs is essential to confirm key quality attributes including drug-to-antibody ratio (DAR), aggregation levels, and stability. Hydrophobic interaction chromatography (HIC) is the gold standard for DAR determination, separating ADC species based on hydrophobicity differences imparted by the conjugated payloads. The DBM-crosslinked ADCs typically demonstrate a dominant peak corresponding to DAR 4, with minimal zero- or low-loaded species, confirming the homogeneity achieved through this conjugation method [2]. Size exclusion chromatography (SEC-HPLC) with UV/Vis detection quantifies aggregate formation (typically <5%) and fragmentation, while LC-MS/MS analysis confirms the site of conjugation and verifies cross-linking between heavy and light chains.

Biological characterization includes assessment of antigen binding affinity using surface plasmon resonance (SPR) or ELISA formats to ensure the conjugation process does not compromise target recognition. The DBM-ADCs typically retain >90% binding affinity compared to the native antibody, attributed to the site-specific nature of the conjugation that occurs distal to the antigen-binding regions [2]. Additional analyses should include potency assays using antigen-positive cell lines to confirm cytotoxic activity and specificity, with typical IC₅₀ values in the low nanomolar range depending on the target and antibody used.

Table 3: Analytical Methods for DBM-ADC Characterization

Quality Attribute Analytical Method Acceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC 3.8-4.2 (primary peak)
Aggregation Level SEC-HPLC <5% high molecular weight
Purity and Homogeneity RP-HPLC, CE-SDS Single main peak (>90%)
Binding Affinity SPR, ELISA >85% relative to native mAb
Payload Concentration UV-Vis spectroscopy Consistent with theoretical DAR
Sterility and Endotoxin Microbial testing, LAL <1 EU/mg
Stability Studies and Validation

Stability assessment of DBM-ADCs under various storage conditions (4°C, -80°C, multiple freeze-thaw cycles) and in biological matrices (plasma, serum) provides critical data for formulation development and dosing regimens. The DBM-crosslinked ADCs demonstrate significantly improved stability compared to conventional maleimide-based ADCs, with minimal payload loss observed after 7 days in human plasma at 37°C [2]. This enhanced stability is attributed to the thioether bridge formation that prevents retro-Michael reactions and thiol exchange, common degradation pathways for conventional maleimide conjugates.

For in-process validation, developers should establish quality control checkpoints at critical process steps including post-reduction (free thiol quantification), post-conjugation (reaction completion), and final product (comprehensive quality attributes). The implementation of quality by design (QbD) principles with defined critical process parameters (CPP) and critical quality attributes (CQA) ensures consistent production of DBM-ADCs with predefined characteristics [1]. The entire process from antibody reduction to final ADC formulation typically requires 2-3 days, with overall yields of 70-85% depending on the antibody characteristics and purification strategy.

Biological Evaluation of DBM-ADCs

In Vitro Potency and Specificity Assessment

In vitro characterization begins with evaluation of target-specific cytotoxicity using antigen-positive and antigen-negative cell lines. Standard protocols involve 72-96 hour exposure to serial ADC dilutions, followed by cell viability assessment using ATP-based (CellTiter-Glo) or metabolic (MTT, WST-8) assays. DBM-ADCs incorporating MMAF typically demonstrate potent cytotoxicity against antigen-positive cells (IC₅₀ values of 0.1-10 nM) with minimal activity against antigen-negative cells, confirming target-dependent cytotoxicity [2]. The therapeutic window for DBM-ADCs typically exceeds 100-fold, significantly broader than conventional heterogeneous ADCs due to improved homogeneity and reduced off-target toxicity.

Mechanistic studies should include internalization assays using pH-sensitive dyes or fluorescently-labeled ADCs to confirm efficient cellular uptake, and cell cycle analysis to demonstrate G2/M arrest consistent with MMAF's mechanism of action as a microtubule-disrupting agent. Additional evaluations may include bystander killing effects using co-culture systems, though MMAF typically demonstrates limited bystander activity due to its charged C-terminal phenylalanine moiety that restricts membrane permeability [2]. For immune cell-directed ADCs, Fc effector function assessments (ADCC, CDC) determine whether the conjugation process impacts FcγR and complement binding.

In Vivo Efficacy and Toxicity Studies

In vivo evaluation typically employs xenograft models established with antigen-positive tumor cell lines or patient-derived xenografts (PDX) in immunocompromised mice. Dosing regimens vary based on the target and antibody characteristics, but DBM-ADCs generally demonstrate superior efficacy at lower doses (1-5 mg/kg administered weekly or biweekly) compared to conventional heterogeneous ADCs [2]. In comparative studies, DBM-ADCs targeting HER2 or CD98 achieved 90-100% tumor growth inhibition in rodent models, with some models showing complete tumor regression after multiple doses.

The improved therapeutic index of DBM-ADCs manifests not only in enhanced efficacy but also in reduced toxicity profiles. Conventional heterogeneous ADCs often demonstrate dose-limiting toxicities including neutropenia, thrombocytopenia, and hepatic toxicity at therapeutic doses, while DBM-ADCs allow for higher dosing with reduced adverse effects [2]. Histopathological examination of tissues from treated animals typically shows minimal damage to normal organs, confirming the target-specific delivery achieved through homogeneous conjugation. Pharmacokinetic studies reveal extended plasma half-life and reduced clearance rates for DBM-ADCs compared to their heterogeneous counterparts, contributing to their improved efficacy and reduced toxicity.

G DBM-ADC Mechanism of Action ADC DBM-ADC Circulation Binding Antigen Binding Target Specificity ADC->Binding Target Tissue Accumulation Internalization Cellular Internalization Receptor-Mediated Endocytosis Binding->Internalization Receptor Engagement Trafficking Intracellular Trafficking Endosome to Lysosome Internalization->Trafficking Vesicular Trafficking Release Payload Release Proteolytic Degradation Trafficking->Release Enzymatic Cleavage Apoptosis Apoptosis Microtubule Disruption Release->Apoptosis MMAF Mechanism

Applications and Future Outlook

The this compound platform enables rapid development of homogeneous ADCs against various cancer targets without requiring antibody engineering. This technology is particularly valuable for targets with moderate expression where optimal DAR and stability are critical for therapeutic efficacy. The demonstrated improved pharmacokinetics and reduced toxicity profile of DBM-ADCs support their application in both hematological malignancies and solid tumors, which often present challenges for ADC penetration and distribution [1]. Additionally, the technology facilitates combination therapies with immunomodulatory agents, as evidenced by recent developments in dual-payload ADCs that combine cytotoxic drugs with immune-stimulating compounds [4].

Future directions for DBM-ADC technology include platform process optimization for manufacturing scalability, combination therapy strategies with checkpoint inhibitors or small molecule targeted therapies, and expansion into non-oncology indications where targeted delivery is advantageous. The integration of DBM chemistry with novel payload classes beyond auristatins, including DNA-damaging agents, immunomodulators, and protein degraders, represents another promising frontier [1]. As the ADC field continues to evolve, the this compound platform offers a robust, versatile approach for generating homogeneous conjugates that address key limitations of conventional ADC technologies while maintaining compatibility with existing manufacturing infrastructure.

References

Introduction to Homogeneous ADCs with DBM-MMAF

Author: Smolecule Technical Support Team. Date: February 2026

Conventional ADCs are often heterogeneous mixtures, which can lead to suboptimal therapeutic indices. Site-specific conjugation strategies aim to create homogeneous ADCs with improved properties. Using a Dibromomaleimide (DBM) linker to conjugate the payload Monomethyl Auristatin F (MMAF) is a non-recombinant method that yields homogeneous ADCs with a drug-to-antibody ratio (DAR) of 4 via interchain cysteine cross-linking [1].

This approach offers several advantages: it does not require antibody engineering, is scalable, and has been shown to produce ADCs with improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs [1].

DBM-MMAF: Key Chemical and Biological Data

The table below summarizes the core characteristics of the this compound conjugate as presented in the research literature [1] [2].

Property Description
Molecular Formula C49H74Br2N6O11 [2]
Molecular Weight 1082.95 g/mol [2]
CAS Number 1810001-93-4 [2]
Mechanism of Action Microtubule-disrupting agent (anti-tubulin) [2]
Linker Technology Dibromomaleimide (DBM), a bifunctional linker for cysteine cross-linking [1]
Target DAR 4 (homogeneous) [1]
Solubility 200 mg/mL in DMSO [2]

Experimental Protocol for ADC Synthesis and Characterization

The following methodology is adapted from the published research study [1].

Materials and Reagents
  • Antibody: Trastuzumab (or your target antibody).
  • Payload-Linker Conjugate: this compound (can be sourced from commercial suppliers like MedChemExpress, CAS 1810001-93-4) [2].
  • Buffer: Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.0-7.4).
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
  • Purification: Size-exclusion chromatography (SEC) columns, e.g., PD-10 desalting columns.
  • Analysis: HPLC system coupled with Mass Spectrometry (LC-MS), Hydrophobic Interaction Chromatography (HIC).
Procedure: Conjugation of this compound to Antibody

The workflow for the conjugation process is outlined below. The DOT script defines the flowchart, which illustrates the key steps from antibody reduction to final analysis.

G Start Start: Antibody in Conjugation Buffer Step1 Partial Reduction with TCEP Start->Step1 Step2 Add this compound (Molar Ratio ~1:5) Step1->Step2 Step3 Incubate 2-4 hours, Room Temp Step2->Step3 Step4 Purification Size-Exclusion Chromatography Step3->Step4 Step5 Concentration & Buffer Exchange Step4->Step5 Step6 Analysis (HIC, LC-MS) Step5->Step6 End Final Homogeneous ADC (DAR ~4) Step6->End

Flowchart Title: this compound ADC Conjugation Workflow

  • Antibody Partial Reduction:

    • Dilute the antibody to 2-5 mg/mL in conjugation buffer (PBS, pH 7.0-7.4, with 1 mM DTPA to prevent metal-catalyzed oxidation).
    • Add a molar excess of TCEP (e.g., 2.5-3.5 equivalents per interchain disulfide bond to be reduced).
    • Incubate the reaction mixture for 2-3 hours at 37°C or for a longer period (e.g., overnight) at 4°C [1].
  • Conjugation with this compound:

    • Dissolve this compound in a suitable solvent like DMSO.
    • Add the this compound solution directly to the reduced antibody mixture. A typical molar ratio of antibody:this compound is between 1:5 and 1:10 to drive the reaction to completion [1].
    • Allow the conjugation to proceed for 2-4 hours at room temperature with gentle agitation [1].
  • Purification and Formulation:

    • Quench the reaction and remove unconjugated this compound and small molecule impurities by using size-exclusion chromatography (SEC).
    • Concentrate the purified ADC using centrifugal filters and perform a buffer exchange into the final formulation buffer (e.g., PBS).
    • Sterilize the final product by filtration through a 0.22 µm filter [1].
Analysis and Characterization
  • HIC-HPLC: Confirms the DAR and homogeneity. A single predominant peak corresponding to DAR 4 is expected [1].
  • LC-MS (Intact Mass): Verifies the average DAR and the formation of a homogeneous product. The mass spectrum should show a major species with a mass increase consistent with four this compound molecules attached [1].
  • Other Analytics: Use SEC to monitor for aggregates, and SDS-PAGE under non-reducing and reducing conditions to confirm conjugation and integrity.

Pharmacological Evaluation In Vivo

The research study compared DBM-cross-linked ADCs to conventional cysteine-conjugated ADCs. The results are summarized in the table below [1].

Parameter This compound ADC Conventional Cysteine ADC
Homogeneity High (predominantly DAR 4) Heterogeneous (mixture of DAR 0-8)
In Vivo Efficacy Superior tumor growth inhibition Standard efficacy
Toxicity Reduced (wider therapeutic index) Higher, dose-limiting
Pharmacokinetics (PK) Improved exposure and stability Faster clearance

Discussion and Key Considerations

  • Mechanism of Conjugation: The DBM linker reacts with two adjacent cysteine thiols generated from the reduction of interchain disulfide bonds, forming a stable, two-carbon bridge. This results in a homogeneous population of ADCs with four payloads per antibody [1].
  • Advantages: This method provides a significant improvement over stochastic conjugation methods by offering precise control over the DAR and site of conjugation without the need for genetic engineering of the antibody [1].
  • Challenges and Outlook: While highly effective, the synthesis of the bifunctional DBM linker-payload conjugate is a critical and non-trivial step. Future directions may involve applying this platform to a wider range of antibodies and payloads, and exploring its utility in next-generation dual-payload ADCs [3] [1].

Conclusion

The this compound platform represents a robust and effective non-recombinant method for generating homogeneous ADCs. The protocol outlined here, based on peer-reviewed research, can serve as a foundational guide for researchers aiming to develop site-specific ADCs with an improved therapeutic profile.

References

bifunctional linker conjugation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Key Conjugation Strategies and Techniques

The selection of a conjugation strategy is critical and depends on the desired homogeneity, stability, and biological activity of the final conjugate. The following table summarizes the primary techniques.

Table 1: Comparison of Major Bifunctional Linker Conjugation Techniques

Technique Mechanism Key Features Typical DAR Homogeneity Key Applications
Lysine Conjugation [1] Amidation of solvent-accessible lysine ε-amines. High heterogeneity; can alter electrostatic profile and stability; many potential attachment sites (≥20 per IgG). Variable (e.g., 3.5–14) Low First-generation ADCs (e.g., Trastuzumab emtansine) [1].
Cysteine Conjugation [1] Alkylation of thiols from reduced inter-chain disulfide bonds. Moderate heterogeneity; lower DAR than lysine method; may compromise antibody stability. ≤8 (commonly 2, 4, 8) Moderate Cysteine-based ADCs (e.g., Brentuximab vedotin) [1].
Site-Specific Cysteine (THIOMAB) [1] Introducing a single, engineered cysteine for conjugation. High specificity; requires antibody engineering; minimizes heterogeneity. 2 High Research and next-generation therapeutic ADCs [1].
Chemoenzymatic (Transglutaminase) [2] Enzymatic attachment to a specific peptide sequence tag (e.g., Q-tag). High specificity and homogeneity; simple workflow; no protection/deprotection needed. 1 (per tag) High Diagnostic reagents and homogeneous antibody conjugates [2].
Unnatural Amino Acids [1] Incorporation of residues like p-acetylphenylalanine for bioorthogonal reactions. Excellent specificity and homogeneity; requires extensive genetic and cellular engineering. 2 High Research tools and novel ADC platforms [1].

The workflow below illustrates the general process for creating a conjugate using a site-specific chemoenzymatic approach.

Fab Fab with Q-tag Step1 Step 1: Enzymatic Conjugation Fab->Step1 Linker HS-PEG Linker Linker->Step1 Intermediate HS-PEG-Fab Step1->Intermediate Step2 Step 2: Click Conjugation Intermediate->Step2 Reporter Maleimide-Activated Reporter Reporter->Step2 Final Final Conjugate (Fab-PEG-Reporter) Step2->Final

Detailed Experimental Protocols

Protocol 1: Two-Step Chemoenzymatic Conjugation Using a Transglutaminase Substrate Linker

This protocol outlines a method for generating homogeneous Fab-reporter conjugates using a free thiol-polyethylene glycol-amine (HS-PEG) linker, eliminating the need for protective groups [2].

Materials:

  • Purified Fab fragment containing a C-terminal Q-tag (e.g., LLQG)
  • Microbial transglutaminase (MTGase)
  • HS-PEG linker (e.g., HS-PEG~2k~-NH~2~)
  • Maleimide-activated reporter molecule (e.g., Alexa Fluor 488-maleimide)
  • MTGase reaction buffer (e.g., Tris-HCl, pH ~8.0)
  • Protein G affinity resin
  • Size Exclusion Chromatography (SEC) system (e.g., HPLC)

Procedure:

  • Enzymatic Modification of Fab:

    • Combine Fab (1 mg/mL), HS-PEG linker (10-20 molar equivalents), and MTGase (0.1-1 U/mg Fab) in reaction buffer.
    • Incubate at 37°C for 1-2 hours.
    • Purify the reaction mixture using Protein G affinity chromatography to separate HS-PEG-modified Fab from unreacted linker and enzyme.
    • Concentrate the eluent using an ultrafiltration device (e.g., 10 kDa MWCO).
    • Analyze the product (HS-PEG-Fab) by SEC and LC-MS to confirm modification efficiency and monodispersity [2].
  • Conjugation to Reporter Molecule:

    • Incubate the purified HS-PEG-Fab with a 1.2-2 molar excess of the maleimide-activated reporter compound.
    • React at room temperature for 1 hour in the dark.
    • Purify the final conjugate (Fab-PEG-Reporter) using SEC to remove unreacted dye.
    • Characterize the conjugate by analytical SEC (monitoring both UV and fluorescence) and LC-MS to confirm identity, purity, and labeling ratio [2].
Protocol 2: Site-Specific Conjugation via Engineered Cysteines (THIOMABs)

This protocol describes the conjugation of a payload to a site-specifically introduced cysteine residue [1].

Materials:

  • Antibody with a single, solvent-accessible engineered cysteine (THIOMAB)
  • Payload functionalized with a thiol-reactive group (e.g., maleimide or bromoacetamide)
  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH ~7.0)
  • Desalting column (e.g., PD-10) or tangential flow filtration

Procedure:

  • Antibody Reduction:

    • Incubate the THIOMAB antibody with a mild excess of TCEP (e.g., 1.5-3 molar equivalents per engineered cysteine) for 1-2 hours at 37°C.
    • Critical Note: Optimization of reduction conditions (TCEP concentration, time, temperature) is essential to reduce the engineered cysteine without significantly disrupting native disulfide bonds, which could lead to aggregation [1].
  • Conjugation and Purification:

    • Immediately purify the reduced antibody using a desalting column or dialysis to remove the reducing agent and any small-molecule byproducts.
    • Add the thiol-reactive payload (e.g., 5-8 molar equivalents) to the reduced antibody.
    • Allow the reaction to proceed for 2-4 hours at room temperature.
    • Quench the reaction with a slight excess of L-cysteine.
    • Purify the conjugate via SEC or membrane filtration. Under optimized conditions, this method can achieve conversions of over 98% and highly homogeneous products with a DAR of 2 [1].

Key Considerations for Protocol Implementation

Table 2: Critical Parameters for Successful Conjugation

Parameter Impact on Conjugate Optimization Guidance
Linker Stability Determines plasma half-life and off-target toxicity [1] [3]. Choose between cleavable (e.g., pH-sensitive, protease-sensitive) and non-cleavable linkers based on the intended release mechanism [1] [4].
Drug-to-Antibody Ratio (DAR) Affects efficacy, pharmacokinetics, and toxicity. A very high DAR can cause aggregation and rapid clearance [1] [3]. Aim for a moderate, controlled DAR (e.g., 2-4). Site-specific conjugation techniques offer superior DAR control compared to stochastic methods [1].
Hydrophobicity Can drive aggregation, increase immunogenicity, and accelerate plasma clearance [3]. Incorporate hydrophilic elements like PEG into the linker to improve solubility and in vivo behavior [2] [3].
Site-Specificity Directly influences conjugate homogeneity, stability, and batch-to-batch reproducibility [1]. Prioritize enzymatic or engineered residue methods over lysine conjugation for therapeutic applications requiring high consistency [1] [2].

Conclusion and Future Perspectives

Bifunctional linker conjugation techniques have evolved from stochastic, heterogeneous methods toward precise, site-specific bioconjugation. This shift is crucial for developing next-generation biopharmaceuticals, particularly ADCs, with improved efficacy and safety profiles [1] [3]. The future of this field lies in the continued development of novel bioorthogonal chemistries, more stable and intelligent linker systems with stimuli-responsive release mechanisms, and the expansion of conjugation beyond cytotoxic payloads to include immunostimulatory agents and other modalities [5] [3].

References

DBM-MMAF conjugation efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF Conjugation Protocol

The following section provides a step-by-step methodology for conjugating MMAF to an antibody using the DBM linker, based on established literature procedures [1].

  • Step 1: Antibody Reduction

    • Objective: Partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.
    • Procedure:
      • Prepare a solution of the antibody (e.g., 1-5 mg/mL) in a reaction buffer such as PBS (pH 7.0-7.4) containing 1-5 mM EDTA.
      • Add a controlled molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).
      • Incubate the reaction mixture at 37°C for 30-60 minutes.
    • Key Parameter: The molar excess of the reducing agent and incubation time must be optimized to control the number of disulfide bonds reduced, typically aiming for a partial reduction to expose 4 or 8 thiols [1].
  • Step 2: Purification & Buffer Exchange

    • Objective: Remove the reducing agent and any by-products to prevent interference with the conjugation reaction.
    • Procedure: Use desalting columns, dialysis, or ultrafiltration to exchange the buffer into a cold (e.g., 4°C), degassed conjugation buffer (e.g., PBS, pH 7.0-7.4).
  • Step 3: Conjugation with this compound

    • Objective: Covalently link the DBM-functionalized MMAF to the reduced cysteine thiols on the antibody.
    • Procedure:
      • Prepare a stock solution of this compound in a suitable solvent like DMSO.
      • Add a calculated molar excess of the This compound solution to the reduced antibody. The optimal ratio of this compound to antibody thiols (typically 1.5:1 to 3:1) should be determined empirically.
      • React for 1-2 hours at 4°C or room temperature, with gentle agitation and protected from light.
    • Principle: The DBM reagent undergoes a bis-alkylation reaction with the thiol groups from two cysteine residues, effectively "re-bridging" the disulfide bond and creating a stable dithiomaleimide (DTM) bridge with the payload attached [1].
  • Step 4: Purification & Characterization

    • Objective: Remove unconjugated MMAF and aggregates, and determine the critical quality attributes of the final ADC.
    • Procedure:
      • Use desalting columns or tangential flow filtration to remove small molecules.
      • Use HIC-HPLC (Hydrophobic Interaction Chromatography) to separate ADC species based on Drug-to-Antibody Ratio (DAR) and confirm the main product is a DAR 4 conjugate [1].
      • Use SEC-HPLC (Size Exclusion Chromatography) to monitor for high molecular weight aggregates.
      • Employ LC-MS (Liquid Chromatography-Mass Spectrometry) for intact mass analysis to confirm the DAR and conjugation.

Troubleshooting Common Conjugation Issues

Here are answers to frequently asked questions to help you diagnose and resolve common problems in the this compound conjugation process.

Problem & Phenomenon Possible Root Cause Recommended Solution

| Low DAR Insufficient payload conjugation, low potency. | • Incomplete antibody reduction. • this compound degradation. • Incorrect stoichiometry. | • Optimize TCEP/DTT concentration and incubation time. • Freshly prepare this compound stock, avoid repeated freeze-thaw. • Increase this compound to antibody-thiol ratio. | | High Aggregate Formation Increased high molecular weight species in SEC-HPLC. | • Antibody over-reduction or damage. • Harsh reaction conditions (high temp, pH). • High this compound concentration leading to hydrophobic interactions. | • Prefer partial over complete reduction [1]. • Maintain reaction at 4°C. • Optimize drug input; add organic co-solvents (e.g., <5% DMSO) to improve solubility. | | Poor Conjugation Specificity Payload attaches to non-cysteine residues. | • Reaction pH too high, leading to lysine cross-reactivity. | • Ensure conjugation buffer pH is 7.0-7.4. | | ADC Instability Loss of payload in serum or storage. | • Maleimide ring in DTM ADC can undergo retro-Michael reaction in blood circulation [1]. | • After conjugation, hydrolyze the maleimide ring by incubating the ADC at neutral-to-slightly alkaline pH (e.g., pH 8.5) for several hours to form a stable, open-chain product [1]. |

Conjugation Workflow and Mechanism

The following diagrams illustrate the key stages of the DBM-based conjugation process and the chemical mechanism.

G Start Start Antibody (Intact Disulfide Bonds) Reduced Partially Reduced Antibody (Free Thiol Groups) Start->Reduced Controlled Reduction (TCEP/DTT, 37°C) Conjugated This compound ADC (Dithiomaleimide Bridge) Reduced->Conjugated This compound Conjugation (4°C, pH 7.0-7.4) Characterized Purified & Characterized ADC Conjugated->Characterized Purification & Analysis (HIC, SEC, LC-MS)

This compound ADC Synthesis Workflow

G Antibody Antibody with Reduced Cys Residues ADC Conjugated ADC with Stable Dithiomaleimide Bridge Antibody->ADC Bis-alkylation Re-bridges Disulfide DBM This compound Linker-Payload DBM->ADC Covalent Bond Formation

DBM Linker-Payload Conjugation Mechanism

I hope this technical guide provides a solid foundation for your this compound conjugation work.

References

Understanding DBM-MMAF and Its Benefits

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF is a conjugate composed of a cytotoxic payload, Monomethyl Auristatin F (MMAF), linked via a specialized Dibromomaleimide (DBM) linker [1]. This combination is designed to create more homogeneous and stable Antibody-Drug Conjugates (ADCs).

The key advantage of the DBM linker is its bis-alkylating functionality. Instead of randomly attaching to a single cysteine residue, it is engineered to cross-link two adjacent interchain cysteine thiols on the antibody after partial reduction of its disulfide bonds [2]. This method offers significant improvements over conventional conjugation:

Feature Conventional Conjugation (e.g., MC-MMAF) DBM-Based Conjugation
Conjugation Chemistry Stochastic maleimide cysteine coupling [2] Specific interchain cysteine cross-linking [2]
ADC Homogeneity Heterogeneous mixture of species with different DARs [2] Highly homogeneous, primarily DAR4 species [2]
Linker Stability Susceptible to payload loss via thiol exchange in vivo [2] Improved stability; "locks" into a stable maleamic acid after hydrolysis [3]
Pharmacological Outcome Standard efficacy and pharmacokinetics (PK) Improved PK, superior efficacy, and reduced toxicity in vivo [2]

Troubleshooting Guide: Reducing ADC Aggregation

Aggregation is a common challenge in ADC development, often triggered by the hydrophobicity of the payload and conjugation-induced instability [4]. The following guide addresses frequent issues.

Problem Area Potential Cause Solution & Preventive Measures
Conjugation Process Suboptimal DAR leading to hydrophobic aggregation [2] [4] Use DBM to achieve a uniform DAR of 4, avoiding high-DAR species that are prone to aggregate [2].
Inefficient conjugation or slow hydrolysis [3] Optimize reaction to ensure complete cross-linking and rapid hydrolysis of the DBM ring to the stable maleamic acid form (<2 hours) [3].
Payload & Linker High inherent hydrophobicity of the payload-linker complex [4] Introduce hydrophilic elements. While not specified for DBM, PEGylated linkers are commonly used to improve solubility and reduce aggregation [5].
Antibody Integrity Conjugation destabilizes antibody structure, exposing hydrophobic patches [4] Start with a well-formulated, stable antibody. Employ pre-formulation excipient screening (sugars, amino acids, surfactants) early in development to mitigate stress-induced degradation [6].

The typical workflow for using this compound and key control points to minimize aggregation can be visualized as follows:

dbm_conjugation_workflow Start Partially Reduced Antibody Control1 Control Point: Ensure complete reduction without over-reduction Start->Control1 A Conjugate with this compound Control2 Control Point: Confirm rapid hydrolysis (< 2 hours) A->Control2 B Post-Conjugation Hydrolysis C Formulate with Excipients B->C Control3 Control Point: Assess for aggregates (HIC, SEC) C->Control3 End Stable DAR4 ADC Control1->A Control2->B Control3->End

Frequently Asked Questions (FAQs)

Q1: How does this compound directly help reduce ADC aggregation? The DBM linker creates a homogeneous ADC population with a defined Drug-to-Antibody Ratio (DAR) of 4 [2]. This avoids the highly hydrophobic, high-DAR species (e.g., DAR6, DAR8) that are major drivers of aggregation in stochastically conjugated ADCs. Furthermore, the cross-linking reaction can improve conformational stability.

Q2: What analytical methods are critical for monitoring aggregation during DBM-ADC development? Key methods include [6]:

  • Hydrophobic Interaction Chromatography (HIC): Essential for separating and analyzing DAR species and identifying hydrophobic aggregates.
  • Size-Exclusion Chromatography (SEC): Directly measures the levels of soluble, high-molecular-weight aggregates.
  • Mass Spectrometry (LC-MS): Confirms intact mass, DAR, and conjugation site homogeneity.

Q3: Beyond the linker, what other strategies can prevent aggregation? Operational strategies are crucial. This includes optimizing the buffer formulation with stabilizers like sugars and surfactants to protect the antibody's native structure [6], and carefully controlling the conjugation process parameters (pH, temperature, solvent composition) to minimize stress [6].

References

improving DBM-MMAF solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Design and Workflow

To systematically troubleshoot DBM-MMAF solubility, you can follow a structured experimental workflow. The diagram below outlines this process.

Start Start: this compound Solubility Issue Analysis Analyze Aggregation Start->Analysis Conjugation Optimize Conjugation (Site-Specific) Analysis->Conjugation Heterogeneous DAR Linker Modify Linker (PEGylation) Analysis->Linker High Hydrophobicity Formulation Optimize Formulation (Buffer/Stabilizers) Analysis->Formulation Instability in Buffer Evaluate Evaluate Improved ADC Conjugation->Evaluate Linker->Evaluate Formulation->Evaluate

Analyze the Nature of Aggregation

Before designing solutions, characterize the aggregation:

  • Techniques: Use Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to determine the size and distribution of aggregates [1].
  • Goal: Identify whether aggregation is due to high hydrophobic drug load, linker instability, or formulation incompatibility.
Optimize Conjugation for Homogeneity

Traditional conjugation can lead to heterogeneous DAR, exacerbating solubility issues.

  • Method: Employ site-specific conjugation technologies. This involves engineering specific amino acids (e.g., cysteines) or incorporating non-natural amino acids into the antibody to create defined attachment points [2] [1].
  • Outcome: Produces a homogeneous ADC population with a consistent DAR, which improves solubility, pharmacokinetics, and reduces aggregation [1].
Employ Hydrophilic Modifications

Reducing the overall hydrophobicity of the ADC is a direct way to improve solubility.

  • PEGylate the Linker: Use linkers that incorporate polyethylene glycol (PEG) chains. PEG is highly hydrophilic and creates a "hydration shell" around the ADC, significantly improving solubility and plasma half-life while reducing non-specific interactions [1].
  • Structural Payload Modification: While challenging, making chemical modifications to the MMAF payload itself to introduce hydrophilic groups (e.g., polar substituents) can enhance water solubility. This must be done carefully to preserve its potent cytotoxic activity [1].
Optimize the Formulation Buffer

The solution in which the ADC is stored and administered is critical for stability.

  • Components: Systematically test different buffer systems (e.g., histidine, citrate), pH levels, ionic strengths, and stabilizing excipients (e.g., surfactants like polysorbate 80, sugars like sucrose) [1].
  • Goal: Find a formulation that minimizes aggregation, prevents degradation, and maintains the stability of the this compound conjugate during storage [1].

Analytical Methods for Stability Monitoring

Implement robust analytical techniques to monitor the success of your optimization efforts [1].

Analysis Type Technique Purpose
Aggregation & Size Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) Measure aggregate formation and particle size distribution.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) Determine the average number of drugs per antibody and distribution homogeneity.
In-Vivo Stability Liquid Chromatography-Mass Spectrometry (LC-MS) Monitor linker stability and premature payload release in plasma.

The solubility of this compound is a multi-faceted problem, but a methodical approach focusing on conjugation precision, hydrophilic modulation, and formulation science can effectively resolve it.

References

DBM Linker Hydrolysis and Serum Stability

Author: Smolecule Technical Support Team. Date: February 2026

The dibromomaleimide (DBM) linker is a next-generation maleimide designed for site-specific antibody conjugation. Its stability in serum is not inherent but is achieved through a specific chemical process [1].

After conjugation to cysteine thiols, the DBM ring must hydrolyze to form a more stable maleamic acid adduct. This hydrolysis "locks" the conjugate, preventing payload loss via thiol exchange reactions with components in serum, such as albumin [1] [2].

  • Unhydrolyzed DBM Conjugates: These are susceptible to cleavage in serum over several days, leading to premature drug release and potential off-target toxicity [1] [2].
  • Hydrolyzed DBM Conjugates: The maleamic acid adduct is robust, resulting in conjugates that demonstrate improved pharmacokinetics and reduced toxicity in vivo compared to those made with conventional maleimides [2].

The table below summarizes the key stability-related properties of the DBM linker.

Property Impact on Serum Stability
Post-Conjugation Hydrolysis "Locks" the conjugate as a stable maleamic acid, preventing payload loss via thiol exchange [1] [2].
Linker Chemistry Shorter/electron-withdrawing linkers (e.g., C2, aryl) significantly accelerate hydrolysis, reducing process time and improving conjugate homogeneity [1].
Consequence of Incomplete Hydrolysis Conjugates remain reactive and can cleave over several days in serum, leading to instability and potential toxicity [1] [2].

Experimental Protocol: Achieving Stable DBM Conjugates

Here is a detailed methodology for conjugating and stabilizing a DBM-MMAF payload onto an antibody, based on optimized protocols from the literature [1].

Objective: To create a serum-stable Antibody-Drug Conjugate (ADC) using this compound via interchain cysteine cross-linking.

Materials:

  • Trastuzumab (or your target antibody)
  • This compound linker-payload (e.g., CAS 1810001-93-4 [3])
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • Phosphate Buffered Saline (PBS)
  • Tris(hydroxymethyl)aminomethane (Tris) buffer
  • LC-MS system for analysis

Workflow:

The following diagram outlines the key stages of the conjugation and stabilization process.

Start Start: Reduced Antibody (Free Cysteine Thiols) Step1 Conjugation with this compound (pH 8.0-8.5) Start->Step1 Step2 Post-Conjugation Hydrolysis ('Locking' Step) Step1->Step2 Step3 Analysis by LC-MS (Verify Hydrolysis & Homogeneity) Step2->Step3 End Stable ADC for In Vivo Use Step3->End

Procedure:

  • Antibody Reduction:

    • Reduce the antibody interchain disulfide bonds by incubating with TCEP (e.g., 3-5 mM excess) in PBS (pH 7.4) for 2 hours at 37°C [2].
  • Conjugation & Hydrolysis:

    • Add this compound (e.g., 8-10 molar equivalents) directly to the reduced antibody.
    • Incubate the reaction mixture at room temperature.
    • Critical Note: To achieve rapid and complete hydrolysis, perform the reaction at a pH of 8.5. Using a DBM reagent with a short linker (e.g., C2-glycine or aryl) at this pH can reduce the total time for both conjugation and hydrolysis to just over 1 hour [1].
    • Quench the reaction with excess cysteine.
  • Purification and Analysis:

    • Purify the conjugate using size-exclusion chromatography or dialysis against a suitable buffer like PBS.
    • Analyze the final product by LC-MS to confirm:
      • The successful attachment of the payload.
      • The complete hydrolysis of the DBM ring to the maleamic acid.
      • The homogeneity of the conjugate (targeting a predominant Drug-to-Antibody Ratio of 4) [1] [2].

Troubleshooting Common this compound Stability Issues

Here are some common problems and solutions presented in an FAQ format.

FAQ 1: Our this compound ADC shows excessive payload loss in serum stability assays. What is the most likely cause?

  • Answer: The most probable cause is incomplete hydrolysis of the DBM moiety after conjugation. Ensure the post-conjugation "locking" step is performed at the optimal pH (8.5) and for a sufficient duration. Using a DBM linker designed for rapid hydrolysis (e.g., C2 instead of C6) can drastically improve outcomes [1].

FAQ 2: LC-MS analysis shows heterogeneous conjugation products and a side reaction involving C-terminal cysteine decarboxylation. How can this be prevented?

  • Answer: This side reaction occurs when the reactive DBM intermediate persists. The solution is to accelerate the hydrolysis rate to quickly "lock" the conjugate. Switching from a C6-linker to a C2- or aryl-linker DBM at pH 8.5 prevents this decarboxylation by minimizing the lifetime of the reactive intermediate [1].

FAQ 3: Why would we choose a DBM-based method over other site-specific conjugation techniques?

  • Answer: The primary advantage is that the DBM platform does not require antibody engineering. It can be applied directly to native antibodies, allowing for rapid, scalable production of homogeneous ADCs with improved in vivo stability and a wider therapeutic window compared to conventional heterogeneous ADCs [2].

References

controlling drug-to-antibody ratio DBM conjugation

Author: Smolecule Technical Support Team. Date: February 2026

What is DBM Conjugation and How Does It Work?

Dibromomaleimide (DBM) is a powerful tool for creating site-specific and stable Antibody-Drug Conjugates (ADCs). It works by rebridging the interchain disulfide bonds of an antibody, which are temporarily reduced to free thiols in the experiment. The DBM reagent simultaneously attaches to two thiol groups, creating a dithiomaleimide (DTM) or dithiomaleamic acid bridge that incorporates your payload (e.g., a drug or chelator) [ [1]].

This method offers key advantages:

  • Site-Specificity: It targets the defined locations of native interchain disulfides, leading to more homogeneous ADC populations [ [1]].
  • High Stability: Unlike conventional maleimides, the resulting DTM linkage is stable in blood circulation and does not undergo a retro-Michael reaction, preventing premature payload release [ [1]].

The following diagram illustrates the core workflow and mechanism of DBM conjugation.

G Start Start: Native Antibody A Reduce Interchain Disulfide Bonds Start->A B Partially Reduced Antibody (Free Thiol Groups) A->B C Conjugate with DBM-Payload Reagent B->C D Form Dithiomaleimide (DTM) Intermediate C->D E Hydrolyze to Dithiomaleamic Acid D->E End Final ADC: Rebridged, Stable, Site-Specific E->End

How Do I Measure the Drug-to-Antibody Ratio (DAR)?

Controlling and analyzing the DAR is critical for ADC efficacy and safety. The table below summarizes three primary analytical methods [ [2]].

Method Principle Key Advantages Key Limitations / Considerations
UV-Vis Spectrophotometry Measures absorbance differences between the antibody (~280 nm) and the drug (at its λmax). Calculates concentration ratio [ [2]]. Simple, fast, no special equipment needed beyond a spectrophotometer [ [2]]. Requires distinct chromophores; sample turbidity or free drug can cause errors [ [2]].
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with more conjugated drugs [ [2]]. Gentle, non-denaturing conditions preserve ADC activity; directly separates DAR species [ [2]]. Requires method optimization for each ADC; may need MS coupling for peak identification [ [2]].
Reversed-Phase HPLC (RP-HPLC) Separates reduced ADC subunits (light and heavy chains) by polarity after disulfide reduction [ [2]]. Good correlation with UV-Vis; separates based on conjugated subunit [ [2]]. Uses denaturing conditions; requires effective separation of subunits with similar hydrophobicity [ [2]].
Detailed Protocol: DAR Determination by UV-Vis

This is a common method for a quick DAR estimate. The implementation steps assume a two-component system (antibody and drug) [ [2]]:

  • Determine Extinction Coefficients:

    • Prepare solutions of known concentrations of the naked antibody and the free drug.
    • Using a UV-Vis spectrophotometer, measure the absorbance of the antibody at 280 nm and the drug at its maximum absorption wavelength (λ(D)).
    • Calculate the extinction coefficients (ε) for both at both wavelengths using the Beer-Lambert law (A = ε × l × c) [ [2]].
  • Measure ADC Absorbance:

    • Prepare your ADC sample at an appropriate concentration.
    • Measure its absorbance at 280 nm and at the drug's λ(D).
  • Calculate Concentrations and DAR:

    • Use the following simultaneous equations to solve for the molar concentration of the antibody (c_Ab) and the drug (c_Drug) [ [2]]:
      • A(λ(D)) = ε_Ab(λ(D)) × c_Ab + ε_Drug(λ(D)) × c_Drug
      • A(280) = ε_Ab(280) × c_Ab + ε_Drug(280) × c_Drug
    • Calculate the average DAR using the formula:
      • DAR = c_Drug / c_Ab [ [2]].

> Important Considerations for UV-Vis: Use quartz cuvettes, ensure sample clarity, and account for potential interference from the linker or free drug in the sample [ [2]].

What Are Common DBM Conjugation Issues and How Can I Fix Them?

When a DBM conjugate fails, a systematic troubleshooting approach is needed. The following workflow diagrams a logical path to identify and resolve common problems.

G Start Conjugate Doesn't Work Q1 Is the antibody intact after conjugation? (Check for aggregation via SEC, SDS-PAGE) Start->Q1 Q2 Is the payload attached? (Check DAR by UV-Vis, HIC, or LC-MS) Q1->Q2 Yes A1 Problem: Antibody Integrity Q1->A1 No Q3 Does the conjugate bind its target? (Use flow cytometry with a fluorescent secondary antibody) Q2->Q3 Yes A2 Problem: No/Low Payload Attachment Q2->A2 No A3 Problem: Binding Function Lost Q3->A3 No Sol1 Potential Cause: Over-reduction. Solution: Optimize TCEP concentration and incubation time. A1->Sol1 Sol2 Potential Cause: Harsh reaction conditions. Solution: Ensure pH is near-neutral and avoid excessive heat. Sol1->Sol2 Sol3 Potential Cause: Under-reduction. Solution: Use fresh TCEP; check concentration. A2->Sol3 Sol4 Potential Cause: Degraded DBM reagent. Solution: Prepare fresh DBM stock and protect from light/moisture. Sol3->Sol4 Sol5 Potential Cause: Conjugation site disrupts antigen-binding region. Solution: Try a different antibody clone or conjugation technology. A3->Sol5

Additional Troubleshooting Steps Based on Symptoms
  • Low Antibody Recovery After Conjugation: If Nanodrop measurement shows poor recovery (<20%), this suggests antibody aggregation or precipitation. This can be caused by over-reduction (too high a TCEP concentration or too long an incubation) or the inherent hydrophobicity of the payload [ [3]]. To address this, optimize the reduction step and consider using more hydrophilic linkers [ [4]].
  • No Signal in Assay, but Payload is Attached: If your DAR is good but the conjugate doesn't stain target cells, the issue may not be the conjugation itself. Verify that the epitope survives your experimental conditions (e.g., fixation can destroy some epitopes). If confirmed, the antibody clone itself may be incompatible with the conjugation process, and trying a different clone is recommended [ [3]].

What Are the Best Practices for a Successful Conjugation?

  • Start with a Quality Antibody: Use high-purity antibodies. The formulation buffer should not contain other thiols (e.g., β-mercaptoethanol) that would compete in the reaction.
  • Use Fresh Reducing Agents: TCEP is commonly used, but it can degrade over time. Use a fresh stock solution to ensure efficient and consistent disulfide reduction [ [3]].
  • Control the Reduction Step: The degree of reduction dictates the number of available conjugation sites and the final DAR. Precise control over TCEP concentration, time, and temperature is essential for homogeneity [ [5]].
  • Characterize Comprehensively: Always use orthogonal methods to characterize your ADC. For example, use HIC to see DAR distribution and SEC to check for aggregates, in addition to measuring the average DAR by UV-Vis.

References

FAQ & Troubleshooting Guide: Minimizing Premature Payload Release

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions and problems related to the premature release of cytotoxic payloads from Antibody-Drug Conjugates (ADCs), which can lead to off-target toxicity and reduced efficacy [1].

  • Q: What are the primary causes of premature payload release from ADCs? Premature release often occurs when the linker is unstable in the bloodstream. The maleimide group, a common component in conjugation chemistry (including DBM linkers), is a known culprit. It can undergo a retro-Michael reaction or be cleaved by serum albumin and free thiols in plasma, leading to the release of the payload before the ADC reaches the tumor site [2]. Other factors include the inherent hydrophobicity of the linker-payload and suboptimal conjugation sites that reduce overall conjugate stability [2].

  • Q: What strategies can stabilize DBM-based linkers and prevent premature release? Recent advances in linker chemistry offer several solutions to improve the stability of maleimide-based conjugates:

    • Stabilized Maleimides: Newly developed maleimide variants are designed to resist the retro-Michael reaction, significantly improving the plasma stability and tolerability of the ADC [2].
    • Hydrophilicity Enhancement: Modifying the linker or payload to be more hydrophilic can reduce aggregation and improve stability. This can be achieved by adding solubility enhancers (like PEG groups) or using hydrophilic auristatin glycoside payloads [2].
    • Conjugation Site Selection: The location on the antibody where the linker-payload is attached dramatically impacts stability. Choosing sites that are less exposed or more structurally sound can mitigate deconjugation [2].
  • Q: What analytical methods are used to detect and quantify premature release? A combination of advanced analytical techniques is essential for monitoring linker stability and payload release.

    • Hydrophobic Interaction Chromatography (HIC): This method is excellent for separating and analyzing ADC species based on their Drug-to-Antibody Ratio (DAR), allowing you to see if the ADC is losing payloads over time [1].
    • Mass Spectrometry (MS): MS provides high-precision measurements of DAR and can detect impurities or free payload resulting from premature release [1].
    • Hydrogen Exchange–Mass Spectrometry (HX-MS): This technique can reveal how conjugation subtly reshapes the antibody's structure, including local increases in flexibility near the conjugation site that might contribute to instability and aggregation [2].
    • Plasma Stability Assays: Incubating the ADC in plasma and using the methods above to measure the intact conjugate over time is the gold standard for assessing stability in a biologically relevant environment [1].

The table below summarizes the key strategies and associated techniques for mitigating premature release.

Mitigation Strategy Key Technique/Approach Primary Benefit
Linker Stabilization Using stabilized maleimide chemistry [2] Reduces deconjugation in plasma via retro-Michael reaction.
Reducing Hydrophobicity Incorporating PEG groups or glycoside payloads [2] Lowers aggregation, improves PK/PD, and reduces off-target toxicity.
Optimizing Conjugation Selecting stable conjugation sites on the antibody [2] Improves overall conjugate stability and manufacturability.

Experimental Protocol: Assessing ADC Plasma Stability

This protocol outlines a standard method for evaluating the stability of your ADC in plasma, which is critical for identifying premature payload release.

  • Sample Preparation: Dilute your ADC candidate into mouse, rat, or human plasma (e.g., to a final concentration of 1 mg/mL).
  • Incubation: Aliquot the plasma-ADC mixture and incubate it at 37°C. Set up parallel tubes for each time point you wish to analyze (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
  • Termination and Extraction:
    • At each time point, remove a sample aliquot.
    • Precipitate plasma proteins by adding a cold solution of organic solvent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the proteins.
  • Analysis:
    • Intact ADC Analysis: Inject the supernatant into an HIC-HPLC system to monitor the changes in the DAR profile over time. A shift towards lower DAR species indicates payload loss.
    • Free Payload Analysis: Use LC-MS/MS to detect and quantify the amount of free cytotoxic payload released into the plasma.
  • Data Interpretation: Plot the concentration of intact ADC and free payload against time. A stable ADC will show a slow decline in intact conjugate and minimal free payload generation.

ADC Linker Stability Decision Workflow

The following diagram, generated with Graphviz, maps out a logical workflow for troubleshooting premature payload release, from initial detection to implementing solutions.

Start Suspected Premature Release Step1 Run Plasma Stability Assay Start->Step1 Step2 Analyze via HIC & MS Step1->Step2 Step3 High Payload Loss? Step2->Step3 Step4 Investigate Linker Chemistry Step3->Step4 Yes End Stable ADC Candidate Step3->End No Step5 Check Maleimide Stability Step4->Step5 Step6A Switch to Stabilized Maleimide Step5->Step6A Unstable Step6B Assess Hydrophobicity Step5->Step6B Stable Step8 Re-test Stability Step6A->Step8 Step6B->Step4 Acceptable Consider conjugation site Step7A Add Hydrophilic Group (e.g., PEG) Step6B->Step7A Too Hydrophobic Step7A->Step8 Step8->Step3 Loop back

References

DBM Conjugation and Cysteine Reduction: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

What is DBM Conjugation? Dibromomaleimide (DBM) is a class of bifunctional linker that enables site-selective conjugation to native antibodies by targeting the interchain disulfide bonds. The process involves three key stages [1] [2] [3]:

  • Reduction: Mild reduction of the four interchain disulfide bonds in an IgG1 antibody to generate eight reactive cysteine thiols.
  • Conjugation & Cross-linking: The DBM reagent reacts with two adjacent cysteine thiols, effectively "re-bridging" the disulfide bond. This typically results in an ADC with a Drug-to-Antibody Ratio (DAR) of 4 [2].
  • Hydrolysis ("Locking"): The conjugated dithiomaleimide undergoes hydrolysis, "locking" it as a stable maleamic acid and preventing side reactions like retro-Michael addition, which can cause payload loss [1] [3].

The following diagram illustrates this workflow and its critical decision points:

start Start: Native Antibody reduce Step 1: Controlled Reduction start->reduce conj Step 2: DBM Conjugation reduce->conj prob_red Potential Issue: Over-/Under-reduction reduce->prob_red hydro Step 3: Hydrolysis (Locking) conj->hydro prob_conc Potential Issue: Slow Hydrolysis conj->prob_conc final Homogeneous, Stable ADC hydro->final sol_red Troubleshoot: Optimize TCEP amount/time prob_red->sol_red sol_conc Troubleshoot: Use electron-withdrawing linkers and higher pH prob_conc->sol_conc sol_red->reduce sol_conc->hydro

Troubleshooting FAQs

Here are answers to common technical challenges:

FAQ 1: My ADC is heterogeneous with DAR species other than 4. What went wrong?

  • Potential Cause: Inconsistent reduction of interchain disulfides, leading to an uneven number of free thiols available for conjugation [4].
  • Solution: Precisely optimize the stoichiometry of the reducing agent (TCEP or DTT) and the incubation time. The goal is a controlled, partial reduction that primarily exposes the heavy-light chain disulfides [4].

FAQ 2: How can I accelerate the post-conjugation hydrolysis to "lock" the ADC?

  • Potential Cause: Using a DBM reagent with an aliphatic linker (e.g., C6/caproyl) can result in slow hydrolysis [3].
  • Solution: Incorporate an electron-withdrawing linker, such as a short C2 (glycine-derived) or an aryl linker. These increase the electrophilicity of the maleimide, dramatically accelerating hydrolysis. This can complete the process in just over 1 hour instead of days [3].

FAQ 3: I'm observing a side reaction leading to decarboxylation of the C-terminal cysteine. How do I prevent this?

  • Potential Cause: This decarboxylative cleavage can occur when the conjugated dithiomaleimide remains reactive for too long before hydrolysis [3].
  • Solution: Implement accelerated hydrolysis conditions (as in FAQ 2). Rapidly converting the DBM adduct to the maleamic acid "locks" the conjugate and prevents this side reaction, improving overall homogeneity [3].

FAQ 4: My conjugate shows instability in serum or loss of binding affinity. What could be the reason?

  • Potential Causes:
    • Incomplete Hydrolysis: Unhydrolyzed DBM conjugates are susceptible to thiol exchange in plasma, leading to payload loss [3].
    • Structural Perturbation: Conjugation can cause higher-order structural (HOS) changes. HDX-MS studies show cysteine conjugation can increase the overall structural flexibility of the antibody, potentially affecting the antigen-binding site [5].
  • Solutions:
    • Ensure hydrolysis is complete before proceeding.
    • Characterize conjugates with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to monitor for structural changes that could impact function [5].

Optimization Data and Parameters

You can use the following quantitative data to guide your experimental design.

Table 1: Optimizing Hydrolysis Conditions with Different DBM Linkers [3]

DBM Linker Type Electron Effect Hydrolysis Rate Key Outcome
C6 (Caproyl) Mildly Electron-Donating Slow Risk of side reactions (e.g., decarboxylation)
C2 (Glycine) Electron-Withdrawing Accelerated Improved homogeneity; faster "locking"
Aryl Strongly Electron-Withdrawing Very Accelerated Best homogeneity; hydrolysis in ~1 hour

Table 2: Key Advantages of DBM Conjugation vs. Conventional Maleimide [2]

Feature Conventional Maleimide Dibromomaleimide (DBM)
Conjugation Site Random cysteine attachment Site-selective disulfide re-bridging
DAR Homogeneity Heterogeneous mixture (0-8) Highly homogeneous (predominantly DAR 4)
In Vivo Stability Prone to payload loss via thiol exchange High stability after hydrolysis ("locking")
Antibody Engineering Often required Not required; works on native antibodies

Detailed Experimental Protocol

This protocol outlines the key steps for generating a homogeneous DBM-based ADC, incorporating the optimization strategies discussed.

Objective: To conjugate a model payload (e.g., MMAF) to Trastuzumab via a DBM linker to create a homogeneous ADC with a DAR of 4.

Materials:

  • Trastuzumab (or your target IgG1 antibody)
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • DBM-MMAF (e.g., Concortis Biosystems [2] [6])
  • Phosphate Buffered Saline (PBS), pH 7.0-7.4
  • Hydrolysis buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.5
  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Method:

  • Antibody Reduction:

    • Buffer Exchange: Transfer Trastuzumab into PBS, pH 7.0-7.4, using a desalting column.
    • Reduce: Add a controlled molar excess of TCEP (e.g., 4-5 equivalents per disulfide bond). Gently mix and incubate at 37°C for 2 hours.
    • Purify: Immediately purify the reduced antibody using a desalting column pre-equilibrated with conjugation buffer (PBS, pH 7.0-7.4) to remove TCEP and prevent over-reduction.
  • DBM Conjugation:

    • React: Add this compound (e.g., 4-5 equivalents per reduced disulfide) to the reduced antibody. Gently mix and incubate at room temperature for 1-2 hours.
    • Tip: Using a DBM reagent with an aryl linker can streamline the process.
  • Accelerated Hydrolysis ("Locking"):

    • Buffer Adjust: Adjust the pH of the conjugation mixture to 8.5 using hydrolysis buffer.
    • Hydrolyze: Incubate at room temperature. If using an optimized DBM linker (C2 or Aryl), hydrolysis is typically complete in 1-2 hours.
    • Monitor: Reaction completion can be monitored by LC-MS.
  • Purification and Characterization:

    • Purify the final ADC via size-exclusion or tangential flow filtration to remove unconjugated payload and aggregates.
    • Characterize the ADC using:
      • HIC-HPLC: To determine DAR and homogeneity.
      • LC-MS: To confirm mass and assess homogeneity.
      • HDX-MS (if available): To probe for any conjugation-induced structural changes [5].

References

reducing off-target toxicity DBM-MMAF ADCs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Off-Target Toxicity in ADCs

Off-target toxicity occurs when the cytotoxic payload affects healthy tissues instead of only the tumor cells. This is a critical reason for ADC clinical trial failures and can limit the maximum tolerated dose, reducing the therapeutic window [1] [2].

The table below summarizes the core mechanisms and manifestations of this toxicity.

Mechanism Description Common Manifestations
Premature Payload Release [1] [3] Unstable linker breaks in bloodstream, releasing cytotoxic payload systemically. Neutropenia, thrombocytopenia, gastrointestinal toxicity [1] [2].
Off-target, Receptor-Mediated Uptake [1] Fc region of antibody interacts with Fc-gamma receptors (FcγRs) on immune cells or other receptors on healthy tissues. Uptake in healthy cells expressing the receptor [1].
On-target, Off-tumor Toxicity [3] [2] ADC binds to its intended target antigen expressed on healthy cells. Toxicity in specific organs where the target is expressed (e.g., skin, eyes) [1] [2].
Non-specific Endocytosis [1] Healthy cells passively take up the ADC or its fragments through fluid-phase pinocytosis. Ocular toxicity, peripheral neuropathy [1] [2].

The following diagram illustrates the logical workflow for investigating the root cause of off-target toxicity, based on these mechanisms.

toxicity_investigation Start Investigate Off-Target Toxicity Q1 Is toxicity linked to specific organ expression of the target antigen? Start->Q1 Q2 Is hematological toxicity (neutropenia, thrombocytopenia) observed? Q1->Q2 No Cause1 Suspected On-target, Off-tumor Toxicity Q1->Cause1 Yes Q3 Is ocular toxicity or peripheral neuropathy observed? Q2->Q3 No Cause2 Suspected Premature Payload Release Q2->Cause2 Yes Cause3 Suspected Non-specific Uptake or Fc-mediated Uptake Q3->Cause3 Yes Act1 Optimize antibody: - Masking peptides - Bispecific antibodies - Affinity modulation Cause1->Act1 Act2 Optimize linker-payload: - Increase linker stability - Site-specific conjugation - Modify payload hydrophobicity Cause2->Act2 Act3 Optimize antibody & dosing: - Fc engineering - Fractionated dosing - Inverse targeting Cause3->Act3

Troubleshooting Guide & Mitigation Strategies

You can address off-target toxicity by systematically optimizing each component of the ADC. The following table outlines key strategies.

Strategy Technical Approach Primary Effect
Optimize Linker Stability [1] [3] Replace cleavable linkers with more stable, enzyme-cleavable (e.g., peptide-based) or non-cleavable linkers (e.g., thioether). Reduces premature payload release in plasma, decreasing systemic exposure [1].
Implement Site-Specific Conjugation [1] [2] Use engineered cysteines, unnatural amino acids, or enzymatic conjugation (e.g., transglutaminase) to control attachment sites. Improves DAR homogeneity and plasma stability, lowering aggregation and rapid clearance [1].
Modify Payload Properties [4] [3] Reduce payload hydrophobicity (e.g., via PEGylation) or select payloads with lower susceptibility to drug efflux pumps (e.g., P-gp). Decreases non-specific tissue uptake (e.g., in the eye) and improves pharmacokinetics [3].
Engineer the Antibody [1] [2] Use bispecific antibodies (require two antigens for binding), affinity modulation, or Fc engineering (e.g., reduce FcγR binding). Enhances tumor selectivity and reduces on-target/off-tumor and Fc-mediated uptake [1] [2].
Employ an Inverse Targeting Strategy [1] [2] Co-administer payload-binding antibody fragments (PBSE) to neutralize and clear prematurely released payload from circulation. Acts as a "sink" for free payload, protecting healthy tissues [1].
Optimize Dosing Regimen [1] [3] Implement fractionated dosing (split total dose over multiple days) instead of a single bolus injection. Lowers maximum plasma concentration (C~max~), reducing peak-related toxicities [1].

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments to assess and validate the improvements of your optimized ADC.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker-payload connection in circulation, a key factor in preventing premature release [3].

  • Principle: Incubate the ADC in human or mouse plasma and measure the amount of intact ADC and free payload over time.
  • Procedure:
    • Dilute the ADC test article to 1 mg/mL in 95% human plasma (or relevant species).
    • Incubate at 37°C in a shaking incubator. Remove aliquots at defined time points (e.g., 0, 1, 2, 4, 7 days).
    • Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile (to precipitate proteins) and place on ice.
    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove precipitated proteins.
    • Analyze the supernatant using LC-MS/MS to quantify the concentration of released free payload (e.g., MMAF) and HIC-HPLC to assess the distribution of intact ADC species and DAR over time [2].
  • Data Interpretation: A stable ADC will show minimal increase in free payload concentration and minimal reduction in average DAR over 7 days.
Protocol 2: In Vivo Efficacy and Toxicity Study in PDX Models

Patient-derived xenograft (PDX) models are considered the gold standard for predicting clinical ADC performance as they retain the original tumor's heterogeneity and stromal components [2].

  • Principle: Evaluate the anti-tumor activity and systemic toxicity of the ADC in an immunocompromised mouse model engrafted with human patient tumor tissue.
  • Procedure:
    • Model Generation: Implant a fragment of a well-characterized PDX tumor subcutaneously into NSG mice.
    • Randomization & Dosing: When tumor volume reaches 150-200 mm³, randomize mice into groups (n=5-8). Administer the ADC, a control (e.g., naked antibody), and a positive control (e.g., a clinically approved ADC) via intravenous injection. Include a group for the new fractionated dosing regimen (e.g., 3 mg/kg on Days 1, 4, 7) versus a single bolus dose (e.g., 9 mg/kg on Day 1) [1].
    • Monitoring:
      • Efficacy: Measure tumor volumes 2-3 times per week and calculate tumor growth inhibition.
      • Toxicity: Monitor body weight daily. Collect blood samples weekly for complete blood count (CBC) to track neutropenia and thrombocytopenia [1] [2]. At study endpoint, perform histopathological analysis of key organs (liver, nerves, eyes).
  • Data Interpretation: A successful optimized ADC will show comparable or improved efficacy to the control ADC, with significant reductions in body weight loss and hematological toxicities, particularly in the fractionated dosing group.

The following diagram maps the logical decision process for selecting the right mitigation strategy based on the identified root cause.

strategy_selection root Identified Root Cause cause1 On-target, Off-tumor (Target expressed on healthy tissues) root->cause1 cause2 Premature Payload Release (Unstable linker in plasma) root->cause2 cause3 Non-specific or Fc-mediated Uptake root->cause3 strat Primary Mitigation Strategies strategy1 • Antibody Masking Pro-peptides • Bispecific Antibodies • Affinity Modulation cause1->strategy1 strategy2 • Site-Specific Conjugation • Stabilize Linker Chemistry • Inverse Targeting (PBSE) cause2->strategy2 strategy3 • Fc Engineering • Modify Payload Hydrophobicity/Polarity • Fractionated Dosing cause3->strategy3 strategy1->strat strategy2->strat strategy3->strat

I hope this technical guide provides a solid foundation for troubleshooting your ADC projects.

  • If your target is highly specific to tumors, but you still observe high toxicity, your focus should likely be on improving linker stability and conjugation chemistry.
  • If your target has known, low-level expression in healthy tissues, strategies like antibody engineering (bispecifics, masking) and optimized dosing regimens will be most critical.

References

DBM-MMAF linker stability testing methods

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF Linker: Overview & Mechanism

The This compound is an antibody-drug conjugate (ADC) linker-payload conjugate. It consists of a potent cytotoxic agent, monomethyl auristatin F (MMAF), linked via a dibromomaleimide (DBM) group. This design enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4 [1] [2].

The core mechanism involves the DBM linker specifically cross-linking two interchain cysteine residues on an antibody after partial reduction of its native disulfide bonds. Following conjugation, the DBM linker undergoes rapid hydrolysis, forming a stable maleamic acid adduct. This "lock-in" step is crucial for improving the conjugate's stability in circulation by preventing payload loss [1] [3].

The workflow below illustrates the site-specific conjugation process of this compound to an antibody.

Key Analytical Methods for DBM-ADC Characterization

To ensure the quality and stability of DBM-based ADCs, several analytical methods are employed. Here is a summary of the key techniques:

Method Primary Purpose Key Measurable Outcomes
Hydrophobic Interaction Chromatography (HIC) [1] Determine Drug-to-Antibody Ratio (DAR) & Homogeneity Separates ADC species by drug loading; measures predominant DAR=4 fraction.
Mass Spectrometry [1] [3] Confirm Conjugation & Site-Specificity Verifies antibody mass increase, confirms cysteine cross-linking, and assesses homogeneity.
In Vitro Plasma Stability Assay [1] Evaluate Linker Stability in Blood Incubates ADC in human/mouse plasma; analyzes payload retention over time (e.g., 1-14 days).
Cell-Based Potency Assay [1] Assess In Vitro Efficacy Measures IC50 against antigen-positive cancer cells; compares potency to conventional ADCs.
Pharmacokinetic (PK) Profiling [1] Evaluate In Vivo Stability & Exposure Quantifies ADC and released payload concentrations in serum over time after animal dosing.

Frequently Asked Questions & Troubleshooting

Here are some common issues researchers might encounter and how to address them based on the available information.

Q1: My DBM conjugation efficiency is low, resulting in a low DAR. What could be the cause?

  • Potential Cause: Incomplete or over-reduction of antibody interchain disulfides. The DBM linker requires two free cysteine thiols in close proximity for efficient cross-linking [1].
  • Troubleshooting:
    • Optimize reduction conditions: Systematically vary the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time. Use Ellman's assay or HIC to quantify the number of free thiols generated.
    • Control reaction pH: Ensure the conjugation buffer is at an appropriate pH (typically around 7.0-8.0) for optimal thiol reactivity.
    • Check reagent quality: Ensure the this compound is fresh and has been stored correctly, protected from light and moisture.

Q2: I observe ADC aggregation or high molecular weight species after conjugation. How can I reduce this?

  • Potential Cause: The hydrophobic MMAF payload can cause aggregation, especially if the conjugation is not site-specific or if the DAR is too high. Conventional heterogeneous ADCs are particularly prone to this [1].
  • Troubleshooting:
    • Verify the DBM advantage: The DBM platform is designed to create homogeneous ADCs with a DAR of 4, which inherently reduces aggregation compared to conventional random conjugation [1].
    • Purify the ADC: Use size-exclusion chromatography (SEC) to separate and remove aggregates from the monomeric ADC fraction after conjugation.
    • Formulate correctly: Use ADC-stabilizing formulation buffers containing surfactants (e.g., polysorbate 80) and sucrose to minimize aggregation during storage.

Q3: My ADC shows rapid loss of efficacy in vivo, suggesting payload loss. How can I improve stability?

  • Potential Cause: The maleimide linker in conventional ADCs is known to undergo retro-Michael reactions and thiol exchange in plasma, leading to premature payload release [1].
  • Troubleshooting:
    • Confirm the "lock-in" mechanism: The key advantage of the DBM linker is its rapid hydrolysis post-conjugation to a stable maleamic acid, which prevents this deconjugation [1] [3]. Ensure the hydrolysis step is complete by allowing sufficient time in the conjugation protocol.
    • Run a plasma stability assay: Compare the stability of your DBM-ADC against a conventional maleimide-based ADC in vitro. The DBM-ADC should demonstrate significantly better payload retention [1].

Q4: How do I confirm that the DBM linker has successfully undergone the hydrolysis "lock-in" step?

  • Answer: Mass spectrometry is the most direct method. The hydrolysis reaction adds a water molecule across the maleimide ring, resulting in a predictable increase in the mass of the conjugated antibody, which can be detected by high-resolution LC-MS [3].

Experimental Protocol: In Vitro Plasma Stability

This is a generalized protocol for assessing the stability of DBM-based ADCs, inferred from the pharmacological comparisons mentioned in the research [1].

1. Objective: To evaluate the stability of the this compound ADC in plasma by measuring the intact ADC concentration and the rate of free payload release over time.

2. Materials:

  • This compound ADC and a control ADC (e.g., conventional MC-MMAF conjugate).
  • Pooled human or mouse plasma.
  • PBS buffer.
  • Water bath or incubator set to 37°C.
  • Anti-MMAF antibody for ELISA (or other payload-specific detection method) [1].
  • Protein A or affinity resin for ADC capture.
  • LC-MS/MS system for quantifying released MMAF.

3. Procedure:

  • Preparation: Dilute the ADC to a working concentration in PBS.
  • Incubation: Mix the ADC solution with pre-warmed plasma to a final concentration of 1 mg/mL. Incubate the mixture at 37°C.
  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 72, 168 hours).
  • Analysis:
    • For intact ADC: Capture the ADC from plasma using Protein A or an antigen-affinity resin. Analyze the samples by HIC-HPLC to monitor changes in the DAR profile over time.
    • For released payload: Precipitate plasma proteins from the sample with acetonitrile. Analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAF.

4. Data Interpretation: Compare the rate of increase in free MMAF and the rate of DAR reduction for the DBM-ADC versus the control ADC. A stable conjugate will show minimal change in DAR and low levels of free payload.

References

optimizing reaction conditions for DBM conjugation

Author: Smolecule Technical Support Team. Date: February 2026

DBM Conjugation: FAQ & Troubleshooting

Q1: What are the key advantages of using DBM linkers over conventional maleimide linkers?

DBM linkers address several limitations of conventional maleimide-based conjugation [1] [2]:

  • Homogeneity: DBM linkers are bifunctional and designed to cross-link two adjacent cysteine thiols formed from the reduction of interchain disulfide bonds. This results in a highly homogeneous ADC population with a predominant Drug-to-Antibody Ratio (DAR) of 4 [1].
  • Stability: The thio-succinimide linkage formed by conventional maleimides is prone to retro-Michael reactions and thiol exchange in plasma, leading to premature payload release and off-target toxicity. The cross-linked structure formed by DBM linkers is more stable, improving ADC pharmacokinetics and reducing toxicity in vivo [1] [2].
  • Efficiency: This method requires no antibody engineering and can be applied directly to native antibodies, making it a versatile and scalable platform [1].

Q2: My DBM conjugation efficiency is low. What could be going wrong?

Low conjugation efficiency can stem from several factors in the reaction conditions. The following table outlines common issues and their solutions.

Problem Potential Cause Troubleshooting Action
Low Drug Loading Incomplete antibody reduction [2]; DBM linker degradation; Incorrect molar ratio Optimize reducing agent (TCEP/DTT) concentration and incubation time [2]; Ensure fresh DBM linker in DMSO; Increase linker-to-antibody ratio (start with 4-6:1) [1]
High Aggregation Over-reduction of antibodies; Excessive drug loading Control reduction to expose only interchain disulfides [2]; Purify ADC via size-exclusion chromatography (SEC)
Poor In Vivo Efficacy Instability of ADC in serum; Low potency of released payload Confirm linker stability in serum assays [1]; Verify drug's mechanism and potency (e.g., MMAF is a potent tubulin inhibitor) [1]

Q3: How do I optimize the reduction step for interchain cysteine conjugation?

The reduction step is critical. You must achieve partial reduction of interchain disulfides without disrupting the essential intrachain disulfides that maintain antibody stability [2].

  • Use a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) over interchain disulfide bonds.
  • Empirically determine the optimal concentration (e.g., 3-5 mM TCEP) and incubation time (e.g., 1-2 hours at 37°C) for your specific antibody [2]. The goal is to generate 8 free thiols without causing fragmentation or aggregation.

Experimental Protocol: Synthesizing a DBM-based ADC

The following workflow details the key steps for conjugating a DBM-linker payload to a native antibody. This protocol is adapted from research conjugating DBM-MMAF to trastuzumab [1].

G Start Start: Native Antibody Step1 Step 1: Partial Reduction Controlled TCEP/DTT incubation (Generates 8 free thiols) Start->Step1 Step2 Step 2: Purification Desalting column to remove excess reducing agent Step1->Step2 Step3 Step 3: Conjugation React with DBM-linker-payload (4-6:1 molar ratio, pH 7-7.5) Step2->Step3 Step4 Step 4: Final Purification Size-Exclusion Chromatography (SEC) to remove aggregates Step3->Step4 End Homogeneous ADC (DAR ~4) Step4->End

Key Considerations for the Protocol:

  • Antibody Reduction (Step 1): This is the most critical step for success. Use a controlled, molar excess of TCEP (e.g., 3-5 mM) over interchain disulfides. Incubate at 37°C for 1-2 hours. The goal is to reduce only the 4 interchain bonds without affecting the intrachain disulfides [2].
  • Purification (Step 2): Use a desalting column (e.g., PD-10) or dialysis to exchange the buffer and remove the excess reducing agent. This prevents the TCEP from reacting with and degrading the DBM linker in the next step. The buffer should be a neutral phosphate or citrate buffer (pH 7.0-7.5) without free thiols.
  • Conjugation (Step 3):
    • Prepare a fresh stock of the DBM-linker-payload (e.g., this compound) in anhydrous DMSO.
    • Add the DBM solution slowly to the reduced antibody with gentle mixing. A typical molar starting point is a 4-6:1 ratio of linker-payload to antibody [1].
    • Allow the reaction to proceed for 1-4 hours at room temperature. The dibromomaleimide group will react with two cysteine thiols, forming a stable cross-link and incorporating the payload [1].
  • Final Purification and Analysis (Step 4):
    • Use Size-Exclusion Chromatography (SEC) like HPLC or FPLC to separate the native ADC from high-molecular-weight aggregates and free drug.
    • Analyze the final product using Hydrophobic Interaction Chromatography (HIC-HPLC) to confirm the DAR and homogeneity. A successful DBM conjugation will show a dominant peak corresponding to DAR 4 [1].
    • Confirm binding efficacy via Surface Plasmon Resonance (SPR) or cell-based ELISA to ensure the antibody's targeting capability is intact.

The Bigger Picture: Site-Specific Conjugation Methods

DBM is one of several innovative methods to create homogeneous ADCs. The diagram below shows the main strategic approaches, highlighting where DBM conjugation fits in.

G A Strategies for Homogeneous ADCs B Antibody Engineering Methods A->B C Chemical Methods on Native Antibodies A->C B1 Cysteine Mutagenesis (Introduce specific cysteines) B->B1 B2 Non-Natural Amino Acids (e.g., pAcPhe, Azides) B->B2 B3 Enzymatic Ligation (e.g., Transglutaminase, Formylglycine) B->B3 C1 Disulfide Re-bridging (Using DBM or bis-sulfone linkers) C->C1 C2 Site-specific chemistry on native residues C->C2 D

The main advantage of the Disulfide Re-bridging strategy (the category for DBM) is that it achieves site-specificity and homogeneity without needing to re-engineer the antibody sequence, allowing researchers to apply it to existing, well-characterized antibodies [3] [1].

References

DBM-MMAF ADC therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of DBM-MMAF ADCs

The table below summarizes the experimental data from a head-to-head comparison of this compound ADCs and conventional MC-MMAF ADCs, as reported in a 2015 study [1].

Parameter This compound ADC Conventional MC-MMAF ADC
Conjugation Chemistry Dibromomaleimide (DBM) [1] Conventional Maleimide (MC) [1]
Conjugation Strategy Site-specific interchain cysteine cross-linking [1] Non-specific conjugation to cysteines [1]
Homogeneity (DAR) Highly homogeneous, predominantly DAR 4 [1] Heterogeneous mixture (DAR 0-8) [1]
In Vivo Efficacy Superior tumor growth inhibition [1] Significantly less inhibition at similar doses [1]
In Vivo Toxicity Reduced toxicity, better tolerated in animal models [1] Higher toxicity, lower maximum tolerated dose [1]
Pharmacokinetics Improved stability and exposure [1] Faster clearance from plasma [1]
Therapeutic Index Wider therapeutic window [1] Narrower therapeutic window [1]

Experimental Methodology

The comparative data in the table above were generated using the following key experimental protocols [1]:

  • ADC Synthesis: The this compound linker-toxin was synthesized and conjugated to the therapeutic antibodies trastuzumab (anti-HER2) and a novel anti-CD98 antibody. The conventional control ADCs were synthesized using the same antibodies and MC-MMAF via standard partial reduction and conjugation techniques [1].
  • In Vivo Efficacy Models:
    • Ovarian Cancer Model: The anti-HER2 ADCs were evaluated in a mouse xenograft model of ovarian cancer. The DBM-based trastuzumab ADC demonstrated significant tumor growth delay, whereas the conventional cysteine-conjugated ADC showed no significant inhibition at equivalent doses [1].
    • Lung Cancer Model: The anti-CD98 ADCs were tested in a mouse xenograft model of lung cancer. The DBM-ADC again showed superior efficacy compared to the conventional ADC [1].
  • Toxicity and Pharmacokinetic Studies: Safety and pharmacokinetic profiles were assessed in rodent and non-rodent species (e.g., cynomolgus monkeys). The DBM-based ADCs were tolerated at higher doses and demonstrated improved pharmacokinetic stability, contributing to the observed wider therapeutic window [1] [2].

Mechanism Behind the Improved Performance

The superior performance of this compound ADCs stems from its unique site-specific conjugation chemistry, which directly addresses key limitations of conventional methods.

  • Conventional Cysteine Conjugation: Standard methods involve partially reducing the four interchain disulfide bonds in an antibody, creating a heterogeneous mixture of ADC molecules with drugs attached at various positions and DARs (typically 0 to 8). The resulting thio-succinimide linkage can also be unstable in plasma, leading to premature payload release and off-target toxicity [1].
  • DBM Cross-linking Conjugation: The dibromomaleimide (DBM) linker is designed as a bifunctional reagent. Instead of attaching to a single cysteine, it cross-links two adjacent cysteine thiols that were originally paired in an interchain disulfide bond. This achieves two critical improvements [1] [2]:
    • Homogeneity: It generates a highly homogeneous ADC population with a predominant DAR of 4.
    • Stability: The cross-linked structure is more stable in circulation, reducing premature payload loss and decreasing off-target toxicity, which directly contributes to a better therapeutic index.

The diagram below illustrates this key mechanistic difference.

G cluster_conventional Conventional Maleimide (MC) Conjugation cluster_dbm Dibromomaleimide (DBM) Conjugation Ab1 Antibody (Heterogeneous DAR) Cys1 Cys Ab1->Cys1 Cys2 Cys Ab1->Cys2 MC MC Linker Cys1->MC P1 Payload (MMAF) MC->P1 Ab2 Antibody (Homogeneous DAR 4) Cys3 Cys Ab2->Cys3 Cys4 Cys Ab2->Cys4 DBM DBM Linker Cys3->DBM Cys4->DBM P2 Payload (MMAF) DBM->P2 Hetero Heterogeneous mixture Less stable in plasma Homo Homogeneous product Improved plasma stability

Conclusion for Researchers

The evidence indicates that This compound ADCs hold a clear advantage over conventional cysteine-conjugated ADCs in preclinical models. The key benefit of the DBM technology is its ability to produce homogeneous and stable ADCs without the need for antibody engineering [1]. This translates directly into a wider therapeutic index, driven by both enhanced efficacy and reduced toxicity.

References

Comprehensive Comparison of Dibromomaleimide vs. Maleimide Linkers in Antibody-Drug Conjugates: Stability and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADC Linker Chemistry and Stability Challenges

Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component that connects these two entities plays a critical role in determining the therapeutic efficacy, pharmacokinetic properties, and safety profile of ADCs. Among the various linker chemistries available, maleimide-based linkers have been widely adopted in clinical ADC development due to their efficient conjugation kinetics and compatibility with physiological conditions. However, conventional maleimide linkers suffer from inherent instability issues that can compromise ADC performance.

The thiosuccinimide linkage formed when maleimides conjugate with cysteine thiols on antibodies has been identified as a significant liability in many ADC designs. This linkage is susceptible to retro-Michael reactions and thiol exchange processes in plasma, leading to premature payload release and subsequent off-target toxicity [1]. In fact, studies have shown that maleimide-linked ADCs can lose between 50-75% of their payload within 7-14 days in plasma due to these instability mechanisms [1]. This fundamental limitation has driven the development of next-generation linker technologies, with dibromomaleimide (DBM) emerging as a promising alternative that addresses these stability concerns while maintaining efficient conjugation properties.

Chemical Properties and Structural Comparison

The fundamental difference between conventional maleimides and dibromomaleimides lies in their structural configuration and electronic properties, which directly impact their conjugation behavior and stability profile. Conventional maleimides feature an unsubstituted reactive ring system that undergoes Michael addition with thiol groups to form thiosuccinimide linkages. In contrast, dibromomaleimides incorporate bromine substituents at the 2 and 3 positions of the maleimide ring, which significantly alters their reactivity and the stability of the resulting conjugates [2] [3].

  • Conjugation Mechanism: While both maleimide and DBM linkers undergo thiol-based conjugation, their reaction pathways differ substantially. Conventional maleimides form monoadducts with individual cysteine thiols, resulting in a thiosuccinimide linkage that remains susceptible to retro-Michael reactions. DBM linkers, however, function as bifunctional cross-linking agents capable of simultaneously reacting with two adjacent cysteine thiols, effectively rebridging interchain disulfide bonds in antibodies [2]. This cross-linking mechanism creates a more constrained structure that resists retro-Michael reactions and provides enhanced stability.

  • Electronic Effects: The bromine substituents in DBM linkers exert strong electron-withdrawing effects that modulate the reactivity of the maleimide ring. This electronic configuration not only facilitates the dual conjugation with cysteine thiols but also stabilizes the resulting adduct against hydrolysis and thiol exchange [3]. The cross-linked conjugate formed by DBM maintains the structural integrity of the antibody while providing a stable platform for payload attachment.

The following diagram illustrates the key structural differences and conjugation mechanisms:

G cluster_maleimide Conventional Maleimide cluster_dbm Dibromomaleimide (DBM) M1 Monofunctional Conjugation M2 Forms Thiosuccinimide Linkage M1->M2 M3 Susceptible to Retro-Michael Reaction & Thiol Exchange M2->M3 D1 Bifunctional Cross-linking D2 Rebridges Interchain Disulfide Bonds D1->D2 D3 Resists Retro-Michael Reaction & Thiol Exchange D2->D3 Start Antibody with Reduced Interchain Cysteines Start->M1 Start->D1

Comparative Experimental Data and Stability Profiles

Quantitative Stability Assessment

Numerous studies have systematically evaluated the stability characteristics of DBM versus conventional maleimide linkers under physiologically relevant conditions. The data consistently demonstrate the superior stability profile of DBM-based conjugates across multiple assessment parameters:

Table 1: Comparative Stability Profiles of Maleimide vs. Dibromomaleimide Linkers

Parameter Conventional Maleimide Dibromomaleimide (DBM) Experimental Conditions Citation
Plasma Stability (Payload Retention) 25-50% payload loss after 7 days >90% payload retention after 21 days Human plasma, 37°C [1] [2]
Thiol Exchange Susceptibility High susceptibility to exchange with glutathione and albumin Resistant to thiol exchange 100 equiv NAC, PBS, 37°C [1] [3]
Linker Hydrolysis Rapid hydrolysis of thiosuccinimide ring Stable to hydrolysis pH 7.4, 37°C [1] [3]
Drug-to-Antibody Ratio (DAR) Stability Significant DAR decrease over time (∼50% in 1 week) Minimal DAR change (<10% in 3 weeks) PBS with excess thiols [1]
Efficacy and Toxicity Comparison

The enhanced stability of DBM linkers translates directly into improved therapeutic performance in preclinical models. Studies comparing ADCs constructed with DBM versus conventional maleimide linkers have demonstrated significant advantages:

Table 2: Therapeutic Performance Comparison of Maleimide vs. DBM Linkers

Performance Metric Conventional Maleimide ADCs DBM-based ADCs Experimental System Citation
In Vitro Cytotoxicity (IC50) Comparable potency on target cells Comparable potency on target cells HER2+ cell lines (BT-474, SK-BR-3, NCI-N87) [1] [2]
In Vivo Efficacy Complete tumor regression at 5 mg/kg Complete tumor regression at 2.5 mg/kg (50% lower dose) Mouse xenograft models [1]
Maximum Tolerated Dose (MTD) Lower MTD 40 mg/kg higher MTD Rodent toxicity studies [1]
Pharmacokinetic Half-life Shtered circulation time Extended circulation time Rodent pharmacokinetic studies [2]

The experimental data consistently demonstrate that DBM-based ADCs achieve comparable cytotoxic potency while exhibiting enhanced tolerability and superior efficacy at lower doses. This improved therapeutic index represents a significant advancement in ADC technology with direct implications for clinical development.

Experimental Methodologies for Stability Assessment

In Vitro Stability Protocols

Researchers have developed standardized methodologies to quantitatively assess linker stability under conditions that simulate the biological environment. These protocols enable direct comparison between different linker technologies:

  • Plasma Stability Studies: ADC samples (2 mg/mL) are incubated in human or mouse plasma at 37°C for extended periods (typically 21-28 days). Aliquots are collected at predetermined time points (0, 1, 2, 3, 6, 9, 14, 21 days) and analyzed by hydrophobic interaction chromatography (HIC) to determine drug-to-antibody ratio (DAR) changes over time. This method directly quantifies payload retention under physiologically relevant conditions [1].

  • Thiol Challenge Assays: ADCs are incubated in phosphate-buffered saline (PBS) with excess thiol-containing substances such as N-acetyl-L-cysteine (NAC) or glutathione (typically 100 equivalents relative to antibody). The reaction mixtures are maintained at 37°C, with samples collected at various intervals for HIC analysis. This accelerated stress test specifically evaluates susceptibility to thiol exchange reactions [1].

  • Albumin Exchange Studies: To assess the potential for payload transfer to serum albumin, ADCs are incubated with albumin solutions (25 mg/mL in PBS) at 37°C. Samples are analyzed at regular intervals (0, 6, 12, 24, 36, 48, 72, 168, 336 hours) to quantify the percentage of free antibody and payload-albumin adducts using analytical chromatography techniques [1].

Bioconjugation and Characterization Methods

The preparation and analysis of DBM-based ADCs require specialized protocols to achieve optimal conjugation efficiency while maintaining antibody integrity:

  • Antibody Reduction: Native antibodies are partially reduced using tris(2-carboxyethyl)phosphine (TCEP) or other reducing agents to selectively cleave interchain disulfide bonds, generating reactive cysteine thiols for conjugation. The reduction conditions (temperature, time, reductant concentration) are carefully controlled to achieve optimal reduction while minimizing antibody denaturation [2] [3].

  • Conjugation Reaction: The reduced antibody is reacted with DBM-linker-payload constructs typically using 8-16 equivalents of linker per antibody. Reactions are conducted in appropriate buffers (PBS or borate buffer saline) at 25°C for 2-4 hours. The conjugation process is quenched with excess NAC or other thiol-containing agents to cap any unreacted linker [1] [3].

  • Purification and Analysis: Conjugated ADCs are purified using size-exclusion chromatography (Sephadex G25) or tangential flow filtration to remove excess reagents and solvents. The final products are characterized using HIC for DAR determination, SEC for aggregation assessment, and LC-MS for molecular weight confirmation [1] [3].

The following diagram illustrates the key steps in DBM-based ADC preparation and the stability advantages:

G cluster_conjugation DBM-ADC Conjugation Process cluster_stability Resulting Stability Advantages Step1 Partial Reduction of Interchain Disulfides Step2 DBM Linker-Payload Conjugation Step1->Step2 Step3 Purification & Characterization Step2->Step3 Adv1 Resistant to Retro-Michael Reactions Step3->Adv1 Adv2 Minimal Thiol Exchange with Plasma Proteins Adv1->Adv2 Adv3 Stable DAR Profile in Circulation Adv2->Adv3

Impact on Therapeutic Efficacy and Safety

The enhanced stability of DBM linkers directly translates to improved pharmacological outcomes in preclinical models, addressing key limitations associated with conventional maleimide-based ADCs. The reduced payload loss during systemic circulation ensures that a higher percentage of the administered dose reaches the target tissue, thereby enhancing antitumor efficacy. Studies have demonstrated that DBM-based ADCs can achieve complete tumor regression at 50% lower doses compared to their maleimide counterparts [1]. This enhanced potency profile enables more effective tumor control while potentially reducing the required dosing frequency in clinical settings.

The stability advantages of DBM linkers also manifest in improved safety parameters and reduced off-target toxicity. Because DBM-based ADCs minimize premature payload release in circulation, they exhibit reduced exposure of healthy tissues to the cytotoxic agent. This is reflected in higher maximum tolerated doses (MTDs) – up to 40 mg/kg higher for DBM-based ADCs compared to conventional maleimide conjugates [1]. Additionally, comprehensive toxicity assessments evaluating parameters such as body weight changes, hematological profiles, and histopathological findings have consistently demonstrated superior safety profiles for DBM-based ADCs [1]. The combination of enhanced efficacy and reduced toxicity results in a substantially widened therapeutic window, representing a significant advancement in ADC technology with promising implications for clinical development.

Applications and Future Perspectives

The implementation of DBM linker technology extends beyond traditional ADC development, enabling new therapeutic modalities and conjugation strategies. The cross-linking capability of DBM linkers has been leveraged to create homogeneous ADC populations with defined drug-to-antibody ratios (DARs), typically DAR 4 for IgG1 antibodies [2] [3]. This homogeneity represents a significant improvement over conventional maleimide-based conjugation, which produces heterogeneous mixtures with DARs ranging from 0 to 8 [2]. The consistent DAR achieved with DBM linkers translates to more predictable pharmacokinetics and improved manufacturing control.

Emerging applications of DBM technology include:

  • Dual-Payload ADCs: DBM linkers provide a platform for constructing ADCs carrying two distinct payloads with different mechanisms of action. This approach can address tumor heterogeneity and therapy resistance by simultaneously targeting multiple pathways within the same cancer cell [4]. The stability of DBM linkages ensures maintained coordination of payload delivery to target cells.

  • Non-Antibody Conjugates: The stability and conjugation efficiency of DBM chemistry has been exploited beyond traditional ADCs, including the development of protein-polymer conjugates for gene delivery [5] and other targeted therapeutics. The reducible nature of DBM linkages in intracellular environments makes them particularly suitable for applications requiring intracellular payload release.

  • Patent Landscape: The growing interest in DBM technology is reflected in an expanding intellectual property landscape, with patents covering various disubstituted maleic amide linkers and their applications in bioconjugation [6]. This protection is driving further innovation and refinement of DBM-based conjugation platforms.

References

DBM vs. Conventional Linkers: A Structural Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The key difference lies in the linker technology. Conventional ADCs use a maleimide (MC) linker, while the improved version uses a dibromomaleimide (DBM) linker [1] [2].

The following diagram illustrates how these structural differences enable the DBM linker to create more homogeneous and stable ADCs.

G A Conventional MC Linker B Heterogeneous ADC Mixture A->B C Variable DAR (0 to 8) B->C D Potential Linker Instability B->D A1 DBM Cross-linking Linker B1 Homogeneous ADC A1->B1 C1 Consistent DAR (~4) B1->C1 D1 Stable Cysteine Bridge B1->D1

Comparative Pharmacological and PK Profiles

The shift from a conventional MC linker to a DBM cross-linking linker results in significant improvements to the ADC's properties, as shown in the table below [1] [2].

Evaluation Parameter Conventional Heterogeneous ADC (MC-MMAF) Homogeneous Cross-Linked ADC (DBM-MMAF) Experimental Context
Homogeneity Heterogeneous mixture (DAR 0-8) Highly homogeneous (predominantly DAR 4) Conjugation process analysis [1] [2]
In Vivo Efficacy Standard tumor growth inhibition Superior efficacy & complete tumor regression Rodent xenograft models (e.g., HER2+, CD98+ tumors) [1] [2]
In Vivo Toxicity Standard toxicity profile Reduced toxicity (wider therapeutic window) Rodent models, monitored body weight & health [1] [2]
Pharmacokinetics Standard clearance & exposure Improved PK: Slower clearance, higher systemic exposure Rodent PK studies measuring blood concentration over time [1] [2]

Detailed Experimental Methodology

The following diagram outlines the key steps involved in synthesizing and evaluating this compound ADCs, providing a workflow that you can adapt for your own experiments.

G Start Start: Synthesize this compound A Conjugate to Native Antibody (e.g., Trastuzumab, anti-CD98) Start->A B Characterize ADC (HPLC, Mass Spec) A->B C In Vitro Assays (Binding, Potency) B->C D In Vivo Rodent Studies C->D E Efficacy (Tumor Growth) D->E F Toxicity (Body Weight, Health) D->F G PK (Blood Concentration over Time) D->G

Key Experimental Details [1] [2]:

  • ADC Synthesis: The this compound linker-payload was chemically synthesized and then conjugated to native (non-engineered) antibodies via partial reduction of interchain disulfides. The process resulted in ADCs with a predominant DAR of 4.
  • In Vivo Models: Pharmacological comparisons used rodent xenograft models with tumors expressing the target antigen (e.g., HER2 or CD98). Animals were treated with a single dose or multiple doses of either the this compound ADC or its conventional MC-MMAF counterpart.
  • PK Data Collection: Blood samples were taken at various time points post-administration. The concentration of the intact ADC in plasma was quantified, allowing for the calculation of standard PK parameters like clearance and exposure (AUC).

Key Insights for Researchers

  • Mechanism Behind Improved PK: The DBM linker forms a stable, covalent bridge between antibody cysteine residues. This structure mitigates issues like premature payload release or deconjugation that can occur with conventional maleimide linkers, leading to better stability in circulation and improved PK profiles [1] [2] [3].
  • Advantage of a Non-Engineered Approach: A significant practical advantage of this technology is that it generates homogeneous ADCs from native antibodies, bypassing the need for complex protein engineering [1] [2].

References

In Vivo Efficacy of DBM-Based ADCs

Author: Smolecule Technical Support Team. Date: February 2026

One relevant study directly investigated the in vivo performance of an ADC constructed using a Dibromomaleimide (DBM) linker conjugated to the cytotoxic payload MMAF [1]. The researchers compared this DBM-ADC to a conventional ADC made with a maleimide (MC) linker.

The table below summarizes the key efficacy and toxicity findings from this study:

Assessment Criteria DBM-MMAF ADC (Homogeneous, DAR 4) Conventional MC-MMAF ADC (Heterogeneous, DAR ~3.5)
In Vivo Anti-Tumor Efficacy Superior tumor growth inhibition [1] Moderate tumor growth inhibition [1]
Tolerability & Toxicity No significant body weight loss observed in treated mice [1] Dose-dependent body weight loss (up to 20%) indicating toxicity [1]
Pharmacokinetics Improved pharmacokinetic profile [1] Less favorable pharmacokinetic profile [1]

This research concludes that the DBM linker platform can be used to create highly homogeneous ADCs (with a defined Drug-to-Antibody Ratio of 4) directly from native antibodies, without the need for genetic engineering [1]. The improved homogeneity and stability of the DBM-based conjugate are cited as key factors contributing to its superior in vivo performance, including better efficacy and a wider therapeutic window [1].

Experimental Protocol from Key Study

The in vivo data in the previous section was generated using the following methodology [1]:

  • ADC Construction: The this compound conjugate was synthesized by cross-linking interchain cysteines of the antibody trastuzumab (anti-HER2) or a novel anti-CD98 antibody.
  • In Vivo Model: The efficacy study was conducted in mouse xenograft models. Specifically, mice were subcutaneously implanted with NCI-N87 cells (a human gastric carcinoma cell line expressing HER2).
  • Dosing Regimen: Mice bearing established tumors were treated with a single intravenous dose of either the this compound ADC or the conventional MC-MMAF ADC at 10 mg/kg.
  • Efficacy Assessment: Tumor volume was tracked over time and compared between the treatment and control groups.

Explanation of this compound and Its Advantages

To contextualize the efficacy findings, it helps to understand what this compound is and why its design is significant.

  • What it is: this compound is a drug-linker conjugate for creating Antibody-Drug Conjugates (ADCs). It consists of a highly potent cytotoxic agent (MMAF) linked to a dibromomaleimide (DBM) group, which is used to attach the payload to an antibody [2] [3] [4].
  • Mechanism of Action: The antibody part of the ADC seeks out and binds to specific proteins (antigens) on cancer cells. The entire ADC is then internalized by the cancer cell, where the linker is broken, releasing the MMAF toxin. MMAF disrupts microtubule function, halting cell division and inducing programmed cell death (apoptosis) [2].
  • Key Advantage of DBM Linker: The primary innovation lies in the DBM linker. Unlike conventional maleimide linkers, which randomly conjugate to cysteine residues and create a heterogeneous mixture of ADC molecules, the DBM linker is designed to bridge two cysteines [1]. This results in a more homogeneous ADC with a defined number of drugs per antibody. This homogeneity contributes to better stability in the bloodstream, improved pharmacokinetics, and ultimately, a better efficacy and toxicity profile [1].

The following diagram illustrates the conceptual difference between conventional and DBM bridging conjugation:

G cluster_0 Conventional Conjugation cluster_1 DBM Bridging Conjugation Antibody Antibody Conventional Conventional Maleimide Linker Antibody->Conventional  Partial Reduction   DBM DBM Linker Antibody->DBM  Partial Reduction   A1 Heterogeneous ADC Mixture (Various DARs & Sites) Conventional->A1 A2 Homogeneous ADC (Defined DAR & Site) DBM->A2  Disulfide Re-bridging   Payload Cytotoxic Payload (MMAF) Payload->Conventional Payload->DBM

References

Performance Comparison: Homogeneous vs. Heterogeneous ADCs

Author: Smolecule Technical Support Team. Date: February 2026

Performance Characteristic Homogeneous ADCs (via DBM Linker) Conventional Heterogeneous ADCs
Structural Homogeneity Highly homogeneous, predominantly DAR 4 species [1] Heterogeneous mixture of species with DAR 0-8 [1] [2] [3]
In Vivo Efficacy Superior efficacy; complete tumor regression in mouse models [1] Partial tumor regression [1]
Systemic Toxicity Reduced toxicity observed in rodent models [1] Higher toxicity at comparable doses [1]
Pharmacokinetics (PK) Improved PK; slower clearance [1] Faster clearance from systemic circulation [1]
Linker Stability Improved in vitro and in vivo stability due to cross-linked structure [1] Conventional maleimide linkers prone to payload loss via thiol exchange [1]
Therapeutic Index Wider therapeutic index due to combined efficacy and safety benefits [1] Narrower therapeutic index [1]
Manufacturing Process Requires no antibody engineering; uses bifunctional linkers on native antibodies [1] Relies on stochastic conjugation to lysine or cysteine residues [1] [4]

The superior profile of homogeneous ADCs is directly linked to their precise structure. The following diagram illustrates the key structural difference in how a DBM linker creates a homogeneous ADC compared to the conventional method.

G cluster_hetero Conventional Heterogeneous ADC cluster_homo Homogeneous ADC (DBM Method) mAb1 Antibody L1 Stochastic Reduction & Maleimide Conjugation mAb1->L1 HeteroMix Heterogeneous Mixture: Variable DAR & Sites L1->HeteroMix mAb2 Antibody L2 Partial Reduction & DBM Linker Conjugation mAb2->L2 HomoMix Homogeneous Product: Defined DAR 4 L2->HomoMix Note DBM linkers cross-link two interchain cysteine residues L2->Note

Diagram: Conjugation Workflow for Heterogeneous vs. Homogeneous (DBM) ADCs. The key distinction is the DBM linker's bifunctional action, which cross-links two cysteine residues on the native antibody. This creates a homogeneous population with a defined Drug-to-Antibody Ratio (DAR), in contrast to the variable mixture from conventional methods [1].

Experimental Evidence and Protocols

The data in the comparison table is largely supported by a foundational study that directly compared DBM-derived homogeneous ADCs with their heterogeneous counterparts.

  • Experimental Model: The study used rodent models to evaluate ADCs based on trastuzumab (anti-HER2) and a novel anti-CD98 antibody, conjugated with the cytotoxic payload Monomethyl Auristatin F (MMAF) [1].
  • Conjugation Protocol:
    • DBM-ADC Synthesis: The bifunctional DBM-MMAF linker was conjugated to native, partially reduced antibodies. This reaction cross-links interchain cysteines, resulting in a homogeneous ADC population with a predominant DAR of 4 [1].
    • Conventional ADC Synthesis: A control ADC was synthesized using a standard maleimide linker (MC-MMAF) conjugated to partially reduced antibodies, yielding a heterogeneous mixture [1].
  • Key Findings:
    • Efficacy: The DBM-based homogeneous ADCs demonstrated superior efficacy, achieving complete tumor regression in xenograft models, whereas conventional ADCs only achieved partial regression [1].
    • Pharmacokinetics & Toxicity: The homogeneous ADCs exhibited improved pharmacokinetics, with slower clearance rates. This contributed to a wider therapeutic index, allowing for effective tumor killing at doses with reduced systemic toxicity [1].

Key Advantages of Homogeneous ADCs

The transition to homogeneous ADCs addresses several limitations inherent to first-generation, heterogeneous products:

  • Overcoming Payload Resistance: A major clinical challenge is "cross-payload resistance," where tumors become resistant to a specific class of cytotoxic agent (e.g., topoisomerase I inhibitors) [5]. Homogeneous conjugation technologies are enabling a new class of dual-payload ADCs, which can deliver two drugs with different mechanisms of action simultaneously to the same cell. This strategy proactively combats resistance and enhances therapeutic efficacy [5].
  • Improved Manufacturing and Characterization: Homogeneity simplifies quality control, improves batch-to-batch consistency, and facilitates a more straightforward path through regulatory approval [4]. Advanced bioanalytical methods, including liquid chromatography-tandem mass spectrometry (LC–MS/MS), are better suited to characterizing the uniform structure of homogeneous ADCs [3].

How to Evaluate the Best ADC Platform

When considering ADC technologies for your research or development, focus on these critical aspects:

  • Therapeutic Index: This is the ultimate metric. Homogeneous ADCs, like those made with DBM, aim to maximize this by enhancing efficacy while minimizing toxicity [1].
  • Platform Flexibility: While the DBM method works with any native antibody, other approaches (e.g., incorporation of non-natural amino acids) require engineered antibodies but offer different conjugation sites [4]. The choice depends on your project's needs.
  • Payload Compatibility: Ensure the conjugation chemistry (e.g., DBM) is compatible with your payload of interest and that the resulting ADC maintains stability and potency.

References

DBM-MMAF vs. Conventional ADC Toxicity and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a study that directly compared ADC properties when conjugated with a Dibromomaleimide (DBM) linker versus a conventional maleimide (MC) linker, both attached to the payload MMAF [1].

Feature Conventional ADC (MC-MMAF) DBM-cross-linked ADC (DBM-MMAF) Reference / Explanation
Conjugation Chemistry Conventional maleimide (MC) Dibromomaleimide (DBM) [1]
Conjugation Site Stochastic, cysteine thiols Site-specific, cross-links interchain cysteines [1]
Homogeneity (DAR) Heterogeneous mixture (0-8 drugs/antibody) Highly homogeneous (predominantly 4 drugs/antibody) [1]
Linker Stability Prone to premature payload release (in vivo) Improved stability against premature release [1]
*In Vivo* Efficacy Standard efficacy Superior efficacy in animal models [1]
*In Vivo* Toxicity Higher toxicity at efficacious doses Reduced toxicity (wider therapeutic window) [1]
Pharmacokinetics Standard profile Improved pharmacokinetics [1]

Experimental Evidence and Workflow

The data in the table above is supported by a detailed experimental protocol. Here is an overview of the key methodology and the logical relationship that explains the improved toxicity profile:

Key Experimental Protocol [1]:

  • ADC Synthesis: The researchers synthesized the this compound linker-payload derivative and conjugated it to two different antibodies: trastuzumab (anti-HER2) and a novel anti-CD98 antibody. The process involved partial reduction of interchain disulfides followed by conjugation.
  • Control: Analogous ADCs were created using the conventional MC-MMAF linker-payload.
  • Analysis: Conjugation efficiency and homogeneity were analyzed using techniques like hydrophobic interaction chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).
  • *In Vivo* Evaluation: The pharmacological properties, including efficacy and toxicity, were directly compared in rodent models. The DBM-derived ADCs demonstrated superior efficacy and reduced toxicity, leading to a wider therapeutic window.

The following diagram illustrates the mechanism by which the DBM linker improves ADC stability and reduces off-target toxicity.

Start Start: Native Antibody A Partial Reduction of Interchain Disulfides Start->A B Conjugation with Linker-Payload A->B C ADC Structure B->C E Conventional MC Linker (Thio-succinimide) B->E F DBM Linker (Cysteine Cross-link) B->F D In Vivo Fate C->D G Less stable in plasma. Prone to elimination/thiol exchange. E->G H Stable covalent bridge. Resists premature cleavage. F->H I Premature Payload Release → Off-target toxicity G->I J Payload remains attached. Targeted delivery to cancer cells H->J K Higher systemic toxicity Narrower therapeutic window I->K L Reduced systemic toxicity Wider therapeutic window J->L

Research Context and Further Notes

  • Payload Background: MMAF is a potent microtubule-disrupting agent used in ADCs. Its effectiveness is influenced by the conjugation method. Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine that makes it less able to cross cell membranes, which can limit "bystander killing" but may also influence its toxicity profile [2].
  • Current Research Trends: The field of ADCs is rapidly advancing with strategies to improve their therapeutic window. While DBM is one approach, other innovations include dual-payload ADCs (carrying both a cytotoxic drug and an immune-stimulating agent) and various other site-specific conjugation technologies [3] [4].

References

interchain cysteine crosslinking vs stochastic conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the core characteristics of each conjugation method based on current literature and research.

Feature Interchain Cysteine Crosslinking Stochastic Conjugation
Principle Uses bifunctional linkers (e.g., dibromomaleimide) to rebridge reduced interchain disulfide bonds, creating a homogeneous population [1]. Relies on stochastic (random) coupling to native amino acids: Lysine residues or reduced interchain cysteines [2] [3].
Specificity & Homogeneity Site-specific and site-selective; produces highly homogeneous ADCs with a predominant DAR of 4 [2] [1]. Semi-random or random; produces heterogeneous mixtures of ADC molecules with a range of DARs (e.g., 0-8) and conjugation sites [2] [1].
Key Advantage Improved pharmacokinetics (PK), superior in vivo efficacy, and reduced toxicity compared to conventional heterogeneous ADCs [1]. Well-established, simpler chemistry, manufacturing, and controls (CMC); no antibody engineering required [2] [3].
Key Disadvantage/Challenge May require additional steps to prevent mis-bridging and reaction-related heterogeneity [3]. Heterogeneity can lead to suboptimal stability, pharmacokinetics, and potency; potential for premature payload release [2] [4] [3].

| Impact on Stability | Improved stability due to stable covalent bonds that resist payload detachment (e.g., via retro-Michael reaction) [1] [3]. | Lysine-conjugated ADCs: Can be susceptible to aggregation under interfacial stress (e.g., agitation) [4]. Cysteine-conjugated ADCs: Linkage can be susceptible to payload detachment in blood circulation [1] [3]. | | Clinical & Commercial Status | Emerging technology with strong preclinical validation [1]. | Mature technology; used in multiple approved ADCs (e.g., Adcetris, Kadcyla, Polivy) [2] [3]. |

Experimental Insights and Data

Research provides quantitative and qualitative data comparing the performance of these conjugation methods.

Experimental Protocols for Crosslinking

A typical protocol for creating ADCs via interchain cysteine crosslinking, as described in one study, involves these key steps [1]:

  • Partial Reduction of Antibody: The native antibody is treated with a controlled amount of a reducing agent like TCEP to selectively reduce the four interchain disulfide bonds, generating 8 reactive cysteine thiols.
  • Conjugation with Bifunctional Linker: The reduced antibody is reacted with a payload equipped with a dibromomaleimide (DBM) linker. This bifunctional linker reacts with two adjacent cysteine thiols.
  • Purification and Characterization: The resulting ADC is purified, and its Drug-to-Antibody Ratio (DAR) is characterized, typically showing a predominant DAR of 4.

This workflow can be visualized as follows:

Antibody Native Antibody (Intact Disulfide Bonds) Reduced Partially Reduced Antibody (Free Thiol Groups) Antibody->Reduced Reduction Conjugated Conjugated ADC (Bridged Structure, DAR~4) Reduced->Conjugated Conjugation TCEP Reducing Agent (TCEP) TCEP->Reduced Input DBM_Payload DBM Linker-Payload DBM_Payload->Conjugated Input

Comparative Stability and Performance Data

Comparative studies highlight significant differences in the properties of the resulting ADCs:

  • In Vivo Efficacy and Toxicity: A study comparing a trastuzumab ADC made with a DBM-MMAF linker to a conventional ADC made with a maleimide linker (MC-MMAF) found that the crosslinked ADC demonstrated improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo [1].
  • Physicochemical Stability: A head-to-head study comparing lysine-conjugated ADCs (ADC-Ks) and interchain cysteine-conjugated ADCs (ADC-Cs) with matched DARs and payloads subjected them to agitation stress. It found that ADC-Ks generally showed higher aggregation propensity than the parent antibody. The aggregation of ADC-Cs was more variable but could be correlated with their conformational stability and surface activity [4].

Development Considerations for Researchers

When selecting a conjugation method for an ADC program, consider these practical aspects:

  • Simplicity vs. Control: Stochastic conjugation, particularly the interchain cysteine method, offers a simpler CMC pathway and is a proven, commercially viable approach [3]. Crosslinking technologies require more specialized chemistry but provide greater control over the final product.
  • Payload Compatibility: The choice of method can constrain the payload and linker. For instance, achieving a stable DAR 8 ADC via complete disulfide reduction requires a hydrophilic linker-payload to avoid excessive aggregation, which may not be necessary for a DAR 4 crosslinked ADC [3].
  • Stability Profile: If the ADC is likely to face interfacial stresses during manufacturing, shipping, or storage, the aggregation propensity of lysine-conjugated ADCs is an important risk factor [4]. Crosslinking can offer a more stable linkage that resists payload loss [1] [3].

References

DBM-MMAF ADC tumor penetration efficacy

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF ADC Snapshot

The table below summarizes the core characteristics of this compound ADCs based on the available literature.

Feature Description of this compound ADC
Linker Type Dibromomaleimide (DBM), a bifunctional cross-linking linker [1] [2].
Payload Monomethyl auristatin F (MMAF), a potent tubulin inhibitor that is non-permeable to cell membranes [1] [3].
Conjugation Method Site-specific, cross-links interchain cysteine residues of the antibody without requiring genetic engineering [1] [2] [4].
Key Advantage Produces a highly homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of ~4, leading to improved pharmacokinetics, efficacy, and reduced toxicity in vivo compared to conventional heterogeneous cysteine-conjugated ADCs [1] [2].
Reported Limitation The conjugation process can sometimes result in intrachain cross-linking (~30% of conjugates), which is less effective than interchain cross-linking [4].

Experimental Evidence and Workflow

The foundational study for this compound ADCs involved a direct comparison with ADCs made using a conventional maleimide-caproyl (MC) linker, both conjugated to the same antibodies (Trastuzumab and an anti-CD98 antibody) and carrying the same payload (MMAF) [1] [2].

  • ADC Synthesis and Characterization: The this compound and MC-MMAF linker-payloads were synthesized and conjugated to the antibodies. The resulting ADCs were characterized to confirm DAR, homogeneity, and stability [1].
  • In Vitro Potency Assays: The cytotoxic activity of the ADCs was tested on antigen-positive cancer cell lines. The study found that the this compound ADC and the conventional ADC showed similar levels of potency in killing cancer cells in vitro [1].
  • In Vivo Efficacy Models: The ADCs were evaluated in mouse xenograft models. The this compound ADC demonstrated superior efficacy in inhibiting tumor growth compared to the conventional ADC at equivalent doses [1].
  • Pharmacokinetic and Toxicity Studies: The this compound ADC exhibited improved pharmacokinetic profiles (e.g., longer circulation time) and was better tolerated in animal models, indicating a wider therapeutic index [1] [2].

The following diagram illustrates the structural concept and proposed mechanism leading to the improved performance of this compound ADCs:

G cluster_conventional Conventional Cysteine ADC (Heterogeneous) cluster_dbm This compound ADC (Homogeneous) A1 Heterogeneous Mixture (Varied DAR & Sites) A2 Thiosuccinimide Linkage (Potential for Deconjugation) A1->A2 A3 Rapid Clearance Higher Toxicity Suboptimal Efficacy A2->A3 B1 Homogeneous DAR~4 (Cysteine Cross-linked) B2 Stable Cross-link (Improved Plasma Stability) B1->B2 B3 Improved PK/PD Reduced Toxicity Superior Efficacy B2->B3 Start Reduced Interchain Disulfide Bonds Start->A1 Conjugated with MC-MMAF Start->B1 Conjugated with This compound

Interpretation and Research Implications

The experimental data suggests that the superior in vivo efficacy of this compound ADCs is likely not due to a direct increase in the initial physical penetration into tumor tissue. Instead, it is a consequence of improved pharmacokinetics and stability.

  • Mechanism of Improved Performance: The homogeneous structure and stable DBM linker reduce aggregation and premature payload release in the bloodstream [1] [4]. This allows a greater proportion of the administered dose to reach the tumor site intact over a longer period, effectively increasing the intratumoral drug concentration.
  • The "Bystander Effect": The MMAF payload itself is charged and does not readily cross cell membranes, meaning this compound ADCs have a minimal bystander effect [5]. This characteristic makes the role of effective tumor penetration and internalization even more critical for its success.

References

DBM linker vs bis-sulfone linker performance

Author: Smolecule Technical Support Team. Date: February 2026

DBM vs. Bis-Sulfone Linkers: A Comparison

The table below summarizes the key characteristics and performance data of DBM and bis-sulfone linkers based on current research.

Feature Dibromomaleimide (DBM) Linker Bis-Sulfone Linker
Conjugation Chemistry Cross-links interchain cysteines [1] Cross-links interchain cysteines [2]
Primary Advantage High homogeneity, stability, improved in vivo efficacy & pharmacokinetics [1] Improved homogeneity [1]
Typical DAR Achieved 4 (Homogeneous) [1] [3] 4 (Enriched fraction, up to 78%) [1]
Stability Superior in vivo stability vs. conventional maleimides; reduced payload loss [1] [3] Information missing
*In Vivo* Efficacy Superior efficacy vs. conventional ADCs; ~90-100% tumor burden reduction in TNBC models (Dual-payload ADC) [4] Inhibits tumor growth (specific efficacy vs. conventional ADC not reported) [1]
*In Vivo* Toxicity Reduced toxicity vs. conventional ADCs [1] Information missing
Key Experimental Data Improved PK; superior efficacy; reduced toxicity [1] Tumor growth inhibition at high doses (>10 mg/kg) [1]

> Note on Comparison: The performance data for bis-sulfone linkers in the provided research is less comprehensive. The efficacy and safety data for DBM linkers are established in direct comparison to conventional maleimide linkers, not bis-sulfone.

Experimental Protocols for Key Data

The superior performance of DBM linkers is demonstrated through specific, reproducible experiments.

Conjugation and Characterization of DBM-based ADCs

This methodology is used to create homogeneous ADCs and confirm their structure [1].

  • Antibody Reduction: Interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) [3].
  • Conjugation Reaction: The reduced antibody is reacted with the DBM-linker-payload (e.g., DBM-MMAF) in phosphate-buffered saline (PBS) or borate-buffered saline (BBS). The DBM moiety specifically cross-links the resulting cysteine thiol pairs [1] [3].
  • Purification and Analysis: The resulting ADC is purified and analyzed using Hydrophobic Interaction Chromatography (HIC) to confirm a homogenous Drug-to-Antibody Ratio (DAR) of 4 [1] [3].
In Vivo Efficacy and Toxicity Evaluation

This protocol assesses the real-world therapeutic potential of the ADC [1] [4].

  • Animal Models: Mice xenografted with human tumor cells (e.g., HER2-positive or triple-negative breast cancer models) or Patient-Derived Xenograft (PDX) models are used [1] [4].
  • Dosing Regimen: Animals are randomized into groups and treated with either the DBM-based ADC, a conventional ADC, a naked antibody, or a vehicle control via intravenous injection [1].
  • Endpoint Monitoring: Key metrics are tracked over time:
    • Efficacy: Tumor volume is measured regularly to assess inhibition of tumor growth [1].
    • Toxicity: Animal body weight is monitored as a general indicator of systemic toxicity. Further toxicological analysis can be performed on serum and organ samples [1].

Linker Conjugation and ADC Mechanism

The following diagram illustrates the mechanism of cysteine-crosslinking conjugation and the subsequent action of the ADC.

G ADC Conjugation and Mechanism cluster_conjugation Conjugation Process (In Vitro) cluster_mechanism Mechanism of Action (In Vivo) Antibody Native Antibody (Interchain Disulfide Bonds) ReducedAb Reduced Antibody (Free Cysteine Thiols) Antibody->ReducedAb Partial Reduction (TCEP) ADC Homogeneous ADC (DBM Cross-linked, DAR=4) ReducedAb->ADC Cross-linking Conjugation (DBM Linker-Payload) TargetCell Target Cancer Cell ADC->TargetCell Antigen Binding Internalization Internalization and Lysosomal Degradation TargetCell->Internalization PayloadRelease Cytotoxic Payload Release Internalization->PayloadRelease CellDeath Tumor Cell Death PayloadRelease->CellDeath

Key Trends in ADC Linker Design

Recent expert discussions highlight several trends that underscore the importance of linker and conjugation technologies [5]:

  • Conjugation Site Impact: The site of attachment influences stability, pharmacokinetics, and therapeutic index. Site-specific conjugation strategies are crucial for optimizing these properties [5].
  • Tackling Hydrophobicity: Modifying linkers or payloads to increase hydrophilicity is a key strategy to improve stability, reduce off-target toxicity, and allow for higher drug loading [5].
  • Dual-Payload ADCs: Strategies employing two different payloads (e.g., a cytotoxic drug and an immune stimulant) on one antibody are maturing, requiring advanced conjugation platforms for controlled assembly [4] [5].

References

Comprehensive Comparison Guide: MMAE vs MMAF as Payloads in Antibody-Drug Conjugates (ADCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Auristatin Payloads in ADC Development

Antibody-Drug Conjugates (ADCs) represent a groundbreaking approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. The concept of "magic bullets" proposed by Paul Ehrlich over a century ago has materialized into clinically validated therapeutics that can selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. Among the most prominent payload classes in ADC development are the auristatins, with Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) being two widely utilized variants. These synthetic analogs of the natural product dolastatin 10 have become cornerstone payloads in ADC design due to their exceptional potency and well-characterized mechanisms of action.

The structural distinction between MMAE and MMAF, though seemingly subtle, imparts significant differences in their physicochemical properties, biological behaviors, and therapeutic applications. MMAE features an uncharged C-terminus that confers membrane permeability, enabling bystander killing effects, while MMAF possesses a charged C-terminal phenylalanine that restricts its diffusion across cellular membranes but reduces systemic toxicity. Understanding these distinctions is crucial for researchers and drug development professionals seeking to optimize ADC constructs for specific oncological indications. This guide provides a comprehensive, data-driven comparison of these two prominent auristatin payloads to inform rational ADC design and development strategies.

Structural and Physicochemical Properties

Fundamental Structural Characteristics

The structural relationship between MMAE and MMAF stems from their common origin as analogs of dolastatin 10, a natural peptide initially isolated from the marine sea hare Dolabella auricularia. Both MMAE and MMAE are synthetic pentapeptides composed of five amino acid residues, but they differ critically at their C-terminal structures:

  • MMAE contains an uncharged C-terminus, specifically a N-methyl-L-valine moiety, which confers significant membrane permeability.
  • MMAF differs through a charged C-terminal phenylalanine residue with a carboxylic acid group, creating membrane impermeability while maintaining potent tubulin-binding activity.

This structural distinction, while seemingly minor, profoundly influences their physicochemical behaviors and therapeutic applications [1] [2]. Both molecules exhibit remarkable stability in various biological environments, showing no significant degradation in plasma, human liver lysosomal extracts, or when exposed to proteases like cathepsin B [1].

Comparative Physicochemical Profiles

Table 1: Key Physicochemical Properties of MMAE and MMAF

Property MMAE MMAF Experimental Basis
Molecular Weight 717.98 g/mol 731.98 g/mol Calculated from molecular structure [1]
LogD (pH 7.4) 1.52 [3] -0.53 [3] Experimental measurement
Membrane Permeability High Low Cell-based assays [3]
Aqueous Solubility Moderate High Comparative hydrophobicity studies [3]
Passive Diffusion Significant Negligible Cellular uptake studies [4]
Bystander Effect Present Absent Co-culture experiments [3]
Plasma Stability High High Plasma incubation studies [1]
Cathepsin B Cleavage Susceptible Susceptible Enzyme incubation assays [3]

The hydrophobicity difference between MMAE and MMAF significantly impacts ADC behavior, with MMAE demonstrating greater hydrophobicity that correlates with increased aggregation propensity and faster clearance in vivo. This hydrophobicity profile directly influences drug-to-antibody ratio (DAR) optimization and requires consideration during ADC formulation [3].

Mechanism of Action and Cytotoxic Pathways

Molecular Mechanism of Tubulin Inhibition

Both MMAE and MMAF exert their cytotoxic effects through potent inhibition of tubulin polymerization, a critical process in cellular division. These payloads bind to the vinca alkaloid site on microtubules in a non-competitive manner, preventing the formation of functional microtubule structures essential for mitotic spindle formation during cell division [1]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic pathways and cell death.

The tubulin inhibition potency varies between the two agents, with MMAE demonstrating approximately 10-100 fold greater cytotoxicity than MMAF in various cell lines [1]. This differential potency stems from their distinct cellular retention capabilities rather than differences in target binding affinity. The conserved mechanism of action places both compounds in the category of antimitotic agents, making them particularly effective against rapidly dividing cancer cells.

Comparative Intracellular Trafficking and Bystander Effects

The critical distinction in the mechanisms of MMAE and MMAF emerges in their intracellular trafficking and potential for bystander effects:

G cluster_MMAE MMAE Pathway cluster_MMAF MMAF Pathway ADC ADC Target Cell\nInternalization Target Cell Internalization ADC->Target Cell\nInternalization Linker Cleavage\n(Cathepsin B) Linker Cleavage (Cathepsin B) Target Cell\nInternalization->Linker Cleavage\n(Cathepsin B) MMAE Release MMAE Release Linker Cleavage\n(Cathepsin B)->MMAE Release MMAF Release MMAF Release Linker Cleavage\n(Cathepsin B)->MMAF Release Passive Diffusion Passive Diffusion MMAE Release->Passive Diffusion Bystander Killing Bystander Killing Passive Diffusion->Bystander Killing Intracellular\nConfinement Intracellular Confinement MMAF Release->Intracellular\nConfinement No Bystander Effect No Bystander Effect Intracellular\nConfinement->No Bystander Effect

Figure 1: Comparative Intracellular Trafficking Pathways of MMAE and MMAF

As illustrated in Figure 1, the charged C-terminus of MMAF prevents its passive diffusion across cellular membranes, resulting in confinement to the target cell where it is released. In contrast, the non-polar MMAE freely diffuses across membranes, enabling it to kill neighboring cancer cells regardless of their antigen expression status—a phenomenon known as the "bystander effect" [3]. This property makes MMAE particularly valuable for treating heterogeneous tumors where not all cells uniformly express the target antigen.

Experimental Performance Data

In Vitro Cytotoxicity Profiles

Table 2: Comparative In Vitro Cytotoxicity of MMAE and MMAF

Cell Line MMAE IC₅₀ (nM) MMAF IC₅₀ (nM) Potency Ratio (MMAF/MMAE) Experimental Conditions
Lymphoma Cells ~0.01-0.1 ~1-10 ~100-1000 72-hour exposure [1]
Pancreatic Cancer (Panc-1) 0.036 2.5 ~69 Aptamer-mediated delivery [4]
Pancreatic Cancer (MIA PaCa-2) 0.45 7.6 ~17 Aptamer-mediated delivery [4]
Pancreatic Cancer (BxPC-3) 0.027 1.8 ~67 Aptamer-mediated delivery [4]
Breast Cancer Cells 0.03-0.3 3-30 ~100 HER2-targeted ADCs [3]

The consistent potency advantage of MMAE across multiple cell lines is evident in Table 2, with typically 10-100 fold greater cytotoxicity compared to MMAF. However, this enhanced potency comes with practical challenges in ADC development, as MMAE's increased membrane permeability can lead to greater off-target toxicity if premature payload release occurs in circulation [5].

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic profiles of these payloads reveal significant differences in their systemic behaviors. MMAF demonstrates minimal oral bioavailability (approximately 0% in rat studies) with high clearance rates, necessitating targeted delivery via ADCs for therapeutic efficacy [6]. Once released from ADCs, MMAF's charged character limits its distribution, while MMAE's lipophilicity enables broader tissue penetration.

In vivo efficacy studies demonstrate that MMAE-based ADCs are particularly effective against heterogeneous tumors due to their bystander effect, while MMAF-based ADCs may show advantages in situations where precise spatial control of cytotoxicity is critical [3]. Innovative approaches including dual-payload ADCs incorporating both MMAE and MMAF have demonstrated superior efficacy in combating breast tumor heterogeneity and drug resistance compared to single-payload variants in xenograft models [3].

Therapeutic Implications and Clinical Applications

Strategic Selection Criteria for ADC Payloads

The choice between MMAE and MMAF payloads depends on multiple factors related to the specific therapeutic context:

  • Tumor Heterogeneity: MMAE is preferred for tumors with heterogeneous antigen expression due to its bystander effect
  • Toxicity Management: MMAF may be selected when minimizing off-target toxicity is paramount
  • Target Antigen Density: MMAE can effectively kill cells with lower antigen density through bystander effects
  • Drug Resistance Profiles: MMAF is less susceptible to multidrug resistance (MDR1) efflux pumps [3]
Clinical ADC Examples and Toxicity Profiles

Table 3: FDA-Approved ADCs Utilizing MMAE and MMAF Payloads

ADC (Brand Name) Target Payload Linker Indications Key Toxicity Concerns
Adcetris (Brentuximab vedotin) CD30 MMAE Protease-cleavable (vc) HL, ALCL Peripheral neuropathy, neutropenia [1]
Polivy (Polatuzumab vedotin) CD79b MMAE Protease-cleavable (vc) DLBCL, FL Cytopenias, infections [1]
Padcev (Enfortumab vedotin) Nectin-4 MMAE Protease-cleavable (vc) Urothelial cancer Skin reactions, hyperglycemia [1]
Blenrep (Belantamab mafodotin) BCMA MMAF Non-cleavable (mc) Multiple myeloma Ocular toxicity, keratopathy [1]
Tivdak (Tisotumab vedotin) Tissue Factor MMAE Protease-cleavable (vc) Cervical cancer Ocular toxicity, hemorrhage [1]
Aidixi (Disitamab vedotin) HER2 MMAE Non-cleavable (mc) Gastric cancer Neutropenia, elevated transaminases [1]

The toxicity profiles of MMAE and MMAF ADCs differ significantly, reflecting their distinct physicochemical properties. MMAE-based ADCs frequently cause neutropenia and peripheral neuropathy, often attributed to payload release into the systemic circulation and subsequent uptake by rapidly dividing bone marrow cells and neuronal tissues [5]. In contrast, MMAF-based ADCs like Blenrep demonstrate different toxicity patterns, notably ocular toxicity, potentially due to tissue-specific accumulation of the charged payload [1].

Technical Guidance for Experimental Comparison

Essential Experimental Protocols

When comparing MMAE and MMAF performance in preclinical models, several standardized experimental approaches yield the most informative data:

Cytotoxicity Assay Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at optimal density (500-5000 cells/well based on doubling time)
  • ADC/Payload Exposure: Treat with serially diluted ADCs (0.0001-100 nM) or free payloads (0.00001-10 nM) for 1-2 hours followed by media change, or continuous exposure for 72 hours
  • Viability Assessment: Measure cell viability using ATP-based (CellTiter-Glo) or metabolic (MTT, PrestoBlue) assays after 72-96 hours
  • Data Analysis: Calculate IC₅₀ values using four-parameter logistic nonlinear regression [3] [4]

Bystander Effect Evaluation:

  • Co-culture Setup: Establish co-cultures of antigen-positive and antigen-negative cells (e.g., via genetic labeling with fluorescent proteins)
  • ADC Treatment: Apply MMAE- or MMAF-based ADCs at varying concentrations
  • Selective Analysis: Quantify cytotoxicity in each population separately using flow cytometry or imaging
  • Effect Quantification: Compare killing efficiency in antigen-negative cells between MMAE and MMAF ADCs [3]
Advanced Technical Considerations

Metabolite Identification Studies:

  • MMAF undergoes hepatic metabolism primarily via demethylation, with seven metabolites identified in liver microsome studies
  • Use LC-TOF-MS/MS with positive ion mode electrospray ionization for metabolite profiling
  • Employ information-dependent acquisition (IDA) with high-resolution TOF full scan (m/z 50-1200) followed by MS/MS scans for structural elucidation [6]

ADC Stability and Payload Release Kinetics:

  • Assess plasma stability by incubating ADCs in human or species-specific plasma at 37°C
  • Monitor drug-to-antibody ratio (DAR) over time using hydrophobic interaction chromatography (HIC)
  • Quantify payload release using cathepsin B cleavage assays (incubate with human liver cathepsin B at pH 5.0, 37°C) [3]

In Vivo Efficacy Study Design:

  • Utilize xenograft models representing tumor heterogeneity when comparing MMAE and MMAF ADCs
  • Include appropriate controls (naked antibody, unconjugated payloads, isotype control ADCs)
  • Monitor both tumor growth inhibition and potential toxicities (hematological, neurological, ocular) [3] [5]

Conclusion and Future Perspectives

References

DBM-MMAF ADC internalization efficiency

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF ADC Overview and Advantages

The table below summarizes the core features and benefits of ADCs created with the Dibromomaleimide (DBM) linker conjugated to Monomethyl Auristatin F (MMAF).

Feature Description Key Advantage
Linker Type Dibromomaleimide (DBM), a bifunctional cross-linker [1] Site-specific conjugation via interchain cysteine cross-linking [1].
Payload Monomethyl Auristatin F (MMAF), a tubulin inhibitor [2] High potency; hydrophilic nature reduces off-target toxicity [2].
Conjugation Site Antibody interchain cysteines [1] Achieves homogeneous Drug-to-Antibody Ratio (DAR) of ~4 [1].
Pharmacological Profile Improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs [1]. Wider therapeutic window [1].

The primary value of DBM linkers lies in their ability to create more homogeneous and stable ADCs without needing complex antibody engineering. This homogeneity translates to better in vivo performance.

Experimental Protocols for ADC Internalization Assessment

Since internalization is critical for ADC efficacy, here are detailed methodologies for evaluating this process. You can apply these protocols to test this compound ADCs alongside other candidates.

pH-Sensitive Dye-Based Assays

This method leverages the pH drop during endocytosis to trigger fluorescence.

  • Principle: Antibodies are labeled with dyes (e.g., pHrodo) that are non-fluorescent at neutral pH (extracellular) but become brightly fluorescent in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) [3] [4].
  • Workflow:
    • Labeling: Complex the ADC with a pH-sensitive dye. Commercial kits (e.g., from Thermo Fisher or ACROBiosystems) enable rapid labeling in 10-30 minutes via Fc-specific binding, preserving the Fab region's antigen-binding function [3] [4].
    • Incubation: Treat target antigen-expressing cells with the labeled ADC.
    • Imaging & Analysis: After incubation (e.g., 2-16 hours), analyze cells without washing steps. Use live-cell imaging to track fluorescence in real-time or flow cytometry for quantitative analysis [5] [4].
  • Advantages: High signal-to-noise ratio, suitable for high-throughput screening, and allows real-time kinetic monitoring [6] [4].

The diagram below illustrates the workflow and mechanism of this assay.

cluster_workflow pH-Sensitive Dye Assay Workflow cluster_legend Mechanism of Fluorescence Activation A Label ADC with pH-sensitive dye B Incubate with Target Cells A->B C ADC-Antigen Binding & Internalization B->C D Vesicle Acidification (pH drops to 4.5-6.0) C->D E Dye Fluorescence Activation D->E F Detection: Flow Cytometry / Imaging E->F L1 Neutral pH (Extracellular) No Fluorescence L2 Acidic pH (Endosome/Lysosome) Bright Fluorescence L1->L2 Internalization

Toxin-Conjugate Functional Assays (e.g., DT3C)

This method indirectly measures internalization by assessing biological activity.

  • Principle: A recombinant toxin (DT3C) lacking its receptor-binding domain is conjugated to your antibody. Cell death occurs only if the antibody-DT3C complex is internalized and the toxin released into the cytoplasm [6].
  • Workflow:
    • Conjugate Formation: Incubate the antibody with DT3C protein at room temperature for 30 minutes to form a complex [6].
    • Cell Treatment: Add the complex to target cells and culture for 24-72 hours.
    • Viability Readout: Measure cell viability using assays like MTT, WST-1, or CellTiter-Glo. The lower the viability, the higher the internalization efficiency [6].
  • Advantages: Directly links internalization to a functional outcome (cytotoxicity), is highly sensitive, and is excellent for screening large antibody panels [6].

Key Considerations for Your Comparison Guide

When designing your internalization comparison studies, please consider these critical factors that can significantly influence the results:

  • Target Antigen: The internalization efficiency is primarily dictated by the target antigen's properties, not just the linker technology [5].
  • Antibody Affinity: Extremely high affinity can hinder tumor penetration and affect internalization kinetics [5].
  • Cell Type and Status: Use relevant cell lines that express the target antigen at physiological levels. The internalization capability can vary greatly between cell types [5] [6].
  • Control Experiments: Always include isotype-control ADCs and antigen-negative cell lines to confirm that observed effects are target-specific [4].

References

Site-Specific vs. Conventional Conjugation: Performance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Metric Conventional Conjugation Site-Specific Conjugation Supporting Evidence

| Conjugate Homogeneity | Heterogeneous mixture (DAR 0-8) [1] [2] | Homogeneous, well-defined DAR [3] [4] | • Defined DAR of 2 for THIOMABs [1] • Single conjugation site with enzymatic methods [4] | | Plasma Stability | Moderate; prone to payload loss [1] | High; stable linker attachments [3] | >99% intact tracer after 168h for site-specific vs. ~80% for stochastic [3] | | Tumor Accumulation | Lower and less specific [5] [3] | Higher and more targeted delivery [5] [3] | • 2x higher uptake in HER2+ tumors (14.2-16.7 %ID/g vs. 6.5 for stochastic) [3] • Gradual increase in tumor accumulation ratio [5] | | Binding Affinity & Specificity | Potential impairment due to random modification [3] | Conserved or enhanced binding efficiency [3] [4] | • 2x higher binding efficiency vs. non-specific conjugates [3] • No significant difference in Kd post-conjugation (e.g., ~85 pM for anti-HER2 ADC) [4] | | In Vivo Toxicity & Therapeutic Index | Narrower therapeutic window [1] | Wider therapeutic window, reduced toxicity [1] [6] | • Comparable efficacy with significant reduction of in vivo toxicity (THIOMABs) [1] • Reduced severe adverse events (e.g., interstitial lung disease) [6] | | Pharmacokinetics (PK) | Faster clearance, especially for high-DAR species [1] [7] | Slower clearance, more favorable PK profile [5] [6] | • Higher blood retention [5] • Reduced aggregation and hepatic clearance [6] |

Experimental Insights and Methodologies

The superior performance of site-specific ADCs is validated through standardized experimental protocols.

Key Experimental Models and Workflows

Researchers typically follow a structured workflow to compare conjugation techniques, as shown in the diagram below.

Start Start: Conjugate Antibody TwoPaths Start->TwoPaths Conventional Conventional Method (e.g., Lysine/Cysteine) TwoPaths->Conventional SiteSpecific Site-Specific Method (e.g., Enzymatic/Engineered Cys) TwoPaths->SiteSpecific InVitro In Vitro Characterization Conventional->InVitro SiteSpecific->InVitro InVivo In Vivo Animal Studies InVitro->InVivo Analysis Data Analysis & Comparison InVivo->Analysis

  • In Vitro Characterization: Binding affinity measured by Surface Plasmon Resonance (SPR); internalization and cytotoxicity assessed on antigen-positive cancer cell lines [5] [4].
  • In Vivo Models: Efficacy and pharmacokinetics evaluated in rodent xenograft models (e.g., mice implanted with human cancer cells like HER2-positive NCI-N87); tissue distribution and tumor accumulation quantified via imaging or radioactivity tracking [5] [6].
Quantitative Data from Key Studies
  • Transglutaminase-based Conjugation: A 2020 study compared anti-HER2 antibodies conjugated with Ga-67. The site-specific group showed significantly higher accumulation in tumors, blood, and other organs, suggesting better retention and potential for lower dosing [5].
  • Glycan Remodeling Conjugation: A 2025 study on the ADC JSKN003 demonstrated that site-specific conjugation via engineered glycans resulted in superior structural homogeneity, optimized hydrophilicity, and reduced aggregation compared to conventional thiol-maleimide chemistry. This led to potent tumor regression in preclinical models and a favorable safety profile in monkeys [6].

Key Takeaways for Research and Development

  • Homogeneity is Critical: Site-specific conjugation (e.g., enzymatic, engineered cysteine, unnatural amino acids) yields homogenous ADCs, directly improving stability and pharmacokinetics [1] [3] [6].
  • Wider Therapeutic Window: Improved stability and targeting enhance efficacy while reducing off-target toxicity, making safer and more potent ADCs [1] [6].
  • Consider the Workflow: While site-specific methods may require more sophisticated initial development (e.g., protein engineering), they streamline downstream characterization and manufacturing by reducing product complexity [2].

References

DBM-MMAF plasma stability data

Author: Smolecule Technical Support Team. Date: February 2026

DBM-MMAF ADC Overview

The table below summarizes the core characteristics of the this compound conjugate as gathered from the search results.

Feature Description
Full Name Dibromomaleimide-Monomethyl Auristatin F [1]
Role Linker-Payload conjugate for constructing Antibody-Drug Conjugates (ADCs) [2]
Cytotoxic Payload MMAF (a potent antitubulin agent) [1] [2]
Linker Type Dibromomaleimide (DBM), a bifunctional linker [1]
Conjugation Method Site-specific, via interchain cysteine cross-linking [1] [3]
Primary Advantage Creates homogeneous, stable ADCs with a defined Drug-to-Antibody Ratio (DAR) of ~4 [1]

Stability and Performance Advantages

While specific plasma half-life numbers are not provided, the stability of this compound-derived ADCs is a highlighted advantage, leading to better overall performance.

  • Mechanism of Stability: The DBM linker is designed to cross-link adjacent interchain cysteine residues on an antibody [1] [3]. This creates a stable, three-dimensional bridge that is less prone to premature breakdown in the bloodstream compared to conventional maleimide linkers, which can undergo a process known as "deconjugation" or "payload loss" via thiol exchange [1].
  • Observed Outcomes: Studies comparing ADCs made with this compound to those made with conventional linkers (MC-MMAF) have demonstrated:
    • Improved Pharmacokinetics (i.e., how the drug is processed in the body over time) [1].
    • Reduced Toxicity in vivo, suggesting less off-target release of the cytotoxic payload [1].
    • Superior Efficacy in delaying tumor growth in mouse models [1] [3].

The following diagram illustrates how the DBM linker's cross-linking action contributes to ADC stability.

G A Partial Reduction of Antibody B Exposed Interchain Cysteines A->B C DBM Linker B->C  + this compound D Conventional Maleimide Linker B->D  + Conventional Linker E Cross-linked Cysteine Bridge C->E Bifunctional Conjugation F Single Thio-succinimide Bond D->F Monofunctional Conjugation G Stable ADC (Homogeneous, DAR=4) E->G H Heterogeneous ADC (Prone to Payload Loss) F->H

References

Understanding Bystander Effects and DBM-MMAF

Author: Smolecule Technical Support Team. Date: February 2026

The bystander effect is the ability of a released ADC payload to kill neighboring cells, including those that do not express the target antigen. This effect is primarily determined by the payload's ability to cross cell membranes [1] [2].

The table below summarizes the key components and how they influence the bystander effect for MMAF-based ADCs.

Component Description Role in Bystander Effect
Payload (MMAF) A potent cytotoxic agent that disrupts microtubule assembly [3]. Negligible. MMAF contains a negatively charged carboxylic acid group, making it cell-impermeant [4] [2].
Linker (DBM) A dibromomaleimide linker designed for site-specific conjugation by cross-linking interchain antibody cysteines [5]. The linker itself is not the primary factor. The DBM linker creates a stable thioether bridge, and the released payload (Cys-mc-MMAF) remains cell-impermeant [5].
Combined Effect (DBM-MMAF) A homogeneous ADC with typically four drugs per antibody, demonstrating improved pharmacokinetics and reduced toxicity in vivo [5]. The evidence strongly suggests that this compound does not produce a significant bystander effect due to the intrinsic properties of the MMAF payload.

Supporting Experimental Evidence

  • Direct Payload Comparison: A 2024 study directly compared two EGFR-targeting ADCs. The ADC with a cleavable linker and cell-permeant MMAE demonstrated robust in vitro bystander killing. In contrast, the ADC with a non-cleavable linker and cell-impermeant MMAF (Depatux-M) showed no such effect [4].
  • Mechanism of Payload Release: ADCs with non-cleavable linkers, like those used for MMAF, require full antibody degradation in the lysosome to release the payload. The released payload is a charged cysteine-adduct (e.g., Cys-mc-MMAF), which is unable to diffuse across cell membranes [4] [1].
  • Therapeutic Profile: The This compound conjugate was specifically developed to create a homogeneous and stable ADC [5]. Its superior in vivo efficacy and reduced toxicity profile, as reported in the literature, are consistent with a targeted killing mechanism that minimizes damage to surrounding, antigen-negative cells. This aligns with the profile of a payload that does not exhibit bystander activity.

Experimental Workflow for ADC Mechanism

The following diagram illustrates the cellular mechanism of ADCs and how linker and payload properties determine the bystander effect, contextualizing the behavior of this compound.

Start ADC binds target antigen A Internalization via endocytosis Start->A B Trafficking to lysosome A->B C Linker cleavage & Payload release B->C D Can payload cross membranes? C->D E1 Bystander Effect Active D->E1 Yes E2 Bystander Effect Inactive D->E2 No F1 e.g., MMAE payload (Neutral, lipophilic) E1->F1 G1 Kills antigen-negative neighboring cells F1->G1 F2 e.g., MMAF payload (Charged, impermeant) E2->F2 G2 Kills only antigen-positive cells F2->G2

Research Implications

The absence of a bystander effect for this compound is not a design flaw but a strategic characteristic.

  • Advantage for Homogeneous Targets: In tumors with homogeneous, high antigen expression, this compound's focused cytotoxicity maximizes on-target cell killing while minimizing off-target damage to healthy tissues, thereby widening the therapeutic window [5].
  • Limitation for Heterogeneous Targets: For tumors with heterogeneous antigen expression, the lack of a bystander effect could be a drawback, as antigen-negative cancer cells would escape treatment [4] [2]. In such cases, an ADC with a cleavable linker and a membrane-permeant payload (like MMAE or Deruxtecan) would be more appropriate [1] [2].

References

×

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

1082.37618 Da

Monoisotopic Mass

1080.37823 Da

Heavy Atom Count

68

Dates

Last modified: 08-10-2024

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